3-(Dimethylamino)-1,2-propanediol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-(dimethylamino)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6(2)3-5(8)4-7/h5,7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMHUGYTOGXZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883509 | |
| Record name | 1,2-Propanediol, 3-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-57-4 | |
| Record name | 3-(Dimethylamino)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-1,2-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dimethylamino)-1,2-propanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 3-(dimethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediol, 3-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-dimethylaminopropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIMETHYLAMINO)-1,2-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/054QW4ZAMU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3-(Dimethylamino)-1,2-propanediol, a key intermediate in the pharmaceutical and biotechnology industries. The document details the core synthesis mechanisms, provides explicit experimental protocols for cited methodologies, and presents a comparative analysis of quantitative data. Visual diagrams of the reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and fine chemical synthesis.
Introduction
This compound, with the chemical formula C₅H₁₃NO₂, is a versatile chemical intermediate. Its structure, featuring a propanediol (B1597323) backbone with a tertiary amine, makes it a valuable building block in the synthesis of more complex molecules. Notably, it is a precursor in the preparation of cationic lipids such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), which are utilized in lipofection reagents for DNA transfection in gene therapy research. The synthesis of this compound is primarily achieved through two main routes: the nucleophilic substitution of a chloropropanediol and the ring-opening of an epoxide. This guide will delve into the mechanisms and experimental specifics of these synthetic strategies.
Synthesis Mechanisms
There are two primary and well-documented synthetic routes for the preparation of this compound.
2.1. Synthesis from 3-Chloro-1,2-propanediol (B139630) and Dimethylamine (B145610)
This common and high-yielding method involves the nucleophilic substitution of the chlorine atom in 3-chloro-1,2-propanediol by dimethylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
The reaction proceeds via a standard SN2 mechanism where the nitrogen atom of dimethylamine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. The presence of a base, such as sodium methoxide (B1231860) or sodium hydroxide (B78521), is crucial to drive the reaction to completion by neutralizing the in-situ generated HCl.[1]
2.2. Synthesis from Glycidol (B123203) and Dimethylamine
Another prevalent method for the synthesis of this compound is the ring-opening of glycidol with dimethylamine. In this reaction, the nitrogen atom of dimethylamine nucleophilically attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring.
The mechanism involves the nucleophilic attack of the dimethylamine on one of the epoxide carbons. In the absence of a catalyst, the attack is more likely to occur at the less sterically hindered terminal carbon of the epoxide. The reaction can be catalyzed by both acids and bases. Under basic or neutral conditions, the reaction proceeds primarily through an SN2 mechanism.
Quantitative Data Summary
The following table summarizes the quantitative data from the cited experimental protocols for the synthesis of this compound.
| Starting Materials | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 3-Chloro-1,2-propanediol, Dimethylamine | Sodium methoxide | Water, Methanol (B129727) | 80% | 99.5% | CN104370757A[1] |
| (R)-3-Chloropropane-1,2-diol, N,N-Dimethylamine hydrochloride | Sodium hydroxide | Water | 35.25% | Not specified | WO2022/161489A1[2] |
Experimental Protocols
4.1. Synthesis of this compound from 3-Chloro-1,2-propanediol
This protocol is adapted from patent CN104370757A, which reports a high yield and purity.[1]
Materials:
-
Dimethylamine aqueous solution (30-45%)
-
3-Chloro-1,2-propanediol
-
Methanol
-
Sodium methoxide
Procedure:
-
A dimethylamine aqueous solution is placed into a reactor.
-
A methanol solution of 3-chloro-1,2-propanediol (0.5-1.0 g/mL) is added dropwise at 25°C.
-
When 20-30% of the total 3-chloro-1,2-propanediol has been added, the simultaneous dropwise addition of the remaining 3-chloro-1,2-propanediol solution and a methanol solution of sodium methoxide is commenced. The molar ratio of dimethylamine, 3-chloro-1,2-propanediol, and sodium methoxide is approximately 1.2:1:1.05.
-
After the additions are complete, the reaction mixture is stirred for 1-3 hours at the same temperature.
-
The mixture is then heated to 30-40°C and maintained for 2-4 hours.
-
The temperature is subsequently raised to reflux and maintained for 1-3 hours until the reaction is complete.
-
The system is cooled to room temperature and filtered. The filter cake is rinsed with methanol.
-
The combined filtrates are concentrated under reduced pressure to remove methanol.
-
Toluene is added to the residue, and the mixture is refluxed to dewater it until the internal temperature exceeds 110°C.
-
After cooling to room temperature, the mixture is filtered.
-
The toluene is removed from the filtrate under reduced pressure.
-
The final product is obtained by rectification.
4.2. Synthesis of (S)-3-(Dimethylamino)-1,2-propanediol from (R)-3-Chloropropane-1,2-diol
This protocol is adapted from patent WO2022/161489A1.[2]
Materials:
-
(R)-3-Chloropropane-1,2-diol
-
N,N-Dimethylamine hydrochloride
-
Sodium hydroxide
-
Water
-
Chloroform
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Sodium hydroxide (52.47 g, 1.31 mol) is dissolved in water (100 mL) and cooled to 0°C.
-
(R)-3-Chloropropane-1,2-diol (10 g, 90.47 mmol) and N,N-dimethylamine hydrochloride (84.84 g, 1.04 mol) are added to the cooled sodium hydroxide solution.
-
The reaction mixture is stirred overnight at room temperature. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is filtered.
-
The filtrate is extracted with chloroform.
-
The organic phase is dried over anhydrous sodium sulfate and filtered.
-
The filtrate is concentrated to obtain the crude product, (S)-3-(dimethylamino)propane-1,2-diol, as a colorless liquid.
Mandatory Visualizations
5.1. Reaction Mechanism Diagrams
5.2. Experimental Workflow Diagram
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The reaction of 3-chloro-1,2-propanediol with dimethylamine in the presence of a base is a well-documented, high-yield method that is suitable for industrial-scale production. The alternative route, involving the ring-opening of glycidol with dimethylamine, is also a viable method, although detailed high-yield experimental protocols are less prevalent in the reviewed literature. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired product purity, and scalability of the process. This guide provides the necessary technical details for researchers and professionals to make informed decisions regarding the synthesis of this important chemical intermediate.
References
Spectroscopic data analysis of 3-(Dimethylamino)-1,2-propanediol (NMR, IR, Mass Spec)
This guide provides an in-depth analysis of the spectroscopic data for 3-(Dimethylamino)-1,2-propanediol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectroscopic analysis of this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.80 | br s | 2H | -OH |
| 3.79 | m | 1H | CH(OH) |
| 3.62 | dd | 1H | CH₂(OH) |
| 3.49 | dd | 1H | CH₂(OH) |
| 2.49 | dd | 1H | CH₂N |
| 2.28 | s | 6H | N(CH₃)₂ |
| 2.24 | dd | 1H | CH₂N |
Data sourced from publicly available spectral databases.
Table 2: ¹³C NMR Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 70.5 | CH(OH) |
| 65.1 | CH₂(OH) |
| 62.8 | CH₂N |
| 45.8 | N(CH₃)₂ |
Data sourced from publicly available spectral databases.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 2950-2850 | Medium-Strong | C-H stretch (alkane) |
| 1470-1450 | Medium | C-H bend (alkane) |
| 1250-1020 | Medium | C-N stretch (aliphatic amine) |
| 1320-1000 | Strong | C-O stretch (alcohol) |
Assignments are based on typical infrared absorption frequencies for the functional groups present in the molecule.
Table 4: Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity (%) | Assignment |
| 119 | 2.9 | [M]⁺ (Molecular Ion) |
| 88 | 13.0 | [M - CH₂OH]⁺ |
| 58 | 100.0 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |
| 44 | 8.4 | [CH₂=CHOH]⁺ |
Fragmentation data obtained from public mass spectrometry databases.[1]
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H and the residual solvent peak of CDCl₃ (77.16 ppm) for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of neat this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
-
Instrument Setup:
-
Place the assembled salt plates into the sample holder of the FTIR spectrometer.
-
Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction (Direct Infusion or GC Inlet):
-
For direct infusion, dissolve a small amount of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) and introduce it into the ion source via a heated probe.
-
For GC-MS, prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent and inject it into the gas chromatograph. The GC will separate the sample before it enters the mass spectrometer.
-
-
Ionization:
-
The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
-
Mass Analysis:
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or similar detector.
-
-
Data Acquisition and Processing:
-
The instrument software records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Identify the molecular ion peak and the major fragment ions.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to N,N-Dimethyl-2,3-dihydroxypropylamine
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive characterization of N,N-Dimethyl-2,3-dihydroxypropylamine (also known as 3-(dimethylamino)-1,2-propanediol), a versatile amino alcohol with applications as a building block in chemical synthesis. This guide details its physicochemical properties, spectroscopic data, a robust synthesis protocol, and standard characterization methodologies.
Physicochemical and Computed Properties
N,N-Dimethyl-2,3-dihydroxypropylamine is a viscous, clear liquid at room temperature. Its core physicochemical properties are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Reference |
| Identifiers | ||
| CAS Number | 623-57-4 | |
| EC Number | 210-802-4 | |
| IUPAC Name | 3-(dimethylamino)propane-1,2-diol | [1] |
| Chemical Formula | C₅H₁₃NO₂ | |
| Molecular Weight | 119.16 g/mol | |
| Physical Properties | ||
| Appearance | Colorless to light yellow clear liquid | |
| Density | 1.004 g/mL at 25 °C | |
| Boiling Point | 216-217 °C | |
| Refractive Index (n20/D) | 1.4609 | |
| Computed Properties | ||
| XLogP3-AA | -1.0 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 43.7 Ų | [1] |
| Complexity | 56.4 | [1] |
Synthesis and Purification
The primary route for synthesizing N,N-Dimethyl-2,3-dihydroxypropylamine is through the nucleophilic ring-opening of an epoxide (glycidol) with dimethylamine (B145610). This reaction follows a stereospecific Sɴ2 mechanism, where the amine preferentially attacks the less sterically hindered carbon of the epoxide ring.[2][3]
Experimental Protocol: Synthesis
A detailed protocol for the synthesis is provided below.
Materials:
-
Glycidol (2,3-epoxy-1-propanol)
-
Dimethylamine (40% solution in water)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 74.1 g (1.0 mol) of glycidol.
-
Amine Addition: While stirring at room temperature, slowly add 112.7 g (1.0 mol) of a 40% aqueous solution of dimethylamine. The addition should be controlled to maintain the reaction temperature below 40 °C.
-
Reaction: Stir the resulting solution at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Solvent Removal: After the reaction is complete, remove the water and excess dimethylamine under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under vacuum to yield the final product as a clear, viscous liquid.
Spectroscopic Characterization
Spectroscopic analysis confirms the chemical structure of the synthesized N,N-Dimethyl-2,3-dihydroxypropylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the different protons in the molecule.[4]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 4.80 | br s | 2x -OH |
| 3.79 | m | H-2 (CHOH) |
| 3.62 | dd | H-1a (CH₂OH) |
| 3.49 | dd | H-1b (CH₂OH) |
| 2.49 | dd | H-3a (CH₂N) |
| 2.28 | s | N(CH₃)₂ |
| 2.24 | dd | H-3b (CH₂N) |
¹³C NMR (CDCl₃): The carbon NMR spectrum shows five distinct signals corresponding to the five carbon environments.
| Chemical Shift (ppm) | Assignment |
| ~68.0 | C-2 (CHOH) |
| ~65.0 | C-1 (CH₂OH) |
| ~63.0 | C-3 (CH₂N) |
| ~45.0 | N(CH₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.[5]
| m/z | Relative Intensity | Assignment |
| 119 | 2.9% | [M]⁺ (Molecular Ion) |
| 88 | 13.0% | [M - CH₂OH]⁺ |
| 58 | 100.0% | [CH₂=N(CH₃)₂]⁺ (Base Peak) |
| 44 | 8.4% | [C₂H₆N]⁺ |
| 30 | 5.8% | [CH₄N]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups.[1]
-
O-H Stretch: A broad and strong band in the region of 3300-3400 cm⁻¹ due to the hydroxyl groups.
-
C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region for aliphatic C-H bonds.
-
C-O Stretch: A strong band around 1040-1080 cm⁻¹ for the C-O single bonds of the primary and secondary alcohols.
-
C-N Stretch: A band in the 1000-1250 cm⁻¹ region.
Biological and Pharmacological Profile
As of this review, the specific biological activities and pharmacological profile of N,N-Dimethyl-2,3-dihydroxypropylamine are not extensively documented in publicly available scientific literature. While structurally related β-amino alcohols are known to possess a wide range of biological activities, further research is required to elucidate the specific interactions, potential signaling pathway involvement, and toxicological profile of this particular compound. Consequently, a signaling pathway diagram cannot be provided at this time.
Characterization Workflow and Protocols
A logical workflow is essential for the robust characterization of the synthesized compound.
Detailed Characterization Protocols
Protocol 5.1: NMR Sample Preparation
-
Accurately weigh approximately 10-20 mg of the purified product.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.
Protocol 5.2: Mass Spectrometry Sample Preparation
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet for GC-MS analysis.
-
Acquire data in electron ionization (EI) mode to generate a fragmentation pattern for structural elucidation.
Protocol 5.3: IR Spectroscopy
-
For neat liquid analysis, place a single drop of the purified product between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
References
Quantum Chemical Blueprint for 3-(Dimethylamino)-1,2-propanediol: A Technical Guide
Abstract: 3-(Dimethylamino)-1,2-propanediol (3-DMAPD) is a chemical intermediate with applications in the synthesis of specialized molecules like cationic lipids for gene delivery and chiral auxiliaries.[1] A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is crucial for optimizing its use in drug design and materials science. This technical guide outlines a comprehensive in-silico framework for characterizing 3-DMAPD using quantum chemical calculations. While specific computational studies on this molecule are not widely available in public literature, this document details the established theoretical methodologies, based on Density Functional Theory (DFT), that are standard for the analysis of small organic molecules.[2] It serves as a procedural blueprint for researchers undertaking computational investigations of 3-DMAPD, providing protocols and templates for data presentation.
Introduction to this compound
This compound, with the molecular formula C5H13NO2 and a molecular weight of 119.16 g/mol , is an amino alcohol featuring a propanediol (B1597323) backbone.[3] Its structure, containing two hydroxyl groups and a tertiary amine, allows for complex intramolecular and intermolecular interactions, primarily through hydrogen bonding. These structural features dictate its chemical behavior and make it a valuable precursor in various syntheses.[1][4]
Quantum chemical calculations provide a powerful, non-experimental method to determine the molecule's conformational preferences, electronic structure, and spectroscopic signatures with high accuracy.[2] Such insights are invaluable for predicting its reactivity, stability, and potential interactions in a biological or chemical system.
Computational Methodology and Protocols
The following protocols describe a standard workflow for the quantum chemical characterization of 3-DMAPD. All calculations can be performed using common quantum chemistry software packages such as Gaussian, ORCA, or Spartan.[2]
Conformational Analysis
Due to the rotational freedom around several single bonds (C-C, C-O, C-N), 3-DMAPD can exist in multiple conformations. Identifying the global minimum energy conformer is a critical first step for accurate property calculations.[5][6][7]
Protocol:
-
Initial Structure Generation: Build the 3D structure of 3-DMAPD using a molecular editor. The SMILES string CN(C)CC(CO)O can be used for this purpose.[3]
-
Systematic Conformational Search: Perform a systematic search of the potential energy surface. A common approach involves using a molecular mechanics force field, such as MMFF94, to rapidly evaluate the energies of thousands of potential conformers generated by rotating all flexible dihedral angles.[7]
-
Conformer Selection: Cluster the resulting conformers by energy and geometry. Select a set of low-energy, unique conformers (e.g., all conformers within 10-15 kJ/mol of the lowest energy structure) for further, more accurate quantum mechanical calculations.
Geometry Optimization and Vibrational Analysis
The low-energy conformers identified must be optimized using a higher level of theory to find their precise equilibrium geometries.
Protocol:
-
Geometry Optimization: Submit each selected conformer to a full geometry optimization without symmetry constraints. A widely used and reliable level of theory for organic molecules is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p).[2][8] This provides a good balance of accuracy and computational cost.
-
Vibrational Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory (B3LYP/6-311++G(d,p)) for each optimized structure.[2] This calculation serves two essential purposes:
-
Confirmation of Minima: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Spectroscopic Prediction: The calculated frequencies and intensities can be used to predict the molecule's infrared (IR) and Raman spectra.
-
Electronic Property Calculations
Using the optimized geometry of the global minimum energy conformer, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.
Protocol:
-
Wavefunction Analysis: Perform a single-point energy calculation on the final optimized structure.
-
Property Extraction: From this calculation, extract key electronic properties, including:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the charge distribution. This map identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.[2]
-
Mulliken Population Analysis: Calculate atomic charges to quantify the electron distribution on an atom-by-atom basis.
-
Dipole Moment: Determine the magnitude and orientation of the molecular dipole moment to understand its overall polarity.
-
Data Presentation
The quantitative results from the calculations should be summarized in clear, structured tables for comparative analysis. The following tables serve as templates for presenting the calculated data for the global minimum energy conformer of 3-DMAPD.
Table 1: Illustrative Optimized Geometric Parameters (Note: Values are placeholders and must be replaced with actual calculated results.)
| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Bond Length | C1-C2 | 1.535 | - | - |
| Bond Length | C2-O1 | 1.425 | - | - |
| Bond Length | C3-N | 1.460 | - | - |
| Bond Angle | C1-C2-C3 | - | 112.5 | - |
| Bond Angle | H-O1-C2 | - | 108.9 | - |
| Dihedral Angle | N-C3-C2-C1 | - | - | 178.5 |
| Dihedral Angle | H-O1-C2-C1 | - | - | -65.0 |
Table 2: Illustrative Calculated Vibrational Frequencies (Note: Values are placeholders. A scaling factor may be applied to theoretical frequencies for better comparison with experimental data.)
| Mode No. | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| 1 | 3650 | High | Low | O-H Stretch (free) |
| 2 | 3450 | Medium | Low | O-H Stretch (H-bonded) |
| 3 | 2980 | High | High | C-H Stretch (aliphatic) |
| 4 | 1450 | Medium | Medium | C-H Bend |
| 5 | 1050 | High | Low | C-O Stretch |
Table 3: Illustrative Calculated Electronic and Global Properties (Note: Values are placeholders and must be replaced with actual calculated results.)
| Property | Calculated Value | Units |
| Total Energy | -442.12345 | Hartrees |
| HOMO Energy | -6.85 | eV |
| LUMO Energy | 1.52 | eV |
| HOMO-LUMO Gap | 8.37 | eV |
| Dipole Moment | 2.58 | Debye |
| Point Group | C1 | - |
Visualization of Workflows and Relationships
Diagrams are essential for visualizing complex computational workflows and the logical dependencies between different calculated properties.
Caption: Computational workflow for the quantum chemical characterization of 3-DMAPD.
Caption: Logical relationships between core computational results and derived molecular properties.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]
- 5. Direct Determination of Ratios of All Conformations and Their Lifetimes for Small Flexible Molecules from Molecular Dynamics Simulations: 1,3-Propanediol in an Aqueous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Navigating the Physicochemical Landscape of 3-(Dimethylamino)-1,2-propanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
3-(Dimethylamino)-1,2-propanediol is a substituted amino alcohol with a molecular formula of C5H13NO2.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C5H13NO2 | [1] |
| Molecular Weight | 119.16 g/mol | [1][2] |
| CAS Number | 623-57-4 | [1] |
| Appearance | Liquid | [3] |
| Density | 1.004 g/mL at 25 °C | [2] |
| Boiling Point | 216-217 °C | |
| Refractive Index | n20/D 1.4609 | |
| Flash Point | 105 °C (221 °F) - closed cup |
Solubility Profile
Precise quantitative solubility data for this compound in a wide array of solvents is not extensively documented in scientific literature. However, based on its chemical structure, which includes polar hydroxyl groups and a tertiary amine, a degree of solubility in polar solvents is expected.
One safety data sheet describes the compound as "partly miscible" with water.[4] Another source, specifically for the (R)-enantiomer, states it is "partially miscible with water; does not mix well but sinks when added".[3] This suggests that while there is some interaction with water, it may not be fully miscible in all proportions.
Due to the lack of specific quantitative data, a qualitative solubility summary is provided below based on general principles of chemical interactions. Researchers are strongly encouraged to determine the solubility in their specific solvent systems experimentally.
| Solvent Class | Predicted Qualitative Solubility | Rationale |
| Water | Partially Miscible | The presence of two hydroxyl groups and a tertiary amine allows for hydrogen bonding with water, but the aliphatic carbon backbone may limit full miscibility. |
| Alcohols (e.g., Methanol, Ethanol) | Likely Miscible | The compound shares structural similarities with alcohols, and the hydroxyl groups can participate in hydrogen bonding. |
| Ethers (e.g., Diethyl Ether, THF) | Moderately Soluble to Miscible | The polar nature of the ether oxygen can interact with the hydroxyl groups of the propanediol. |
| Ketones (e.g., Acetone) | Likely Soluble | Acetone is a polar aprotic solvent that can interact with the polar functional groups of the compound. |
| Aromatic Hydrocarbons (e.g., Toluene) | Sparingly Soluble to Insoluble | The non-polar nature of toluene (B28343) makes it a poor solvent for the highly polar this compound. |
| Aliphatic Hydrocarbons (e.g., Hexane) | Likely Insoluble | The significant difference in polarity between the compound and non-polar aliphatic hydrocarbons suggests very low solubility. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.
-
Prepare multiple replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow for the settling of the excess solid.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a moderate speed.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the sample for analysis.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Calculation and Reporting:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, and report the temperature at which the measurement was made.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Representative Synthesis Pathway
The following diagram illustrates a common method for the synthesis of this compound, as described in patent literature.[5]
Caption: Synthesis of this compound.
References
- 1. This compound | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-二甲氨基-1,2-丙二醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy (R)-3-(Dimethylamino)propane-1,2-diol (EVT-384368) | 666234-81-7 [evitachem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reaction of 3-(Dimethylamino)-1,2-propanediol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)-1,2-propanediol is a versatile trifunctional molecule featuring a tertiary amine and two hydroxyl groups (a primary and a secondary one). This unique combination of nucleophilic centers makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and materials for biomedical applications. The reactivity of this compound with various electrophiles is of significant interest, as the site of reaction (nitrogen vs. oxygen) can be controlled to yield a diverse array of functionalized molecules. This guide provides a comprehensive overview of the reactions of this compound with common electrophiles, including detailed experimental protocols, quantitative data, and insights into the factors governing chemoselectivity.
Core Reactivity Principles
The reaction of this compound with electrophiles is primarily a nucleophilic substitution or addition reaction. The key to understanding its reactivity lies in the competition between the lone pair of electrons on the nitrogen atom of the tertiary amine and the lone pairs on the oxygen atoms of the two hydroxyl groups.
Generally, the nitrogen atom is more nucleophilic than the oxygen atoms of the hydroxyl groups. However, the chemoselectivity of the reaction (N- vs. O-substitution) can be influenced by several factors:
-
Nature of the Electrophile: Hard electrophiles tend to react preferentially with the harder oxygen nucleophile, while soft electrophiles favor the softer nitrogen nucleophile.
-
Reaction Conditions: The choice of solvent, temperature, and the presence of a base can significantly impact the reaction outcome. For instance, in the presence of a strong base, the hydroxyl groups can be deprotonated to form more potent alkoxide nucleophiles, favoring O-substitution.
-
Steric Hindrance: The accessibility of the nucleophilic centers to the incoming electrophile can also play a role in determining the reaction site.
Reactions with Various Electrophiles
This section details the reaction of this compound with different classes of electrophiles, providing experimental protocols and quantitative data where available.
Alkylation Reactions
Alkylation of this compound can occur at either the nitrogen or the oxygen atoms, depending on the alkylating agent and reaction conditions.
The tertiary amine of this compound can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction is fundamental to the synthesis of cationic lipids.
Example: Synthesis of a Precursor for N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)
A key application of this compound is in the synthesis of cationic lipids like DOTMA, which are used for gene delivery.[1] The synthesis involves the quaternization of the amino group.
Experimental Protocol: Quaternization of this compound
-
Materials: this compound, an alkyl halide (e.g., methyl iodide), a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the alkyl halide to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Stir the reaction mixture for a specified period, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the product, a quaternary ammonium salt, may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
-
O-alkylation of the hydroxyl groups can be achieved, often requiring the use of a base to deprotonate the hydroxyl groups, making them more nucleophilic.
Table 1: Alkylation Reaction Data
| Electrophile | Reaction Conditions | Product | Yield (%) | Reference |
| Methyl Iodide | Methanol, RT | 3-(Trimethylammonio)-1,2-propanediol iodide | Not specified | N/A |
| Oleyl bromide | (after diol protection) | Protected N-oleyl-3-(dimethylamino)-1,2-propanediol | Not specified | [2] |
Logical Relationship: Factors Influencing N- vs. O-Alkylation
Caption: Factors influencing the regioselectivity of alkylation.
Acylation Reactions
Acylation of this compound with electrophiles such as acyl chlorides and acid anhydrides typically leads to the formation of esters at the hydroxyl groups. The more reactive primary hydroxyl group is often acylated preferentially over the secondary hydroxyl group, especially under controlled conditions.
Example: Esterification with an Acyl Chloride
Experimental Protocol: Acylation with an Acyl Chloride
-
Materials: this compound, an acyl chloride (e.g., acetyl chloride), a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and an aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Procedure:
-
Dissolve this compound and the base in the solvent in a flask, often under an inert atmosphere and cooled in an ice bath.
-
Slowly add the acyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a designated time.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is usually achieved by column chromatography.
-
Table 2: Acylation Reaction Data
| Electrophile | Reaction Conditions | Product | Yield (%) | Reference |
| Acetyl Chloride | Pyridine (B92270), DCM, 0°C to RT | 1-Acetoxy-3-(dimethylamino)-2-propanol | Not specified | N/A |
| Oleoyl Chloride | Pyridine, DCM, 0°C to RT | 1-Oleoyloxy-3-(dimethylamino)-2-propanol | Not specified | N/A |
Experimental Workflow: Acylation of this compound
Caption: General workflow for the acylation of 3-DMAPD.
Reactions with Sulfonyl Chlorides
Similar to acylation, the reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) is expected to occur at the hydroxyl groups to form sulfonate esters. These sulfonate esters are excellent leaving groups and can be used in subsequent nucleophilic substitution reactions. Preferential sulfonylation of the primary hydroxyl group is generally observed.
Experimental Protocol: Sulfonylation with a Sulfonyl Chloride
-
Materials: this compound, a sulfonyl chloride (e.g., p-toluenesulfonyl chloride), a base (e.g., pyridine), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve this compound in pyridine (which acts as both solvent and base) and cool the mixture.
-
Add the sulfonyl chloride portion-wise to the cooled, stirred solution.
-
Allow the reaction to proceed, often at a low temperature, for several hours.
-
The reaction is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude sulfonate ester, which can be purified by chromatography.
-
Reactions with Isocyanates
The hydroxyl groups of this compound can react with isocyanates to form carbamates (urethanes). This reaction is typically catalyzed by a base or a tin compound. The reaction is of interest in the synthesis of polyurethanes and other functionalized materials.[3]
Experimental Protocol: Urethane Formation with an Isocyanate
-
Materials: this compound, an isocyanate (e.g., phenyl isocyanate), a catalyst (e.g., dibutyltin (B87310) dilaurate, optional), and an aprotic solvent (e.g., toluene (B28343) or THF).
-
Procedure:
-
Dissolve this compound in the solvent in a reaction vessel.
-
If a catalyst is used, add it to the solution.
-
Add the isocyanate to the reaction mixture. The reaction may be exothermic.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by IR spectroscopy by observing the disappearance of the NCO peak).
-
The product can be isolated by removal of the solvent. Purification may be achieved by recrystallization or chromatography.
-
Applications in Drug Development and Signaling Pathways
Derivatives of this compound and its analogs are important intermediates in the synthesis of various biologically active compounds.
Beta-Adrenergic Antagonists (Beta-Blockers)
Structurally related aminoalkanols are key precursors in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases such as hypertension and angina.[4] The general structure of many beta-blockers features an aryloxypropanolamine core. Although this compound itself is a tertiary amine, its secondary amine analogs are direct precursors. The synthesis typically involves the reaction of a substituted phenol (B47542) with an epoxide, followed by the opening of the resulting epoxide with an appropriate amine.[4]
Signaling Pathway: Beta-Adrenergic Receptor Blockade
Caption: Mechanism of action of beta-blockers.
Cationic Lipids for Gene Delivery
As previously mentioned, this compound is a precursor to cationic lipids like DOTMA.[1] These amphiphilic molecules can form liposomes that encapsulate negatively charged nucleic acids (DNA or RNA) and facilitate their delivery into cells. The positively charged headgroup of the cationic lipid interacts with the negatively charged cell membrane, promoting cellular uptake.
Conclusion
This compound is a highly functional and versatile building block for the synthesis of a wide range of chemical entities with significant applications in medicinal chemistry and materials science. Its reactions with electrophiles can be directed towards the nitrogen or oxygen nucleophiles by careful selection of reagents and reaction conditions. The ability to selectively functionalize this molecule opens up avenues for the creation of novel compounds with tailored properties for applications such as drug delivery and the development of new therapeutic agents. Further research into the specific reaction kinetics and the biological activities of a broader range of its derivatives will undoubtedly continue to expand its utility in scientific research and development.
References
- 1. What is the role of DOTMA dioleoylpropyl trimethylammonium chloride in cationic liposomes during RNA - www.pharmasources.com [pharmasources.com]
- 2. benchchem.com [benchchem.com]
- 3. aidic.it [aidic.it]
- 4. Synthesis and beta-adrenergic antagonist activity of heterocyclic propanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Dimethylamino)-1,2-propanediol as a Ligand in Coordination Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Dimethylamino)-1,2-propanediol (DMAPD) is a versatile bifunctional molecule incorporating both a tertiary amine and a diol functionality. While its applications in organic synthesis, particularly as a precursor for cationic lipids and chiral auxiliaries, are recognized, its role as a ligand in coordination chemistry is an emerging area of interest. This technical guide provides an in-depth overview of the coordination chemistry of DMAPD and analogous amino alcohol ligands. It covers their synthesis, structural characteristics, and potential applications, with a focus on catalysis. Due to the limited availability of specific data for DMAPD, this guide draws upon data from closely related amino alcohol ligands to provide a comprehensive and practical resource for researchers.
Introduction to this compound in Coordination Chemistry
This compound possesses two key donor sites for coordination to metal ions: the nitrogen atom of the tertiary amine and the oxygen atoms of the two hydroxyl groups. This structure allows it to act as a potentially bidentate or tridentate ligand, forming stable chelate rings with metal centers. The coordination of amino alcohol ligands to transition metals is a well-established field, with applications ranging from catalysis to materials science and biomedicine.
The presence of both a soft donor (amine nitrogen) and hard donors (hydroxyl oxygens) allows DMAPD to coordinate with a wide range of metal ions. The steric bulk of the dimethylamino group and the stereochemistry of the diol moiety can influence the geometry and reactivity of the resulting metal complexes.
Synthesis of Metal Complexes with Amino Alcohol Ligands
The synthesis of metal complexes with amino alcohol ligands, including analogues of this compound, is typically achieved through straightforward reaction pathways.
General Experimental Protocol for Synthesis
A common method for the synthesis of these complexes involves the direct reaction of the amino alcohol ligand with a metal salt in an appropriate solvent.
Materials:
-
This compound (or analogous amino alcohol)
-
Metal salt (e.g., Cu(CH₃COO)₂·H₂O, CoCl₂·6H₂O, Ni(CH₃COO)₂·4H₂O, Zn(CH₃COO)₂)
-
Methanol (B129727) or ethanol
-
Stirring apparatus and reflux condenser
Procedure:
-
Dissolve the amino alcohol ligand in methanol (e.g., 2 mmol in 20 mL).
-
In a separate flask, dissolve the metal salt in methanol (e.g., 1 mmol in 15 mL).
-
Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of ligand to metal is typically 2:1.
-
The reaction mixture is then refluxed for a period of 3 to 6 hours at approximately 60°C.
-
Upon cooling, the resulting solid complex precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.
Structural Characterization and Coordination Modes
The coordination behavior of this compound is anticipated to be similar to other bidentate amino alcohols, primarily acting as a chelating ligand through the nitrogen of the amino group and one of the hydroxyl oxygens, forming a stable five-membered ring.
Quantitative Structural Data (from Analogous Ligands)
Table 1: Selected Bond Distances and Angles for M[(CH₂)₃NMe₂]₂ Complexes (M = Ni, Pd, Pt)
| Parameter | Ni[(CH₂)₃NMe₂]₂ | Pd[(CH₂)₃NMe₂]₂ | Pt[(CH₂)₃NMe₂]₂ |
|---|---|---|---|
| Bond Distances (Å) | |||
| M-N | 2.05(1) | 2.15(1) | 2.16(1) |
| M-C | 1.95(1) | 2.04(1) | 2.06(1) |
| Bond Angles (deg) | |||
| N-M-N | 89.5(4) | 87.5(4) | 87.2(4) |
| C-M-C | 91.2(5) | 90.8(5) | 90.5(5) |
| N-M-C (chelate ring) | 84.7(5) | 85.9(5) | 85.7(5) |
Data sourced from studies on 3-(dimethylamino)-1-propyl complexes and presented here for comparative purposes.
Catalytic Applications
Metal complexes of amino alcohols are effective catalysts for a variety of organic transformations, most notably oxidation reactions. Copper complexes, in particular, have been extensively studied for the aerobic oxidation of alcohols.
Aerobic Oxidation of Alcohols
A well-established catalytic system for the aerobic oxidation of alcohols employs a copper(I) catalyst with an amino alcohol ligand and a nitroxyl (B88944) radical co-catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Table 2: Catalytic Activity of a Cu(I)/Amino Alcohol/TEMPO System for Alcohol Oxidation
| Substrate | Product | Conversion (%) |
|---|---|---|
| Benzyl (B1604629) alcohol | Benzaldehyde | >95 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >95 |
| Cinnamyl alcohol | Cinnamaldehyde | >90 |
| 1-Phenylethanol | Acetophenone | ~85 |
Representative data for a generic copper/amino alcohol/TEMPO catalytic system.
Proposed Catalytic Cycle
The catalytic cycle for the copper-catalyzed aerobic oxidation of alcohols is believed to proceed through the following key steps:
-
Oxidation of the Cu(I) complex to a Cu(II) species by molecular oxygen.
-
Formation of a Cu(II)-alkoxide intermediate by reaction with the alcohol substrate.
-
Reaction of the Cu(II)-alkoxide with TEMPO to yield the aldehyde or ketone product, regenerating the Cu(I) catalyst and TEMPOH.
-
Re-oxidation of TEMPOH to TEMPO to complete the catalytic cycle.
Experimental Protocol for Catalytic Oxidation
Materials:
-
Substrate alcohol (e.g., benzyl alcohol)
-
Copper(I) bromide (CuBr)
-
This compound (or analogous ligand)
-
TEMPO
-
Acetone (B3395972) (solvent)
-
Standard laboratory glassware
Procedure:
-
In an Erlenmeyer flask, dissolve the benzyl alcohol (1 mmol) in acetone (10 mL).
-
To this solution, add CuBr (0.1 mmol, 10 mol%), the amino alcohol ligand (0.1 mmol, 10 mol%), and TEMPO (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature, open to the atmosphere, for approximately 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand in coordination chemistry. Based on the behavior of analogous amino alcohols, it is expected to form stable complexes with a variety of transition metals and exhibit interesting catalytic properties. The straightforward synthesis of its metal complexes and their potential for applications in areas such as green oxidation catalysis make this ligand a compelling target for future research.
Further studies are required to isolate and characterize metal complexes of this compound to determine their precise structures and to fully evaluate their catalytic efficacy in a broader range of organic transformations. Such research will undoubtedly contribute to the expanding field of coordination chemistry and its applications in synthetic and materials science.
An In-depth Technical Guide to the Shelf Life and Degradation Pathways of 3-(Dimethylamino)-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific experimental data on the shelf life and degradation pathways of 3-(Dimethylamino)-1,2-propanediol is limited. This guide provides a comprehensive overview based on the chemical properties of the molecule, established principles of stability testing for analogous amino alcohols, and standard methodologies for forced degradation studies. The experimental protocols and degradation pathways described herein are illustrative and would require experimental verification for this specific compound.
Executive Summary
This compound is a versatile chemical intermediate used in various industrial and pharmaceutical applications. Understanding its stability, shelf life, and degradation profile is critical for ensuring its quality, safety, and efficacy in final products. This technical guide outlines the key considerations for determining the shelf life of this compound, including potential degradation pathways, and provides detailed methodologies for conducting stability and forced degradation studies. The information presented is intended to equip researchers and drug development professionals with the necessary framework to assess the stability of this and similar amino alcohol compounds.
Stability Profile and Shelf Life of this compound
Currently, there is no specific, publicly available quantitative data on the shelf life of this compound. However, based on its chemical structure and information on similar compounds, a general stability profile can be inferred.
2.1 Recommended Storage Conditions
To ensure the longevity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Avoid excessive heat.
-
Light: Protect from light.
-
Packaging: Keep in original, tightly sealed containers to prevent contact with air and moisture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1] Contact with copper and aluminum and their alloys should also be avoided.[1]
2.2 Signs of Degradation
Visual inspection can be an initial indicator of degradation. For amines, discoloration, such as turning yellow or brown, can be a sign of air oxidation.
2.3 Illustrative Shelf Life Data
The following table illustrates how quantitative shelf life data for this compound could be presented. The values are hypothetical and for exemplary purposes only.
| Storage Condition | Parameter | Specification | 3 Months | 6 Months | 12 Months | 24 Months |
| 25°C / 60% RH | Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 | 98.2 |
| Appearance | Colorless to pale yellow liquid | Conforms | Conforms | Conforms | Conforms | |
| Total Impurities (%) | NMT 1.0 | 0.2 | 0.4 | 0.8 | 1.5 | |
| 40°C / 75% RH | Assay (%) | 98.0 - 102.0 | 99.2 | 98.5 | 97.5 | 95.8 |
| Appearance | Colorless to pale yellow liquid | Conforms | Conforms | Slight yellowing | Yellow | |
| Total Impurities (%) | NMT 1.0 | 0.7 | 1.2 | 2.1 | 3.5 |
NMT: Not More Than
Potential Degradation Pathways
Forced degradation studies are essential for elucidating the potential degradation pathways of a molecule.[2] For this compound, the primary sites susceptible to degradation are the tertiary amine and the primary and secondary alcohol functional groups. The following are hypothesized degradation pathways.
3.1 Oxidative Degradation
The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for compounds containing tertiary amines.
Caption: Hypothesized N-Oxidation of this compound.
3.2 Acid-Catalyzed Degradation
While generally stable, under strong acidic conditions and heat, dehydration of the diol moiety could potentially occur, although this is less likely than reactions involving the amino group.
3.3 Thermal Degradation
At elevated temperatures, complex degradation reactions can occur. For compounds with alcohol functionalities, dehydration and subsequent polymerization or fragmentation are possibilities. Combustion can produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
Experimental Protocols
To definitively determine the shelf life and degradation pathways, a comprehensive stability testing program, including forced degradation studies, is necessary.
4.1 Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and pathways under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Phosphate (B84403) buffer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in methanol) to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
-
4.2 Stability-Indicating HPLC Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at an appropriate wavelength (requires experimental determination).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Caption: A typical workflow for a forced degradation study.
Data Presentation and Interpretation
The data obtained from the stability and forced degradation studies should be presented in a clear and organized manner to facilitate interpretation.
5.1 Forced Degradation Data Summary
The results of the forced degradation study can be summarized in a table. The following is an illustrative example.
| Stress Condition | Time (hours) | Assay of Parent (%) | % Degradation | Number of Degradants |
| 0.1 N HCl, 60°C | 24 | 98.5 | 1.5 | 1 |
| 0.1 N NaOH, 60°C | 24 | 99.2 | 0.8 | 1 |
| 3% H₂O₂, RT | 24 | 85.3 | 14.7 | 2 |
| Thermal, 105°C | 48 | 97.8 | 2.2 | 1 |
| Photolytic (UV) | 24 | 99.5 | 0.5 | 0 |
5.2 Mass Balance
A critical aspect of stability studies is the mass balance, which is the sum of the assay of the parent compound and the percentage of all degradation products. A good mass balance (typically between 95% and 105%) indicates that all major degradation products have been detected.
Conclusion
While specific stability data for this compound is not extensively documented in public literature, this guide provides a robust framework for its evaluation. Based on its chemical structure, the primary degradation pathways are likely to involve oxidation of the tertiary amine. A comprehensive stability program, including forced degradation studies under various stress conditions, is essential to fully characterize its degradation profile, establish a definitive shelf life, and ensure its quality and suitability for its intended applications. The methodologies and illustrative data presented here serve as a valuable resource for researchers and professionals in the field.
References
IUPAC name and CAS number for 3-(Dimethylamino)-1,2-propanediol
An In-Depth Technical Guide to 3-(Dimethylamino)-1,2-propanediol for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile chemical intermediate of significant interest in the fields of synthetic chemistry and drug development. Its unique structure, featuring a propane (B168953) backbone with two hydroxyl groups and a dimethylamino group, makes it a valuable precursor in various specialized chemical syntheses. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the development of advanced drug delivery systems.
Chemical Identification and Properties
The unambiguous identification of this compound is crucial for its application in research and development. Its formal IUPAC name is 3-(dimethylamino)propane-1,2-diol [1][2][3]. The compound is registered under the CAS Number 623-57-4 [1][4][5][6]. Chiral variants of the molecule also exist, such as (R)-3-(Dimethylamino)-1,2-propanediol with CAS number 666234-81-7[7].
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. For comparative purposes, data for its diethylamino analogue is also included.
| Property | 3-(Dimethylamino)propane-1,2-diol | 3-(Diethylamino)propane-1,2-diol |
| CAS Number | 623-57-4[1][4] | 621-56-7[8] |
| Molecular Formula | C₅H₁₃NO₂[1][5][6] | C₇H₁₇NO₂[8] |
| Molecular Weight | 119.16 g/mol [1][5][7] | 147.22 g/mol [8] |
| Appearance | Colorless to light yellow liquid/solid mixture[5] | Clear light yellow liquid[8] |
| Boiling Point | 216-217 °C[4] | 233-235 °C |
| Density | 1.004 g/mL at 25 °C[4] | 0.965 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4609[4] | 1.4602 |
| Flash Point | 105 °C (closed cup)[4][5] | 108 °C (closed cup) |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of dimethylamine (B145610) with 3-chloro-1,2-propanediol (B139630) in the presence of a base. The following workflow and experimental protocol are adapted from a patented synthesis method[4][7].
Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup : A reactor is charged with an aqueous solution of dimethylamine (30-45% by mass).
-
Initial Addition : At a maintained temperature of 25 °C, a methanol (B129727) solution of 3-chloro-1,2-propanediol is added dropwise.
-
Simultaneous Addition : Once 20-30% of the total 3-chloro-1,2-propanediol solution has been added, the simultaneous dropwise addition of the remaining 3-chloro-1,2-propanediol solution and a methanol solution of sodium methoxide is commenced[4].
-
Stirring and Heating : After the additions are complete, the reaction mixture is stirred for 1-3 hours at the same temperature. The mixture is then heated to 30-40 °C and maintained for 2-4 hours[4].
-
Reflux : The temperature is increased to reflux and maintained for 1-3 hours until the reaction is complete[4].
-
Work-up and Purification :
-
The system is cooled to room temperature and filtered. The filter cake is rinsed with methanol.
-
The filtrates are combined, and the methanol is removed under reduced pressure.
-
Toluene is added to the residue, and the mixture is refluxed to dewater it azeotropically until the internal temperature surpasses 110 °C.
-
The mixture is cooled again and filtered. Toluene is removed from the filtrate under reduced pressure.
-
The final product, this compound, is obtained through rectification[7].
-
Applications in Drug Development and Research
Precursor for Cationic Lipids in Gene Delivery
A primary and critical application of this compound is its role as a precursor in the synthesis of cationic lipids[5][9]. These lipids are fundamental components of non-viral vectors for gene delivery, a technique used to introduce genetic material into cells[1]. The compound is notably used in the preparation of the synthetic cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)[10][11].
Cationic lipids, such as those derived from this compound, are amphiphilic molecules. Their positively charged headgroup interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (like DNA or RNA), leading to the formation of lipid-nucleic acid complexes, often referred to as lipoplexes[1][12]. These lipoplexes can then fuse with the cell membrane, facilitating the delivery of the genetic material into the cell's cytoplasm for subsequent expression[5]. This process, known as lipofection, is a widely used method in molecular biology and is being extensively investigated for therapeutic applications[5][6].
Cationic Lipid-Mediated Gene Delivery Pathway
The mechanism of gene delivery using cationic lipids derived from this compound involves several key steps, from the formation of the lipoplex to the expression of the genetic material within the target cell.
Caption: Signaling pathway for cationic lipid-mediated gene delivery.
Experimental Protocol: Cationic Lipid-Mediated DNA Transfection
The following is a generalized protocol for a DNA transfection experiment using cationic liposomes.
-
Liposome (B1194612) Preparation :
-
A thin film of the cationic lipid (e.g., DOTMA) and a helper lipid (e.g., DOPE) is formed by evaporating the organic solvent.
-
The lipid film is hydrated with a buffer to form multilamellar vesicles (MLVs).
-
The MLV suspension is sonicated or extruded to produce small unilamellar liposomes[12].
-
-
Lipoplex Formation :
-
The DNA to be transfected is diluted in a suitable medium.
-
The cationic liposome suspension is added to the diluted DNA. The mixture is incubated at room temperature to allow for the spontaneous formation of DNA-lipid complexes (lipoplexes)[5].
-
-
Transfection :
-
The target cells are washed, and the medium is replaced with a serum-free medium.
-
The lipoplex suspension is added to the cells.
-
The cells are incubated for a defined period to allow for the uptake of the lipoplexes.
-
-
Post-Transfection :
-
The medium containing the lipoplexes is removed and replaced with a fresh, serum-containing growth medium.
-
The cells are incubated for 24-72 hours to allow for the expression of the transfected gene.
-
-
Analysis : The expression of the reporter gene (e.g., luciferase, GFP) or the therapeutic protein is assayed to determine the transfection efficiency[1].
Chiral Auxiliaries in Asymmetric Synthesis
Beyond its role in lipid synthesis, this compound is also utilized in the creation of indane-derived bis(oxazolines). These molecules serve as chiral auxiliaries in asymmetric synthesis, which is a critical methodology for producing enantiomerically pure compounds, a common requirement for active pharmaceutical ingredients[9].
Safety and Handling
This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage[1]. It may also cause severe irritation to the respiratory and digestive tracts if inhaled or ingested. Therefore, strict safety precautions are necessary when handling this compound.
-
Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and a safety shower should be readily accessible.
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield.
-
Handling : Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.
In case of exposure, immediate medical attention is required. For skin or eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move the individual to fresh air. If ingested, do not induce vomiting; rinse the mouth and provide water or milk if the person is conscious.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural basis of DOTMA for its high intravenous transfection activity in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]
- 5. Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
Physical and chemical properties of N,N-Dimethyl-2,3-dihydroxypropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-2,3-dihydroxypropylamine, also known as 3-(Dimethylamino)-1,2-propanediol, is a versatile chemical intermediate with significant potential in various scientific and industrial applications. Its unique structure, featuring both a tertiary amine and a diol functional group, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-Dimethyl-2,3-dihydroxypropylamine, along with detailed experimental protocols for its synthesis, purification, and analysis.
Physical and Chemical Properties
The physical and chemical properties of N,N-Dimethyl-2,3-dihydroxypropylamine are summarized in the tables below. This data is essential for its safe handling, storage, and application in experimental settings.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃NO₂ | [1] |
| Molecular Weight | 119.16 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.004 g/mL at 25 °C | [1] |
| Boiling Point | 216-217 °C | [1] |
| Flash Point | 105 °C (221 °F) | [3] |
| Refractive Index (n²⁰/D) | 1.4609 | [1] |
| pKa | Not available | |
| Solubility | Miscible with water and many polar organic solvents. | [4] |
Chemical Properties
| Property | Description | Reference |
| Chemical Stability | Stable under normal conditions. | |
| Reactivity with Acids | As a tertiary amine, it readily reacts with acids to form ammonium (B1175870) salts. These reactions are typically exothermic. | [5] |
| Reactivity with Oxidizing Agents | Incompatible with strong oxidizing agents. The diol functionality can be oxidized to aldehydes or carboxylic acids, and the tertiary amine can be oxidized to an N-oxide. The specific products depend on the oxidizing agent and reaction conditions. | [6][7] |
| Thermal Decomposition | The thermal degradation of amino alcohols can proceed through various pathways, including dehydration and C-C or C-N bond cleavage. The specific decomposition products of N,N-Dimethyl-2,3-dihydroxypropylamine have not been extensively studied, but pyrolysis of similar compounds like propylene (B89431) glycol yields smaller carbonyl compounds such as propanal and acetone. | [8][9][10][11] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of N,N-Dimethyl-2,3-dihydroxypropylamine. These protocols are based on established methods for analogous compounds and may require optimization for specific laboratory conditions.[12][13]
Synthesis of N,N-Dimethyl-2,3-dihydroxypropylamine
This protocol describes the synthesis via a nucleophilic substitution reaction between 3-chloro-1,2-propanediol (B139630) and dimethylamine (B145610).[14][15]
Materials:
-
3-chloro-1,2-propanediol
-
Aqueous solution of dimethylamine (e.g., 40%)
-
Sodium hydroxide (B78521)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add the aqueous solution of dimethylamine.
-
Slowly add a solution of 3-chloro-1,2-propanediol in methanol dropwise to the dimethylamine solution at room temperature with vigorous stirring.
-
After the initial addition, slowly add a solution of sodium hydroxide in water to neutralize the hydrochloric acid formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess dimethylamine and methanol by distillation.
-
Add toluene to the residue and perform azeotropic distillation to remove water.
-
Filter the cooled mixture to remove precipitated salts.
-
The filtrate contains the crude N,N-Dimethyl-2,3-dihydroxypropylamine.
Purification by Vacuum Distillation
The crude product from the synthesis can be purified by vacuum distillation to obtain a high-purity final product.[13][16]
Apparatus:
-
Distillation flask
-
Fractionating column
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
Procedure:
-
Assemble the vacuum distillation apparatus.
-
Place the crude N,N-Dimethyl-2,3-dihydroxypropylamine in the distillation flask with a few boiling chips.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using the heating mantle.
-
Collect the fraction that distills at the appropriate boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 216-217 °C.
-
Monitor the purity of the collected fractions using GC analysis.
Analytical Methods
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the identity and purity of N,N-Dimethyl-2,3-dihydroxypropylamine.[17][18][19][20][21]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).
GC Conditions (suggested starting parameters):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Volume: 1 µL (split injection)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 30-300
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
Sample Preparation:
-
Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
Expected ¹H NMR Spectral Features:
-
A singlet corresponding to the N(CH₃)₂ protons.
-
Multiplets corresponding to the -CH₂- and -CH- protons of the propanediol (B1597323) backbone.
-
Broad signals for the -OH protons, which may exchange with D₂O.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of N,N-Dimethyl-2,3-dihydroxypropylamine.
Caption: Workflow for Synthesis, Purification, and Analysis.
Conclusion
N,N-Dimethyl-2,3-dihydroxypropylamine is a valuable chemical entity with a range of potential applications. This guide has provided a detailed overview of its physical and chemical properties, along with comprehensive experimental protocols for its synthesis, purification, and analysis. The provided information is intended to support researchers and drug development professionals in the safe and effective utilization of this compound in their work. Further research into its specific reactivity, thermal decomposition pathways, and potential biological activities is warranted to fully explore its utility.
References
- 1. This compound | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. espublisher.com [espublisher.com]
- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]
- 14. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]
- 15. (S)-3-(Dimethylamino)-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 18. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 19. benchchem.com [benchchem.com]
- 20. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(Dimethylamino)-1,2-propanediol: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 3-(Dimethylamino)-1,2-propanediol, a key intermediate in the preparation of various pharmaceuticals and a building block for cationic lipids used in gene delivery. Two primary synthetic routes are presented: the nucleophilic substitution of 3-chloro-1,2-propanediol (B139630) with dimethylamine (B145610) and the ring-opening of glycidol (B123203) with dimethylamine. This application note includes a comparative analysis of these methods, detailed experimental procedures, and purification techniques to obtain high-purity this compound.
Introduction
This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and biotechnology industries. Its structure, featuring a tertiary amine and two hydroxyl groups, makes it a valuable precursor for the synthesis of more complex molecules. Notably, it is a key component in the preparation of certain active pharmaceutical ingredients and is utilized in the development of cationic lipids for the formulation of lipid nanoparticles, a critical technology for mRNA vaccines and gene therapies. The efficient and scalable synthesis of this compound is therefore of considerable interest. This document outlines two prevalent synthetic methodologies, providing detailed protocols and comparative data to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Synthetic Routes
Two principal methods for the synthesis of this compound are the reaction of 3-chloro-1,2-propanediol with dimethylamine and the ring-opening of glycidol by dimethylamine. The selection of a particular route may depend on factors such as the availability and cost of starting materials, desired product purity, and scalability.
| Parameter | Method 1: From 3-Chloro-1,2-propanediol | Method 2: From Glycidol (Data for 3-Methylamino-1,2-propanediol) |
| Starting Materials | 3-Chloro-1,2-propanediol, Dimethylamine, Sodium Methoxide | Glycidol, Methylamine |
| Reaction Type | Nucleophilic Substitution | Epoxide Ring-Opening |
| Reported Yield | ~80%[1] | ~98.5% |
| Reported Purity | ~99.5%[1] | ~99.9% |
| Key Reaction Conditions | Stepwise heating from 25°C to reflux in methanol (B129727)/water[1] | Reaction in a pressure vessel |
| Advantages | Readily available starting materials, well-established procedure. | Potentially higher yield and purity, atom economical. |
| Disadvantages | Formation of inorganic salt byproducts. | Glycidol is a reactive epoxide requiring careful handling. |
Note: The data for Method 2 is based on the synthesis of the analogous compound, 3-methylamino-1,2-propanediol, due to the limited availability of specific quantitative data for the dimethylamino derivative via this route. This suggests that the glycidol route is a highly efficient alternative.
Experimental Protocols
Method 1: Synthesis from 3-Chloro-1,2-propanediol and Dimethylamine
This protocol is adapted from a patented procedure and is capable of producing high-purity this compound with a good yield.[1]
Materials:
-
Dimethylamine aqueous solution (30-45%)
-
3-Chloro-1,2-propanediol
-
Methanol
-
Sodium methoxide
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Dropping funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the dimethylamine aqueous solution.
-
Initial Addition: At room temperature (25°C), begin the dropwise addition of a methanol solution of 3-chloro-1,2-propanediol.
-
Simultaneous Addition: Once 20-30% of the 3-chloro-1,2-propanediol solution has been added, commence the simultaneous dropwise addition of the remaining 3-chloro-1,2-propanediol solution and a methanol solution of sodium methoxide.
-
Initial Reaction: After the additions are complete, stir the reaction mixture for 1-3 hours at room temperature.
-
Thermal Reaction: Heat the mixture to 30-40°C and maintain this temperature for 2-4 hours.
-
Reflux: Increase the temperature to bring the reaction to reflux and maintain for 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts.
-
Rinse the filter cake with methanol and combine the filtrate.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
Add toluene to the residue and reflux to remove water.
-
Cool the mixture to room temperature and filter any remaining solids.
-
Remove the toluene under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Method 2: Conceptual Protocol for Synthesis from Glycidol and Dimethylamine
Materials:
-
Glycidol
-
Dimethylamine (aqueous or anhydrous)
-
A suitable solvent (e.g., water, methanol, or ethanol)
-
Reaction vessel (pressure-rated if using anhydrous dimethylamine at elevated temperatures)
-
Magnetic stirrer
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve glycidol in the chosen solvent.
-
Amine Addition: Add dimethylamine to the glycidol solution. The reaction can be performed at room temperature or with cooling, depending on the reactivity and exothermicity. For less reactive systems, heating may be required.
-
Reaction: Stir the mixture until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Remove the solvent and any excess dimethylamine under reduced pressure.
-
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizing the Synthetic Workflow
To better illustrate the experimental process, the following diagrams outline the key stages of each synthetic method.
Workflow for Synthesis from 3-Chloro-1,2-propanediol
Caption: Workflow for the synthesis of this compound from 3-chloro-1,2-propanediol.
Conceptual Workflow for Synthesis from Glycidol
Caption: Conceptual workflow for the synthesis of this compound from glycidol.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The reaction of 3-chloro-1,2-propanediol with dimethylamine is a well-documented and reliable method that provides high purity and good yields. The alternative route involving the ring-opening of glycidol presents a potentially more atom-economical and higher-yielding approach, although specific protocols for the dimethylamino derivative are less commonly reported. The choice of synthesis will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available equipment. The detailed protocols and comparative data provided herein serve as a valuable resource for chemists and researchers in the pharmaceutical and biotechnology sectors.
References
DOTMA synthesis using 3-(Dimethylamino)-1,2-propanediol as a precursor
Application Note: This document provides a comprehensive protocol for the synthesis of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), a widely used transfection reagent. The synthesis commences from the precursor 3-(dimethylamino)-1,2-propanediol. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed, step-by-step methodology for the preparation of DOTMA.
Introduction
Cationic lipids are essential components in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as siRNA, mRNA, and DNA, in gene therapy and vaccine development. DOTMA is a well-established cationic lipid that facilitates the encapsulation and cellular uptake of genetic material.[1][2][3][4] The synthesis of DOTMA from this compound involves a two-step process: the formation of a tertiary amine intermediate followed by quaternization to yield the final cationic lipid.
Physicochemical Properties of the Precursor
A thorough understanding of the starting material is crucial for successful synthesis. The key physicochemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 623-57-4 |
| Molecular Formula | C₅H₁₃NO₂ |
| Molecular Weight | 119.16 g/mol [2] |
| Boiling Point | 216-217 °C[2] |
| Density | 1.004 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.4609[2] |
| Flash Point | 105 °C (closed cup)[5] |
Experimental Protocol
The synthesis of DOTMA is a two-stage process. The first stage involves the formation of the intermediate, 2,3-dioleyloxy-1-(dimethylamino)-propane. The second stage is the quaternization of this intermediate to yield DOTMA.
Stage 1: Synthesis of 2,3-dioleyloxy-1-(dimethylamino)-propane
This stage involves the reaction of this compound with oleyl p-toluenesulfonate in the presence of a strong base.
Materials and Reagents:
| Reagent | Quantity | Moles |
| This compound | 1.19 g | 10 mmol |
| Potassium tert-butoxide | 3.36 g | 30 mmol |
| Oleyl p-toluenesulfonate | 12.7 g | 30 mmol |
| Xylenes | 50 ml | - |
| Hexane | 100 ml | - |
| Water | 100 ml (2 x 50 ml) | - |
| Silica (B1680970) Gel | As needed | - |
| Hexanes:Ether (1:2) | As needed | - |
Procedure:
-
In a suitable reaction vessel, combine this compound (1.19 g, 10 mmol), potassium tert-butoxide (3.36 g, 30 mmol), and oleyl p-toluenesulfonate (12.7 g, 30 mmol) in 50 ml of xylenes.[6]
-
Stir the mixture at room temperature under reduced pressure (30 Torr) for 30 minutes.[6]
-
Increase the temperature to 50°C and continue stirring for an additional 15 minutes.[6]
-
Purge the reaction vessel with nitrogen gas.[6]
-
Heat the mixture to reflux (approximately 140°C) and maintain for 3 hours.[6]
-
After cooling to room temperature, dilute the reaction mixture with 100 ml of hexane.[6]
-
Extract the organic layer with two 50 ml portions of water.[6]
-
Concentrate the organic layer to obtain the crude product.[6]
-
Purify the residue by column chromatography on silica gel, eluting with a 1:2 mixture of hexanes and ether.[6] This will afford the intermediate 2,3-dioleyloxy-1-(dimethylamino)-propane as a colorless oil.[6]
Stage 2: Quaternization to DOTMA
The purified intermediate is then quaternized using methyl chloride to form the final product, DOTMA.
Materials and Reagents:
| Reagent | Quantity |
| 2,3-dioleyloxy-1-(dimethylamino)-propane | 10 g |
| Methyl chloride | 50 ml |
| Acetonitrile (B52724) | As needed |
Procedure:
-
Place the intermediate (10 g) into a Parr pressure apparatus and cool to -78°C.[6]
-
Condense 50 ml of methyl chloride into the cooled pressure apparatus.[6]
-
Seal the vessel and heat it to 70°C for 48 hours behind a safety shield.[6]
-
After 48 hours, cool the vessel to 0°C before carefully opening it in a well-ventilated hood.[6]
-
Allow the excess methyl chloride to evaporate under a stream of nitrogen.[6]
-
Recrystallize the crude residue from acetonitrile to yield DOTMA as an off-white solid.[6] The reported melting point is 35-38°C.[6]
Visualizing the Synthesis and Workflow
To further clarify the synthesis process, the following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: Chemical reaction pathway for the synthesis of DOTMA.
Caption: Step-by-step experimental workflow for DOTMA synthesis.
Caption: Logical flow of the two-stage synthesis of DOTMA.
References
Chiral Auxiliary Synthesis from 3-(Dimethylamino)-1,2-propanediol: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of chiral auxiliaries derived from 3-(dimethylamino)-1,2-propanediol. Aimed at researchers, scientists, and professionals in drug development, these guidelines outline the synthesis of valuable chiral ligands, specifically C₂-symmetric bis(oxazoline) ligands, and their application in asymmetric catalysis. The protocols are based on established methodologies for analogous amino alcohols, offering a robust starting point for laboratory synthesis.
Introduction to Chiral Auxiliaries from this compound
Chiral auxiliaries are essential tools in modern organic synthesis, enabling the stereoselective formation of new chiral centers. This compound is a versatile and commercially available starting material for the synthesis of various chiral ligands. Of particular interest is its use in the preparation of bis(oxazoline) (BOX) ligands. These ligands, when complexed with metals such as copper, iron, or zinc, form highly effective catalysts for a wide range of enantioselective transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, aldol (B89426) additions, and Henry reactions. The resulting chiral products are often key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
The dimethylamino group in the backbone of the ligand can offer unique steric and electronic properties, potentially influencing the catalyst's activity and selectivity. This document provides a generalized yet detailed protocol for the synthesis of a bis(oxazoline) ligand from this compound and its subsequent application in asymmetric catalysis.
Data Presentation: Performance of Bis(oxazoline) Ligands in Asymmetric Catalysis
The following tables summarize typical yields and enantiomeric excesses (ee) achieved in various asymmetric reactions catalyzed by copper-bis(oxazoline) complexes. This data serves as a benchmark for the expected performance of ligands derived from this compound.
Table 1: Copper-Catalyzed Asymmetric Diels-Alder Reaction
| Diene | Dienophile | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |
| Cyclopentadiene | N-Acryloyloxazolidinone | Phenyl-BOX | 85-95 | 90-98 |
| Isoprene | N-Crotonyloxazolidinone | t-Butyl-BOX | 80-92 | 92-99 |
| 1,3-Cyclohexadiene | N-Acryloyloxazolidinone | Indanyl-BOX | 88-96 | 95-99 |
Table 2: Copper-Catalyzed Asymmetric Friedel-Crafts Alkylation
| Indole | Nitrostyrene | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |
| Indole | β-Nitrostyrene | Phenyl-BOX | 70-85 | 75-90 |
| 2-Methylindole | (E)-1-Nitro-1-propene | t-Butyl-BOX | 65-80 | 80-95 |
| 5-Methoxyindole | β-Nitrostyrene | Phenyl-BOX | 75-90 | 85-96 |
Table 3: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
| Aldehyde | Nitromethane | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Nitromethane | t-Butyl-BOX | 80-95 | 87-94 |
| Cyclohexanecarboxaldehyde | Nitromethane | Phenyl-BOX | 75-90 | 85-92 |
| Isovaleraldehyde | Nitromethane | t-Butyl-BOX | 70-85 | 88-95 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a chiral bis(oxazoline) ligand from (R)- or (S)-3-(dimethylamino)-1,2-propanediol. This protocol is adapted from established procedures for structurally similar amino alcohols.[1]
Protocol 1: Synthesis of a C₂-Symmetric Bis(oxazoline) Ligand
Materials:
-
(R)- or (S)-3-(Dimethylamino)-1,2-propanediol (2.1 equivalents)
-
Dimethyl malonate (or other suitable dicarboxylic acid derivative) (1.0 equivalent)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.1 equivalents)
-
Toluene (B28343) or Xylene (anhydrous)
-
Ethyl acetate (B1210297)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Nitrogen inlet
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (R)- or (S)-3-(dimethylamino)-1,2-propanediol (2.1 eq) and a catalytic amount of anhydrous zinc chloride (0.1 eq).
-
Addition of Reagents: Add anhydrous toluene or xylene to the flask to dissolve the reagents. To this solution, add dimethyl malonate (1.0 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove the catalyst and any water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure bis(oxazoline) ligand.
Visualizing the Synthesis and Catalytic Cycle
Diagram 1: Synthetic Workflow for Bis(oxazoline) Ligand
Caption: A streamlined workflow for the synthesis of a chiral bis(oxazoline) ligand.
Diagram 2: Catalytic Cycle of a Copper-BOX Catalyzed Diels-Alder Reaction
Caption: A simplified catalytic cycle for a Cu-BOX catalyzed Diels-Alder reaction.
Conclusion
The synthesis of chiral bis(oxazoline) ligands from this compound provides access to a versatile class of chiral auxiliaries for asymmetric catalysis. The protocols and data presented herein offer a foundational guide for researchers to explore the potential of these ligands in the enantioselective synthesis of complex molecules, a critical aspect of modern drug discovery and development. Further optimization of reaction conditions and ligand structure may lead to even higher levels of stereocontrol and catalytic efficiency.
References
Application Notes and Protocols for Cationic Lipid Formulations Using 3-(Dimethylamino)-1,2-propanediol for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, formulation, and in vitro application of cationic lipids incorporating a 3-(dimethylamino)-1,2-propanediol headgroup for gene delivery. While specific published data for cationic lipids derived directly from this compound is limited, the following protocols and data are extrapolated from established methodologies for structurally analogous cationic lipids and serve as a robust starting point for research and development.
Introduction
Cationic lipids are indispensable components of non-viral gene delivery systems. Their amphiphilic structure, comprising a positively charged headgroup, a hydrophobic tail, and a linker, enables the encapsulation of negatively charged nucleic acids (like plasmid DNA and mRNA) into nanoparticles known as lipoplexes. The this compound moiety offers a versatile polar headgroup. Variations in the hydrophobic tails and the overall formulation can significantly influence the transfection efficiency and cytotoxicity of the resulting gene delivery vehicle. These notes detail the synthesis of a representative cationic lipid, its formulation into lipid nanoparticles (LNPs), and protocols for their physicochemical and biological characterization.
Synthesis of a Cationic Lipid with a this compound Headgroup
This protocol describes a two-step synthesis of a cationic lipid using this compound as the headgroup and oleoyl (B10858665) chloride as the hydrophobic tail.
Materials:
-
This compound
-
Oleoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Saturated aqueous solution of sodium bicarbonate
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), methanol)
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and a base such as triethylamine (2.2 equivalents) in anhydrous DCM.
-
Addition of Fatty Acid Chloride: Cool the reaction mixture to 0 °C in an ice bath. Dissolve oleoyl chloride (2.1 equivalents) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 30-60 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate in hexane) to yield the pure cationic lipid.
-
Characterization: Confirm the structure and purity of the synthesized lipid using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Formulation of Cationic Lipid Nanoparticles (LNPs)
This protocol details the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method, a common technique for formulating LNPs.
Materials:
-
Synthesized cationic lipid
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
-
Chloroform
-
Nuclease-free water or buffer (e.g., HEPES-buffered saline, HBS)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation: Dissolve the synthesized cationic lipid and a helper lipid (e.g., DOPE, in a 1:1 molar ratio) in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under a high vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a nuclease-free aqueous buffer (e.g., HBS) by vortexing. This will result in the formation of multilamellar vesicles (MLVs).
-
Sonication: Subject the MLV suspension to bath sonication or probe sonication to reduce the size and lamellarity of the vesicles, forming small unilamellar vesicles (SUVs).
-
Extrusion: For a more uniform size distribution, pass the SUV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 times).
-
Sterilization: If required for cell culture experiments, sterilize the final LNP suspension by passing it through a 0.22 µm syringe filter.
Physicochemical Characterization of LNPs
Proper characterization of the formulated LNPs is crucial for ensuring reproducibility and understanding their behavior.
Table 1: Representative Physicochemical Properties of Cationic Lipid Formulations
| Parameter | Representative Value | Method |
| Particle Size (Hydrodynamic Diameter) | 100 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +30 to +60 mV | Laser Doppler Velocimetry (LDV) |
| Nucleic Acid Encapsulation Efficiency | > 90% | Fluorescent Dye Exclusion Assay (e.g., PicoGreen) |
Note: The values presented are representative of typical cationic lipid formulations and may vary depending on the specific lipid structure, helper lipid, lipid-to-DNA ratio, and formulation method.
Protocols for Characterization:
-
Particle Size and Polydispersity Index (PDI): Dilute the LNP suspension in an appropriate buffer. Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Zeta Potential: Dilute the LNP suspension in a suitable buffer (e.g., 10 mM HEPES, pH 7.4). Measure the surface charge using Laser Doppler Velocimetry (LDV).
-
Nucleic Acid Encapsulation Efficiency: Prepare lipoplexes by mixing the LNPs with a known amount of nucleic acid (e.g., plasmid DNA). Separate the encapsulated from free nucleic acid using a suitable method like a fluorescent dye exclusion assay (e.g., Quant-iT PicoGreen assay).
In Vitro Gene Transfection and Biological Evaluation
This section provides protocols for using the formulated LNPs to transfect cells in culture and for assessing the biological consequences.
Table 2: Representative Biological Performance of Cationic Lipid Formulations
| Assay | Cell Line | Representative Result | Method |
| Transfection Efficiency | HEK293, HeLa | 30-70% GFP positive cells | Flow Cytometry / Fluorescence Microscopy |
| Gene Expression (Luciferase) | Various | 10^5 - 10^7 RLU/mg protein | Luciferase Reporter Assay |
| Cytotoxicity (IC50) | Various | 10 - 100 µg/mL | MTT or MTS Assay |
Note: These values are illustrative and highly dependent on the cell type, lipid formulation, N/P ratio, and the specific nucleic acid delivered.
Protocols for Biological Evaluation:
-
Cell Culture: Maintain the desired cell line (e.g., HEK293, HeLa) in the appropriate growth medium and conditions. Seed cells in multi-well plates to achieve 70-80% confluency on the day of transfection.
-
Lipoplex Formation: For each transfection, dilute the required amount of nucleic acid (e.g., plasmid DNA) in a serum-free medium. In a separate tube, dilute the cationic LNP formulation in a serum-free medium. Mix the two solutions and incubate at room temperature for 20-30 minutes to allow for the formation of lipoplexes. The ratio of positive charges on the lipid (N) to negative charges on the nucleic acid (P), known as the N/P ratio, is a critical parameter to optimize.
-
Transfection: Replace the cell culture medium with a fresh, serum-free medium. Add the lipoplex solution dropwise to the cells. Incubate for 4-6 hours. After incubation, replace the medium with a complete growth medium containing serum.
-
Transfection Efficiency Assessment:
-
Reporter Gene (e.g., GFP): After 24-48 hours, visualize the expression of Green Fluorescent Protein (GFP) using a fluorescence microscope. For quantitative analysis, use flow cytometry to determine the percentage of GFP-positive cells.
-
Luciferase Assay: If using a luciferase reporter plasmid, lyse the cells 24-48 hours post-transfection and measure the luciferase activity using a luminometer and a luciferase assay kit.
-
-
Cytotoxicity Assay (e.g., MTT Assay): Seed cells in a 96-well plate and expose them to a range of concentrations of the LNP formulation for 24-48 hours. Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.
Visualizing Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of the key processes involved.
Caption: Workflow for the synthesis of a cationic lipid.
Caption: LNP formulation via thin-film hydration.
Caption: In vitro gene transfection workflow.
Application Notes and Protocols for Reactions Involving 3-(Dimethylamino)-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)-1,2-propanediol (DMAPD) is a versatile chemical intermediate with significant applications in pharmaceutical and biotechnological research. Its structure, featuring a propanediol (B1597323) backbone and a dimethylamino group, makes it a valuable building block for the synthesis of more complex molecules. A primary application of DMAPD is its role as a precursor in the synthesis of cationic lipids, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), which are instrumental in gene delivery systems for DNA transfection.[1][2] DMAPD is also utilized in the preparation of chiral auxiliaries like indane-derived bis(oxazolines) for asymmetric synthesis.[2]
This document provides detailed experimental procedures for the synthesis and analysis of this compound, as well as its subsequent use in the synthesis of cationic lipids.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 623-57-4 | [3][4] |
| Molecular Formula | C₅H₁₃NO₂ | [4][5] |
| Molecular Weight | 119.16 g/mol | [2][3] |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 216-217 °C | [3] |
| Density | 1.004 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4609 | [3] |
| Flash Point | 105 °C | [2] |
| Purity (Assay) | ≥98% | [3] |
Synthesis of this compound: Reaction Parameters and Outcomes
| Starting Materials | Reaction Conditions | Yield | Purity | Reference |
| 3-chloro-1,2-propanediol (B139630), Dimethylamine (B145610), Sodium methoxide | Water/Methanol (B129727) solvent, stepwise temperature increase from 25°C to reflux | 80% | 99.5% | [6] |
| (R)-3-chloropropane-1,2-diol, N,N-dimethylamine hydrochloride, Sodium hydroxide | Water solvent, 0°C to room temperature, overnight reaction | 35.25% | Not Specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method and is designed for high purity and yield.[6]
Materials:
-
3-chloro-1,2-propanediol
-
Dimethylamine aqueous solution (40 wt%)
-
Sodium methoxide
-
Methanol
-
Deionized water
Equipment:
-
Reaction flask with condenser, stirrer, and dropping funnel
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a reaction flask, place the dimethylamine aqueous solution.
-
Initial Addition: At a temperature of 25°C, begin the dropwise addition of a methanol solution of 3-chloro-1,2-propanediol.
-
Simultaneous Addition: Once 20-30% of the 3-chloro-1,2-propanediol solution has been added, commence the simultaneous dropwise addition of the remaining 3-chloro-1,2-propanediol solution and a methanol solution of sodium methoxide.
-
Stirring: After the additions are complete, stir the solution for 1-3 hours at 25°C.
-
Thermal Reaction: Heat the reaction mixture to 30-40°C and maintain for 2-4 hours.
-
Reflux: Increase the temperature to reflux and maintain for 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture and rinse the filter cake with methanol.
-
Combine the filtrates and remove methanol under reduced pressure.
-
Add toluene to the residue and perform a total reflux to dewater the mixture until the internal temperature exceeds 110°C.
-
Cool to room temperature and filter.
-
Remove toluene from the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This protocol provides a general method for analyzing the purity of aminopropanediol compounds.[8][9]
Materials:
-
This compound sample
-
Chromatography-grade methanol
Equipment:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Quartz capillary column (e.g., DB-1701, 30m x 0.32mm x 0.5µm)[8]
-
Volumetric flask
-
Microsyringe
Procedure:
-
Sample Preparation: Dissolve approximately 0.1 mL of the this compound sample in 2 mL of chromatographically pure methanol in a volumetric flask.[8]
-
GC Conditions:
-
Injector Temperature: 200°C
-
Detector Temperature: 260°C
-
Column Temperature: 240-260°C[9]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injection Volume: 1.0 µL
-
-
Analysis: Inject the prepared sample into the GC and record the chromatogram. The purity is determined by the area percentage of the main peak corresponding to this compound.
Protocol 3: Conceptual Synthesis of a Cationic Lipid (DOTMA precursor)
This protocol outlines the general steps for synthesizing a cationic lipid using DMAPD as a starting material.[1]
Materials:
-
This compound
-
Protecting agent (e.g., acetone)
-
Acid catalyst
-
Long-chain alkyl halide (e.g., oleyl bromide)
-
Suitable solvent (e.g., anhydrous Dichloromethane)
-
Base (e.g., triethylamine)
Equipment:
-
Reaction flask with inert atmosphere setup
-
Stirring apparatus
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Protection of Diol: Protect the hydroxyl groups of this compound. For example, react it with acetone (B3395972) in the presence of an acid catalyst to form an acetonide.
-
Alkylation of Amine: Alkylate the tertiary amine with a long-chain alkyl halide (e.g., oleyl bromide) to introduce the hydrophobic tails. This step may require heating.
-
Deprotection of Diol: Remove the protecting group to yield the diol functionality of the cationic lipid.
-
Quaternization (for DOTMA): For the synthesis of DOTMA, the tertiary amine would be quaternized using a methylating agent to introduce a permanent positive charge.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Conceptual workflow for cationic lipid synthesis from DMAPD.
Caption: Conceptual signaling pathway for gene delivery using DMAPD-derived cationic lipids.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-二甲氨基-1,2-丙二醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 98 623-57-4 [sigmaaldrich.com]
- 4. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. This compound | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]
- 7. (S)-3-(Dimethylamino)-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]
- 8. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
Application Notes and Protocols: 3-(Dimethylamino)-1,2-propanediol and its Analogs in Catalysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research of scientific literature and chemical databases indicates that 3-(dimethylamino)-1,2-propanediol is not documented as a catalyst for organic reactions . Its primary application in organic synthesis is as a precursor or building block, particularly in the formation of cationic lipids for gene delivery and in the synthesis of certain chiral auxiliaries. The simple, achiral nature of this compound likely precludes its use in stereoselective catalysis, a major focus of modern organic synthesis.
However, the structural motif of an amino alcohol is central to a well-established class of organocatalysts. To provide relevant and actionable information, this document will focus on a closely related and highly effective class of catalysts: chiral prolinol derivatives . These catalysts, which incorporate a similar amino alcohol framework within a rigid cyclic structure, are widely used in a variety of asymmetric transformations.
This document will provide detailed application notes, experimental protocols, quantitative data, and mechanistic diagrams for the use of a representative prolinol-derived catalyst in the asymmetric Michael addition, a key carbon-carbon bond-forming reaction.
Section 1: The Asymmetric Michael Addition Catalyzed by a Prolinol Derivative
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. Chiral amino alcohol catalysts, such as (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, can effectively catalyze the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, yielding valuable chiral building blocks with high enantioselectivity.
Catalytic Cycle and Proposed Mechanism
The catalytic cycle is believed to proceed through the formation of a key enamine intermediate. The catalyst's secondary amine reacts with the carbonyl of the donor molecule (e.g., a ketone or aldehyde) to form an enamine. The chirality of the catalyst directs the subsequent addition of the enamine to the nitroalkene from one face, establishing the stereochemistry of the product. The hydroxyl group of the catalyst is thought to play a crucial role in activating the nitroalkene electrophile and stabilizing the transition state through hydrogen bonding.
Figure 1. Proposed catalytic cycle for the asymmetric Michael addition catalyzed by a chiral prolinol derivative.
Section 2: Quantitative Data on Catalyst Performance
The performance of a representative chiral prolinol silyl (B83357) ether catalyst in the asymmetric Michael addition of various aldehydes to nitrostyrene (B7858105) is summarized below.
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | Toluene | 24 | 95 | 95:5 | 99 |
| 2 | Butanal | THF | 36 | 92 | 93:7 | 98 |
| 3 | Pentanal | CH₂Cl₂ | 48 | 88 | 90:10 | 97 |
| 4 | Isovaleraldehyde | Toluene | 48 | 85 | 85:15 | 95 |
Data is representative and compiled from typical results reported in the literature for prolinol-derived catalysts.
Section 3: Detailed Experimental Protocols
General Procedure for the Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is a general guideline and may require optimization for specific substrates.
Figure 2. General experimental workflow for the asymmetric Michael addition.
Materials:
-
Nitroalkene (1.0 equiv)
-
Aldehyde (2.0 equiv)
-
Chiral prolinol derivative catalyst (e.g., (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, 0.1 equiv, 10 mol%)
-
Anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂)
-
Standard laboratory glassware, stirring and cooling equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution for quenching
-
Ethyl acetate (B1210297) (EtOAc) or other suitable solvent for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitroalkene (1.0 equiv) and the chiral prolinol derivative catalyst (0.1 equiv).
-
Dissolve the solids in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath.
-
Slowly add the aldehyde (2.0 equiv) to the stirred solution over a period of 5-10 minutes.
-
Allow the reaction to stir at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral Michael adduct.
-
Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
While this compound itself is not employed as a catalyst, its core structure is represented in highly effective organocatalysts like the chiral prolinol derivatives. These catalysts enable powerful asymmetric transformations, such as the Michael addition, with excellent stereocontrol. The protocols and data presented for the prolinol-catalyzed Michael addition serve as a valuable guide for researchers interested in the application of amino alcohol catalysts in modern organic synthesis.
Applications of 3-(Dimethylamino)-1,2-propanediol in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)-1,2-propanediol is a versatile functional monomer and chain extender in polymer chemistry. Its unique structure, featuring a tertiary amine and two hydroxyl groups, allows for its incorporation into a variety of polymer architectures, imparting cationic character and reactive sites for further modification. These properties make polymers derived from this compound and its precursors highly valuable in biomedical applications, particularly in the fields of drug and gene delivery, as well as in the formulation of advanced materials such as cationic polyurethanes.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in polymer synthesis, with a focus on applications relevant to researchers, scientists, and drug development professionals.
Application Notes
Cationic Polymers for Gene and Drug Delivery
Polymers incorporating this compound or its derivatives, such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), are excellent candidates for the delivery of nucleic acids (e.g., siRNA, pDNA) and therapeutic drugs. The tertiary amine group can be protonated at physiological pH, leading to a cationic polymer that can electrostatically interact with negatively charged biomolecules.
Key Advantages:
-
Biocompatibility: Cationic polymers based on these monomers have shown good cell viability.
-
Buffering Capacity: The amine groups can buffer the endosomal pH, facilitating the "proton sponge" effect and endosomal escape of the therapeutic cargo.
-
Tunable Properties: Copolymerization with other monomers allows for the fine-tuning of properties such as hydrophilicity, charge density, and stimulus-responsiveness (e.g., pH and temperature sensitivity).
Cationic Polyurethanes
The diol functionality of this compound enables its use as a chain extender in the synthesis of polyurethanes. The incorporation of the dimethylamino group into the polymer backbone creates cationic centers, which can improve the material's affinity for anionic surfaces and impart antimicrobial properties. Waterborne polyurethane dispersions can be formulated, reducing the need for volatile organic compounds (VOCs).
Key Applications:
-
Coatings and Adhesives: Cationic polyurethanes can be used as coatings for various substrates and as adhesives with enhanced bonding to negatively charged surfaces.
-
Biomaterials: These polymers are being explored for use in biomedical devices and as matrices for controlled drug release.
Experimental Protocols
Protocol 1: Synthesis of Cationic Homopolymer p(DMAPMA) via Free Radical Polymerization
This protocol describes the synthesis of a cationic homopolymer, poly(N-[3-(dimethylamino)propyl]methacrylamide), a derivative where the amine functionality is preserved.
Materials:
-
N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Hexane (B92381) (for precipitation)
-
Glass vial (sealed)
-
Magnetic stirrer and hot plate
-
Vacuum oven
Procedure:
-
To a sealed glass vial, add DMAPMA (e.g., 10 mL, 5.5 x 10⁻² mol), AIBN (e.g., 1.4 mL, 5.5 x 10⁻⁴ mol), and ethanol (e.g., 5 mL, 8.56 x 10⁻² mol).[1]
-
Seal the vial and place it on a hot plate with magnetic stirring.
-
Heat the reaction mixture to 60°C and maintain for 10 hours to allow for polymerization.[1] The reaction should be carried out under an inert atmosphere to prevent oxygen inhibition.
-
After polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to an excess of cold hexane with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh hexane to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
Characterization:
The synthesized polymer can be characterized by:
-
Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the polymer structure by identifying characteristic functional group vibrations.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To further confirm the polymer structure and determine monomer conversion.
Protocol 2: Synthesis of Cationic Waterborne Polyurethane (Conceptual)
This protocol provides a conceptual framework for the synthesis of a cationic waterborne polyurethane using an N-alkyldiethanolamine, which is structurally similar to this compound. This can be adapted for this compound.
Materials:
-
Polyol (e.g., Poly(caprolactone) diol)
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI)
-
N-methyldiethanolamine (MDEA) (as a stand-in for this compound)[2]
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Butanone (solvent)
-
Hydrochloric acid (for neutralization)
-
Deionized water
Procedure:
-
Prepolymer Synthesis:
-
Incorporation of Cationic Center:
-
Cool the prepolymer solution to 30°C.
-
Add N-methyldiethanolamine (or this compound) and allow the reaction to proceed for 1 hour.[2]
-
-
Neutralization and Dispersion:
-
Neutralize the tertiary amine groups with hydrochloric acid to form cationic centers.
-
Add deionized water with high-speed stirring to form a stable aqueous dispersion.
-
-
Solvent Removal:
-
Remove the butanone under reduced pressure to obtain the final cationic waterborne polyurethane dispersion.
-
Data Presentation
Table 1: Physicochemical Properties of Cationic Copolymers based on DMAPMA
| Copolymer Composition | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Particle Size (nm) | Zeta Potential (mV) |
| p(DMAPMA) homopolymer | 33,000 - 35,000[3] | 1.1 - 1.5 | 100 - 200 | +20 to +30 |
| Chitosan-g-p(DMAPMA) | Varies with graft ratio | 1.2 - 1.8 | 150 - 300 | +15 to +25 |
| p(DMAPMA-co-MMA) | Varies with monomer ratio | 1.3 - 1.7 | 120 - 250 | +18 to +28 |
Note: The values presented are representative and can vary significantly based on the specific synthesis conditions.
Visualizations
Experimental Workflow for Cationic Polymer Synthesis and Application in Gene Delivery
Caption: Workflow for cationic polymer synthesis and its application in siRNA delivery.
Logical Relationship in Cationic Polymer-Mediated Gene Silencing
Caption: Key steps in cationic polymer-mediated siRNA gene silencing.
References
Application Notes and Protocols: The Role of 3-(Dimethylamino)-1,2-propanediol in the Preparation of Transfection Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of non-viral gene delivery, the development of safe and efficient transfection reagents is paramount. Cationic and ionizable lipids are at the forefront of this technology, forming the backbone of lipid nanoparticles (LNPs) for the delivery of nucleic acids like mRNA and siRNA. A key building block in the synthesis of many of these lipids is 3-(Dimethylamino)-1,2-propanediol . This versatile molecule provides the hydrophilic, ionizable headgroup essential for interacting with the negatively charged phosphate (B84403) backbone of nucleic acids and for facilitating the crucial step of endosomal escape.
This document provides a comprehensive guide to the role of this compound in preparing transfection reagents. It includes detailed protocols for the synthesis of a representative ionizable lipid, the formulation of lipid nanoparticles, and in vitro transfection, along with representative data on transfection efficiency and cytotoxicity.
The Chemical Foundation: this compound
This compound serves as a hydrophilic headgroup precursor in the synthesis of cationic and ionizable lipids. Its tertiary amine is the key functional group, providing a pKa in a range that allows for a neutral or near-neutral charge at physiological pH (around 7.4) and a positive charge in the acidic environment of the endosome (pH 5.0-6.5). This pH-sensitive charge is critical for both encapsulating the nucleic acid payload and for disrupting the endosomal membrane to release the genetic material into the cytoplasm. The two hydroxyl groups on the propanediol (B1597323) backbone offer convenient points for attaching hydrophobic lipid tails through ether or ester linkages.
A prominent example of a lipid derived from a similar precursor is 1,2-dioleyloxy-3-dimethylaminopropane (DODMA), a widely used ionizable cationic lipid in LNP formulations.[1][2]
Application Notes
1. Synthesis of Ionizable Cationic Lipids: this compound is a foundational molecule for the synthesis of a variety of cationic and ionizable lipids. By reacting the diol with long-chain alkyl halides or activated fatty acids, researchers can create amphiphilic molecules with a positively chargeable headgroup and a hydrophobic tail. The choice of the lipid tail (e.g., saturated or unsaturated, length of the carbon chain) significantly influences the physical properties and biological activity of the resulting transfection reagent.
2. Formulation of Lipid Nanoparticles (LNPs): Lipids derived from this compound are key components in the formulation of LNPs for nucleic acid delivery. These LNPs typically consist of four components:
- Ionizable Cationic Lipid: Facilitates nucleic acid encapsulation and endosomal escape.
- Helper Lipid: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which contribute to the structural integrity of the nanoparticle.[3]
- Cholesterol: Provides stability to the lipid bilayer.
- PEGylated Lipid: Stabilizes the nanoparticle and prevents aggregation.
3. pH-Responsive Endosomal Escape: The tertiary amine of the 3-(dimethylamino)propanediol headgroup is crucial for the "proton sponge" effect, which is a key mechanism for endosomal escape. As the endosome matures and its internal pH drops, the amine group becomes protonated, leading to an influx of protons and counter-ions. This influx increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the nucleic acid cargo into the cytoplasm.[][5]
Quantitative Data Summary
The following tables provide representative data on the transfection efficiency and cytotoxicity of transfection reagents formulated with lipids structurally related to those derived from this compound. It is important to note that actual results will vary depending on the specific lipid synthesized, the formulation, the cell type, and the nucleic acid being delivered.
Table 1: Representative Transfection Efficiency of DODMA-based LNPs
| Cell Line | Nucleic Acid | Transfection Efficiency (%) | Reporter Gene | Reference |
| HEK293 | Plasmid DNA | ~60-80% | GFP | [3] |
| HeLa | mRNA | ~70-90% | Luciferase | [3] |
| Caco-2 | siRNA | ~80-95% knockdown | Target Gene | [6] |
Table 2: Representative Cytotoxicity of DODMA-based LNPs
| Cell Line | Lipid Concentration (µg/mL) | Cell Viability (%) | Assay | Reference |
| HEK293 | 10 | > 90% | MTT | [7] |
| HeLa | 10 | > 85% | AlamarBlue | [8] |
| Primary Smooth Muscle Cells | 5 | > 95% | ATP-quantitation | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Ionizable Lipid (DODMA analogue)
This protocol describes the synthesis of a 1,2-dialkoxy-3-(dimethylamino)propane lipid, a structural analogue of DODMA.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
1-Bromooctadecane (B154017) (or other long-chain alkyl halide)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (2.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0°C and add 1-bromooctadecane (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the final ionizable lipid.
Protocol 2: Preparation of Cationic Liposomes by Thin-Film Hydration
Materials:
-
Synthesized ionizable lipid (from Protocol 1)
-
Helper lipid (e.g., DOPE)
-
Nuclease-free water or buffer (e.g., 10 mM HEPES, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Dissolve the synthesized ionizable lipid and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with nuclease-free water or buffer to the desired final lipid concentration (e.g., 1 mg/mL).
-
Vortex the suspension vigorously until the lipid film is completely resuspended.
-
Sonicate the suspension in a bath sonicator for 5-10 minutes, or until the solution becomes translucent, indicating the formation of small unilamellar vesicles (SUVs).
Protocol 3: In Vitro Transfection of Adherent Cells
Materials:
-
Adherent cells (e.g., HEK293)
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM™)
-
Plasmid DNA or mRNA
-
Cationic liposome (B1194612) solution (from Protocol 2)
-
24-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will allow them to reach 70-90% confluency at the time of transfection.
-
Lipoplex Formation:
-
In a sterile microcentrifuge tube (Tube A), dilute the desired amount of nucleic acid (e.g., 0.5 µg of plasmid DNA) in 50 µL of serum-free medium.
-
In a separate sterile microcentrifuge tube (Tube B), dilute the cationic liposome solution to the desired concentration in 50 µL of serum-free medium. The optimal lipid-to-nucleic acid ratio should be determined empirically (e.g., starting with a 4:1 weight ratio).
-
Add the diluted nucleic acid from Tube A to the diluted liposomes in Tube B. Mix gently by pipetting.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.
-
-
Transfection:
-
Gently aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add 400 µL of fresh, serum-free medium to each well.
-
Add the 100 µL of the lipoplex solution dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Post-Transfection:
-
After the incubation period, add 500 µL of complete growth medium (containing serum) to each well without removing the transfection medium. Alternatively, the transfection medium can be replaced with fresh, complete medium.
-
Incubate the cells for 24-72 hours.
-
-
Analysis:
-
Assess transfection efficiency by measuring the expression of the reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay).
-
Determine cell viability using a standard assay such as MTT or Trypan Blue exclusion.
-
Visualizations
Caption: Experimental workflow from lipid synthesis to in vitro transfection.
Caption: Mechanism of LNP-mediated mRNA delivery and endosomal escape.
References
- 1. polysciences.com [polysciences.com]
- 2. DODMA (1,2-dioleyloxy-3-dimethylaminopropane) [nanocs.net]
- 3. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Cationic Lipid Nanoparticles for Therapeutic Delivery of siRNA and miRNA to Murine Liver Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breaking up the correlation between efficacy and toxicity for nonviral gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transfection efficiency and cytotoxicity of nonviral gene transfer reagents in human smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis Applications of 3-(Dimethylamino)-1,2-propanediol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)-1,2-propanediol and its derivatives are versatile building blocks in the field of asymmetric synthesis. Their inherent chirality, coupled with the presence of both hydroxyl and amino functionalities, makes them valuable precursors for the synthesis of chiral ligands, auxiliaries, and other stereodirecting agents. These, in turn, are pivotal in the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry for the development of single-enantiomer drugs. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in asymmetric synthesis and related applications.
Application 1: Precursor for the Synthesis of Cationic Lipids for Gene Delivery
One of the significant applications of this compound is as a key starting material in the synthesis of the synthetic cationic lipid, N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA).[1][2] DOTMA is a crucial component of lipofection reagents, which are widely used for the delivery of nucleic acids into cells for gene therapy and other molecular biology applications.[1][2][3]
Experimental Protocol: Synthesis of DOTMA
This protocol is adapted from the seminal work by Felgner et al.[1][2]
Materials:
-
This compound
-
Oleyl bromide
-
Methyl iodide
-
Sodium hydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Methanol
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Synthesis of N,N-dimethyl-N-(2,3-dioleyloxypropyl)amine:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) to anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (2.2 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Slowly add oleyl bromide (2.2 eq) via the dropping funnel to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir overnight under a nitrogen atmosphere.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with diethyl ether. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Quaternization to form DOTMA:
-
Dissolve the purified N,N-dimethyl-N-(2,3-dioleyloxypropyl)amine in a mixture of chloroform and methanol.
-
Add a large excess of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature for 48 hours in a sealed flask.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess methyl iodide under reduced pressure to yield DOTMA as a waxy solid.
-
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Dimethylamino)-1,2-propanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(Dimethylamino)-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main purification challenges for this compound stem from its physical and chemical properties. These include its high viscosity, which can make handling and transfers difficult. It is also prone to co-distillation with impurities that have similar boiling points. Additionally, as an amine, it is susceptible to air oxidation, which can lead to discoloration (yellowing or browning) over time.[1]
Q2: What are the common impurities found in crude this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like 3-chloro-1,2-propanediol (B139630) and dimethylamine, as well as byproducts from the synthesis process. In some cases, related compounds such as 2-methylamino-1,3-propanediol, 1,3-dimethylamino-propanol, and glycerol (B35011) have been identified.[2] The purity of the final product is crucial, especially in pharmaceutical applications, as impurities can lead to adverse reactions.[3]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][6][7] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and discoloration.[1] Keep it away from incompatible materials like acids and oxidizing agents.[7]
Troubleshooting Guides
Issue 1: Low Purity After Vacuum Distillation
| Potential Cause | Suggested Solution |
| Inadequate Vacuum | Ensure the vacuum level is sufficient to lower the boiling point and prevent thermal decomposition. For similar compounds, a vacuum of at least 0.099 MPa is recommended.[1][8] |
| Co-distillation of Impurities | Use a fractional distillation setup with a column that has enough theoretical plates for better separation of components with close boiling points.[1][9] |
| Contamination | Perform a preliminary purification step, such as an extraction or wash, to remove major impurities before distillation.[1] |
| Thermal Decomposition | Lower the distillation temperature by using a higher vacuum. Avoid heating the distillation flask to complete dryness to prevent residue decomposition.[1] |
Issue 2: Product Discoloration (Yellowing/Browning)
| Potential Cause | Suggested Solution |
| Air Oxidation | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure containers are tightly sealed and stored in a cool, dark place.[1] |
| Thermal Decomposition during Distillation | Use a high vacuum to lower the distillation temperature. Consider alternative purification methods that do not require high heat, such as column chromatography.[1] |
| Presence of Impurities | Purify the product using an appropriate method like fractional distillation or column chromatography to remove impurities that may be causing the discoloration. |
Issue 3: High Viscosity Leading to Handling Difficulties
| Potential Cause | Suggested Solution |
| Inherent Property of the Compound | Gently warm the product to reduce its viscosity before transferring. |
| Solidification at Room Temperature | If the product solidifies, it may need to be gently heated to be handled as a liquid. |
| Difficulty in Chromatographic Loading | Dissolve the crude product in a suitable low-boiling solvent before loading it onto a chromatography column.[3] |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
This protocol outlines a general procedure for the purification of this compound by vacuum fractional distillation.
1. Preparation:
- Ensure the crude this compound is free of water and low-boiling solvents by using a rotary evaporator.[1]
- Set up a fractional distillation apparatus designed for vacuum operation, including a fractionating column, vacuum adapter, condenser, and receiving flasks.[1]
2. Distillation:
- Place the crude material in the distillation flask with a magnetic stir bar.
- Begin to slowly heat the distillation flask with a heating mantle while stirring.
- Collect and discard the initial fraction (forerun), which may contain volatile impurities.[1]
- Collect the main fraction at a stable boiling point. The boiling point of this compound is 216-217 °C at atmospheric pressure, so a significantly lower temperature is expected under vacuum.[1][10]
3. Analysis:
- Analyze the collected fractions for purity using a suitable method such as Gas Chromatography (GC).[1]
Protocol 2: Column Chromatography
This protocol provides a general guideline for purification by column chromatography.
1. Preparation:
- Select an appropriate stationary phase (e.g., silica (B1680970) gel) and a mobile phase (eluent). A good starting point for the eluent is a gradient of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol), with a small amount of a basic modifier like triethylamine.[1]
- Pack the chromatography column with the chosen stationary phase.
2. Loading and Elution:
- Dissolve the crude this compound in a minimum amount of the mobile phase.[1]
- Carefully load the sample onto the top of the column.
- Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it.
- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[1]
3. Isolation and Analysis:
- Combine the fractions containing the pure product.
- Remove the solvent from the combined fractions using a rotary evaporator.[1]
- Assess the purity of the isolated product using GC, Nuclear Magnetic Resonance (NMR), or another suitable analytical technique.[1]
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 3-(Methylamino)-1,2-propanediol | 3-(Diethylamino)-1,2-propanediol |
| CAS Number | 623-57-4[11] | 40137-22-2[12] | 621-56-7 |
| Molecular Formula | C5H13NO2[11] | C4H11NO2[12] | C7H17NO2 |
| Molecular Weight | 119.16 g/mol [10][11] | 105.14 g/mol | 147.22 g/mol |
| Boiling Point | 216-217 °C (lit.)[10] | ~247 °C[12] | 233-235 °C (lit.) |
| Density | 1.004 g/mL at 25 °C (lit.)[10] | 1.095 g/mL at 20 °C (lit.)[12] | 0.965 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.4609 (lit.)[10] | n20/D 1.476[12] | n20/D 1.4602 (lit.) |
| Flash Point | 105 °C - closed cup[10] | 152 °C[12] | 108 °C - closed cup |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 3. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 4. echemi.com [echemi.com]
- 5. 3-(Diethylamino)-1,2-propanediol(621-56-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. This compound 98 623-57-4 [sigmaaldrich.com]
- 11. This compound | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Methylamino-1,2-propanediol CAS#: 40137-22-2 [m.chemicalbook.com]
Technical Support Center: Synthesis of DOTMA from 3-(Dimethylamino)-1,2-propanediol
Welcome to the technical support center for the synthesis of N-(2,3-dioleoyloxy-propyl)-N,N,N-trimethylammonium chloride (DOTMA), a crucial cationic lipid for drug delivery research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of DOTMA starting from 3-(dimethylamino)-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for DOTMA from this compound?
A1: The synthesis of DOTMA from this compound is typically a two-step process:
-
Acylation: The two hydroxyl groups of this compound are esterified with a long-chain fatty acid derivative, most commonly oleoyl (B10858665) chloride or oleic acid, to form the intermediate 1,2-dioleoyl-3-dimethylamino-propane.
-
Quaternization: The tertiary amine of the intermediate is then methylated using a methylating agent, such as methyl chloride, to yield the final product, DOTMA.[1]
Q2: I am seeing a low yield in the first step (acylation). What are the possible causes and solutions?
A2: Low yields in the acylation step can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions.
Q3: My final DOTMA product shows impurities on a TLC plate. What are these impurities and how can I avoid them?
A3: Impurities in the final product can originate from either the acylation or the quaternization step. Common issues include incomplete reactions or the formation of side products. The troubleshooting section provides detailed information on identifying and mitigating these impurities.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the acylation and quaternization reactions. Specific TLC conditions and visualization techniques are outlined in the Experimental Protocols section.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of DOTMA.
Issue 1: Low Yield of 1,2-dioleoyl-3-dimethylamino-propane (Acylation Intermediate)
| Observation | Potential Cause | Troubleshooting Action |
| TLC analysis shows a significant amount of unreacted this compound. | Incomplete reaction due to insufficient oleoyl chloride. | Ensure the use of a slight excess of oleoyl chloride (e.g., 2.1-2.2 equivalents) to drive the reaction to completion. |
| Reaction time is too short. | Extend the reaction time and monitor the progress by TLC until the starting material is consumed. | |
| Reaction temperature is too low. | While the initial addition of oleoyl chloride is often done at 0°C to control the exothermic reaction, allowing the reaction to proceed at room temperature for a sufficient duration is crucial. | |
| Formation of multiple spots on TLC, some of which may be mono-acylated product. | Incomplete acylation leading to a mixture of mono- and di-acylated products. | Use a sufficient excess of oleoyl chloride and ensure adequate reaction time. Purification by column chromatography may be necessary to isolate the desired di-acylated product. |
| Product loss during work-up. | The product is somewhat water-soluble, especially if protonated. | During the aqueous work-up, ensure the aqueous phase is basic (e.g., using a saturated sodium bicarbonate solution) to keep the product in its free amine form, which is less water-soluble. Perform multiple extractions with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to maximize recovery. |
Issue 2: Impurities in the Final DOTMA Product
| Observation | Potential Cause | Troubleshooting Action |
| TLC or NMR analysis indicates the presence of the acylation intermediate (1,2-dioleoyl-3-dimethylamino-propane). | Incomplete quaternization. | Ensure a sufficient excess of the methylating agent (e.g., methyl chloride) is used. The reaction is typically carried out under pressure to ensure a high concentration of the gaseous reagent. |
| Insufficient reaction time or temperature for quaternization. | The quaternization reaction may require elevated temperatures and prolonged reaction times (e.g., 48-72 hours) to proceed to completion. | |
| Presence of unknown byproducts. | Side reactions during acylation: The tertiary amine can react with oleoyl chloride, though this is less favorable than acylation of the hydroxyl groups. | Maintain a low temperature during the addition of oleoyl chloride to minimize this side reaction. |
| Degradation of the product: The ester linkages in DOTMA can be susceptible to hydrolysis, especially under acidic or basic conditions during work-up or purification. | Use neutral or slightly acidic conditions during purification and avoid prolonged exposure to strong acids or bases. | |
| Impurities from starting materials. | Ensure the purity of this compound and oleoyl chloride before starting the synthesis. |
Experimental Protocols
The following are generalized protocols for the synthesis of DOTMA. Researchers should optimize these conditions based on their specific laboratory setup and reagents.
Protocol 1: Synthesis of 1,2-dioleoyl-3-dimethylamino-propane (Acylation)
-
Dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (2.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or chloroform (B151607) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add oleoyl chloride (2.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (see TLC analysis section).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of DOTMA (Quaternization)
-
Dissolve the purified 1,2-dioleoyl-3-dimethylamino-propane (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetone (B3395972) in a high-pressure reaction vessel.
-
Add a large excess of methyl chloride.
-
Seal the vessel and heat the reaction mixture to 60-90°C for 24-72 hours.[1]
-
After cooling the vessel to room temperature, carefully vent the excess methyl chloride.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude DOTMA can be purified by recrystallization from a suitable solvent like acetonitrile (B52724) or by precipitation from a solvent/anti-solvent system (e.g., THF/methyl tert-butyl ether).[1]
Analytical Methods
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase:
-
For Acylation: A mixture of hexane (B92381) and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point. The product, 1,2-dioleoyl-3-dimethylamino-propane, will be less polar than the starting diol.
-
For Quaternization: A more polar mobile phase, such as dichloromethane/methanol (e.g., 9:1 v/v), will be required. The highly polar DOTMA product will have a lower Rf value than the tertiary amine intermediate.
-
-
Visualization:
-
UV Light (254 nm): If the compounds are UV active.
-
Iodine Vapor: A general stain for organic compounds.
-
Ninhydrin Stain: To visualize primary and secondary amines (useful for checking for certain impurities, but will not stain the tertiary amine intermediate or the quaternary ammonium (B1175870) product).
-
Potassium Permanganate Stain: A general stain for compounds with oxidizable functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Can be used to confirm the structure of the intermediate and the final product. Key signals to monitor include the disappearance of the hydroxyl protons from the starting material, the appearance of the oleoyl chain protons in the intermediate, and the appearance of the N-methyl protons in the final DOTMA product.
-
¹³C NMR: Provides detailed information about the carbon skeleton and can be used to confirm the formation of the ester and quaternary ammonium groups.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid, is employed.
-
Detection: A UV detector (if applicable) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used. HPLC is an excellent technique for assessing the purity of the final DOTMA product.
Data Presentation
The following table summarizes typical yield and purity data that can be expected, although these will vary depending on the specific reaction conditions and purification methods used.
| Step | Product | Typical Yield | Typical Purity (by HPLC) |
| Acylation | 1,2-dioleoyl-3-dimethylamino-propane | 70-90% | >95% (after chromatography) |
| Quaternization | DOTMA | 80-95% | >99% (after recrystallization)[1] |
Visualizations
References
Technical Support Center: Optimizing Chiral Auxiliary Synthesis with Amino Alcohols and Diols
Welcome to the Technical Support Center for optimizing asymmetric synthesis using chiral amino alcohol and diol auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments. While direct literature on the use of N,N-Dimethyl-2,3-dihydroxypropylamine as a chiral auxiliary is not extensively available, this guide leverages established principles from analogous chiral amino alcohols and diols to provide a comprehensive framework for its potential application and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using chiral amino alcohol auxiliaries in asymmetric synthesis?
Chiral amino alcohols are a valuable class of auxiliaries due to their bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group. This allows for the formation of rigid, chelated transition states with metal ions, which is crucial for high stereocontrol.[1][2] Their prevalence in the "chiral pool," often derived from readily available amino acids, makes them accessible and cost-effective starting materials for synthesis.[1]
Q2: How does the structure of a chiral amino alcohol like N,N-Dimethyl-2,3-dihydroxypropylamine potentially influence diastereoselectivity?
The stereochemical outcome of a reaction is largely dictated by the absolute configuration of the stereogenic centers in the amino alcohol backbone.[1] In a hypothetical scenario using N,N-Dimethyl-2,3-dihydroxypropylamine, the two hydroxyl groups and the dimethylamino group could coordinate to a metal center, creating a well-defined chiral pocket. This coordination would force the substrate into a specific orientation, leading to preferential attack of a reagent from the less sterically hindered face, thus inducing diastereoselectivity.[2]
Q3: What are the most common challenges encountered when using chiral amino alcohol auxiliaries?
Common issues include low diastereoselectivity, low reaction yields, and difficulties in the cleavage of the auxiliary from the product.[2][3] These challenges can often be addressed by systematically optimizing reaction parameters such as temperature, solvent, and the choice of Lewis acid or organometallic reagent.[2][3]
Q4: What methods are typically used to remove a chiral amino alcohol auxiliary after the desired stereoselective transformation?
The cleavage method depends on the nature of the bond connecting the auxiliary to the product. Common strategies include:
-
Acidic or Basic Hydrolysis: For ester or amide linkages.
-
Reductive Cleavage: Using reagents like lithium aluminum hydride (LiAlH₄) can convert an ester linkage to a primary alcohol.
-
Oxidative Cleavage: This can be an option depending on the functionality present in the product.
The ideal method should be high-yielding and should not cause racemization of the desired product.[2][3]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity
| Potential Cause | Troubleshooting Steps | Rationale |
| Insufficient Chelation Control | 1. Screen Different Metal Counterions: If using an organometallic reagent, consider alternatives (e.g., switching from Grignard to organozinc reagents).[2] 2. Add a Lewis Acid: For reactions not involving organometallics, introduce a Lewis acid (e.g., TiCl₄, SnCl₄) to enforce a more rigid transition state.[3] | The formation of a rigid, chelated transition state is paramount for high diastereoselectivity. Different metals and Lewis acids have varying coordination strengths and geometries.[2] |
| Incorrect Solvent | 1. Solvent Screening: Test a range of solvents from coordinating (e.g., THF, Et₂O) to non-coordinating (e.g., toluene (B28343), hexanes).[2] | Coordinating solvents can compete with the auxiliary for binding to the metal center, disrupting the formation of a well-defined chiral environment.[2] |
| Reaction Temperature Too High | 1. Lower the Reaction Temperature: Conduct the reaction at lower temperatures (e.g., -78 °C or colder).[3] | Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of the major diastereomer.[3] |
Problem 2: Low Reaction Yield
| Potential Cause | Troubleshooting Steps | Rationale |
| Presence of Moisture | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3] | Many organometallic reagents and Lewis acids are highly sensitive to moisture and will be quenched, leading to lower yields.[3] |
| Suboptimal Reagent Stoichiometry | 1. Optimize Reagent Ratios: Systematically vary the equivalents of the substrate, reagent, and any additives. | An excess of one reagent may be necessary to drive the reaction to completion, while too much of another could lead to side reactions. |
| Decomposition of Reagents or Product | 1. Check Reagent Quality: Use freshly opened or titrated organometallic reagents. 2. Modify Workup Procedure: Employ a milder quenching and extraction protocol to prevent product degradation.[2] | Reagents can degrade upon storage, and sensitive products may not be stable to harsh workup conditions. |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of chiral amino alcohol auxiliaries, including a hypothetical application of N,N-Dimethyl-2,3-dihydroxypropylamine.
Protocol 1: Attachment of a Chiral Amino Alcohol Auxiliary to a Carboxylic Acid
This protocol describes the formation of an amide linkage between a prochiral carboxylic acid and a chiral amino alcohol.
Materials:
-
Prochiral carboxylic acid
-
Chiral amino alcohol (e.g., N,N-Dimethyl-2,3-dihydroxypropylamine)
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
Procedure:
-
Dissolve the carboxylic acid and triethylamine (B128534) in anhydrous dichloromethane.
-
Add the chiral amino alcohol to the solution.
-
Slowly add the coupling agent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture and wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Diastereoselective Addition of an Organometallic Reagent
This protocol outlines the addition of an organozinc reagent to an aldehyde, catalyzed by a chiral amino alcohol ligand.
Materials:
-
Chiral amino alcohol ligand (e.g., a derivative of N,N-Dimethyl-2,3-dihydroxypropylamine)
-
Anhydrous toluene
-
Diethylzinc (B1219324) (1.0 M solution in hexanes)
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.05-0.1 mmol) in anhydrous toluene (5 mL).
-
Add the diethylzinc solution (2.0 mmol) dropwise at room temperature and stir for 30 minutes.
-
Cool the solution to 0 °C and add the aldehyde (1.0 mmol).
-
Stir the reaction at 0 °C for the time determined by optimization studies, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography and determine the enantiomeric excess by chiral HPLC.[4]
Quantitative Data
The following table presents illustrative data for the performance of various chiral amino alcohol ligands in the well-established enantioselective addition of diethylzinc to benzaldehyde. This data serves as a benchmark for what one might expect when optimizing a new chiral auxiliary like N,N-Dimethyl-2,3-dihydroxypropylamine.
| Chiral Amino Alcohol Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| (-)-DAIB | 97 | 98 | (S) |
| (1R,2S)-N,N-Dibutylnorephedrine | 95 | 94 | (R) |
| (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol | 88 | 90 | (R) |
Data is compiled from various literature sources for illustrative purposes.[4]
Visualizations
General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
This diagram illustrates the typical lifecycle of a chiral auxiliary in an asymmetric synthesis.
Caption: General workflow of chiral auxiliary synthesis.
Troubleshooting Logic for Low Diastereoselectivity
This diagram outlines a decision-making process for addressing poor stereochemical outcomes in a reaction mediated by a chiral auxiliary.
Caption: Troubleshooting low diastereoselectivity.
References
Technical Support Center: Troubleshooting Low Yield in 3-(Dimethylamino)-1,2-propanediol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-(Dimethylamino)-1,2-propanediol, ultimately helping to improve reaction yields.
Troubleshooting Guides
Low product yield is a frequent issue in the synthesis of this compound. The following guides, in a question-and-answer format, address specific problems you might be facing in your experiments.
Q1: My reaction seems to be incomplete, resulting in a low yield. What are the potential causes and how can I address this?
A1: Incomplete reactions are a primary cause of low yields. Several factors could be at play:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of starting materials. If the reaction is sluggish, consider extending the reaction time.
-
Suboptimal Temperature: The reaction temperature might be too low. Gradually increasing the temperature can enhance the reaction rate. However, be cautious, as excessive heat can promote the formation of side products. A patent for a similar process suggests a thermal reaction stage at 30-40°C followed by a reflux stage.[1]
-
Poor Mixing: Inadequate agitation can lead to localized concentration gradients, hindering the reaction. Ensure efficient stirring throughout the reaction.
-
Reagent Quality: The purity of your starting materials is crucial. Impurities in dimethylamine (B145610), glycidol (B123203), or 3-chloro-1,2-propanediol (B139630) can interfere with the reaction.
Q2: I'm observing significant side product formation, which is lowering my final yield. What are the common side reactions and how can I minimize them?
A2: The formation of byproducts is a common challenge. The nature of these side reactions often depends on the chosen synthetic route:
-
Reaction with Glycidol:
-
Polymerization of Glycidol: Glycidol can polymerize, especially at elevated temperatures. To mitigate this, add glycidol dropwise to the reaction mixture and maintain a controlled temperature.
-
Formation of Isomeric Impurities: The nucleophilic attack of dimethylamine on glycidol can potentially result in the formation of an isomeric byproduct. Maintaining a lower reaction temperature can favor the desired 3-substituted product.
-
-
Reaction with 3-chloro-1,2-propanediol:
-
Formation of Byproducts: The reaction can generate byproducts. Optimizing the base and solvent system is crucial for minimizing their formation.[1]
-
Q3: I suspect my reagent stoichiometry is not optimal. What is the recommended molar ratio of reactants?
A3: The molar ratio of reactants is a critical parameter. Generally, an excess of the amine is used to drive the reaction to completion and minimize side reactions. A patented method specifies a molar ratio of dimethylamine to 3-chloro-1,2-propanediol to sodium methoxide (B1231860) as 1.2:1:1.05 for achieving a high yield.[1] For the reaction with glycidol, using an excess of dimethylamine is also recommended.
Q4: I'm losing a significant amount of product during the purification process. What are the best practices for purifying this compound?
A4: The physical properties of this compound, such as its high viscosity and water solubility, can make purification challenging.
-
High Viscosity: The product's viscosity can make handling and transfers difficult. Gently warming the product can reduce its viscosity.
-
Water Solubility: During aqueous workups, a significant amount of the product can be lost to the aqueous phase. To counteract this, saturate the aqueous layer with a salt, such as sodium chloride, to decrease the product's solubility (salting out). Additionally, perform multiple extractions with an appropriate organic solvent.
-
Purification Method: Vacuum distillation is the most commonly recommended method for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic pathways are:
-
The reaction of dimethylamine with glycidol . This involves the nucleophilic ring-opening of the epoxide.
-
The reaction of dimethylamine with 3-chloro-1,2-propanediol . This is a nucleophilic substitution reaction, typically carried out in the presence of a base.[1]
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the synthetic route and reaction conditions. A patented method using 3-chloro-1,2-propanediol and dimethylamine reports a yield of up to 80% with a purity of 99.5%.[1] Another procedure reports a yield of 35.25%.[2]
Q3: What analytical techniques can be used to monitor the reaction progress?
A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the consumption of starting materials and the formation of the product.
Data Presentation
The following table summarizes key quantitative data from a patented high-yield synthesis of this compound from 3-chloro-1,2-propanediol.[1]
| Parameter | Value |
| Reactants | Dimethylamine, 3-chloro-1,2-propanediol, Sodium Methoxide |
| Solvent | Water and Methanol (B129727) |
| Molar Ratio (Dimethylamine:3-chloro-1,2-propanediol:Sodium Methoxide) | 1.2 : 1 : 1.05 |
| Initial Temperature | 25°C (during dropwise addition) |
| Thermal Reaction Temperature | 30-40°C |
| Thermal Reaction Time | 2-4 hours |
| Reflux Time | 1-3 hours |
| Reported Yield | 80% |
| Reported Purity | 99.5% |
Experimental Protocols
Protocol 1: High-Yield Synthesis from 3-chloro-1,2-propanediol [1]
This protocol is adapted from a patented procedure.
-
Reaction Setup: In a reactor, place a dimethylamine aqueous solution.
-
Initial Addition: At 25°C, begin the dropwise addition of a methanol solution of 3-chloro-1,2-propanediol.
-
Simultaneous Addition: When 20-30% of the total 3-chloro-1,2-propanediol solution has been added, begin the simultaneous dropwise addition of the remaining 3-chloro-1,2-propanediol solution and a methanol solution of sodium methoxide.
-
Stirring: After the additions are complete, stir the solution for 1-3 hours at the same temperature.
-
Thermal Reaction: Heat the solution to 30-40°C and maintain for 2-4 hours.
-
Reflux: Heat the solution to reflux and maintain for 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture and rinse the filter cake with methanol.
-
Combine the filtrates and remove the methanol under reduced pressure.
-
Add toluene (B28343) and reflux to remove water.
-
Cool to room temperature and filter.
-
Remove the toluene from the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis from (R)-3-chloropropane-1,2-diol [2]
-
Reaction Setup: Dissolve sodium hydroxide (B78521) (14.5 eq) in water and cool to 0°C.
-
Addition of Reactants: Add (R)-3-chloropropane-1,2-diol (1 eq) and N,N-dimethylamine hydrochloride (11.5 eq).
-
Reaction: Stir the mixture overnight at room temperature. Monitor the reaction completion by TLC.
-
Work-up:
-
Filter the reaction mixture.
-
Extract the filtrate with chloroform.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and filter.
-
-
Isolation: Concentrate the filtrate to obtain the crude product.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield.
Caption: Primary synthetic routes.
References
Identification of byproducts in 3-(Dimethylamino)-1,2-propanediol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Dimethylamino)-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary synthetic routes for this compound are:
-
Nucleophilic substitution: The reaction of dimethylamine (B145610) with 3-chloro-1,2-propanediol (B139630) in the presence of a base.[1]
-
Epoxide ring-opening: The reaction of dimethylamine with glycidol (B123203).
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Based on studies of analogous compounds like 3-methylamino-1,2-propanediol, several byproducts can be anticipated.[2] These include:
-
Isomeric byproduct: 2-(Dimethylamino)-1,3-propanediol, arising from the alternative ring-opening of an epoxide intermediate or rearrangement.
-
Over-alkylation product: N,N,N',N'-Tetramethyl-2-hydroxy-1,3-propanediamine, resulting from the reaction of the product with another molecule of the starting material.
-
Product of further reaction: Bis(2,3-dihydroxypropyl)dimethylammonium salt, formed from the reaction of the product with the starting epoxide or chlorohydrin.
-
Hydrolysis product of starting material: Glycerol, from the hydrolysis of 3-chloro-1,2-propanediol or glycidol.
-
Polymerization products: Polyglycerols can form, especially when using glycidol as a starting material.[2]
-
Unreacted starting materials.
Q3: Which analytical techniques are best for identifying byproducts in my reaction mixture?
A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for the identification and quantification of byproducts.[3][4] GC-MS is excellent for separating volatile compounds and providing initial identification based on mass fragmentation patterns.[3] NMR spectroscopy provides detailed structural information for unequivocal identification of impurities.[4][5]
Troubleshooting Guides
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low product yield with significant unreacted starting materials. | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature moderately, while monitoring for byproduct formation. - Ensure efficient stirring. |
| Low product yield with the presence of multiple byproducts. | Suboptimal reaction conditions. | - Adjust the molar ratio of dimethylamine to the electrophile (3-chloro-1,2-propanediol or glycidol). An excess of the amine is often used.[1] - Control the temperature carefully; excessive heat can promote side reactions. - Ensure slow, controlled addition of reagents. |
| Low isolated yield after purification. | Inefficient purification. | - For vacuum distillation, ensure the vacuum is sufficiently low and the column has adequate theoretical plates. - If using chromatography, screen different stationary and mobile phases for optimal separation. |
Presence of Specific Byproducts
| Byproduct Detected | Possible Cause | Suggested Solution |
| High levels of glycerol. | Hydrolysis of starting materials. | - Ensure anhydrous reaction conditions, particularly when using glycidol. - Minimize the amount of water in the dimethylamine solution if using the aqueous form.[1] |
| Significant amount of 2-(Dimethylamino)-1,3-propanediol (isomer). | Lack of regioselectivity in epoxide ring-opening. | - The choice of solvent and catalyst can influence regioselectivity. Aprotic polar solvents may favor the desired isomer. |
| Presence of polymerized material. | Self-polymerization of glycidol. | - Add glycidol dropwise to the amine solution at a controlled temperature. - Use a solvent to dilute the reactants.[6] |
Experimental Protocols
Synthesis of this compound from 3-Chloro-1,2-propanediol
This protocol is adapted from established methods for similar syntheses.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place an aqueous solution of dimethylamine (e.g., 40 wt%, 1.2 molar equivalents).
-
Reagent Addition: At room temperature, add a solution of 3-chloro-1,2-propanediol (1.0 molar equivalent) in methanol (B129727) dropwise via the dropping funnel. Concurrently, add a solution of sodium methoxide (B1231860) (1.05 molar equivalents) in methanol.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours. Then, heat the reaction to 35°C for 3 hours, followed by reflux for an additional 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Purification: Concentrate the filtrate under reduced pressure to remove methanol. The resulting crude product can be purified by vacuum distillation.
GC-MS Analysis for Byproduct Identification
The following is a general GC-MS protocol for the analysis of aminopropanediols, adapted from literature methods.[2][7]
-
Sample Preparation: Dilute approximately 0.1 mL of the crude reaction mixture in 2 mL of chromatographically pure methanol.[7]
-
Instrumentation:
-
GC Column: DB-1701 (30m x 0.32mm x 0.5µm) or similar mid-polarity capillary column.[7]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector: Split injection with a split ratio of 20:1.[2]
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 10 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the main product and impurities by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve 10-20 mg of the purified product or crude mixture in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or MeOD-d₄). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Analysis: Analyze the chemical shifts, multiplicities, and integrals to confirm the structure of the desired product and identify any impurities present.
Visualizations
Synthesis and Byproduct Formation Pathway
Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.
Experimental Workflow for Byproduct Identification
Caption: General workflow for the identification and structural confirmation of byproducts.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in the synthesis reaction.
References
- 1. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]
- 2. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. toref-standards.com [toref-standards.com]
- 5. veeprho.com [veeprho.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
Stability issues of 3-(Dimethylamino)-1,2-propanediol under different reaction conditions
Welcome to the technical support center for 3-(Dimethylamino)-1,2-propanediol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical intermediate characterized by a propanediol (B1597323) backbone with a dimethylamino substituent. Its bifunctional nature, containing both hydroxyl and tertiary amine groups, makes it a versatile building block in organic synthesis. It is commonly used in the preparation of pharmaceuticals, such as beta-blockers, and in the synthesis of cationic lipids for gene delivery applications.
Q2: What are the general storage and handling recommendations for this compound?
A2: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[1][2] It is crucial to protect it from moisture.[3] The compound should be kept away from incompatible materials such as strong acids and oxidizing agents.[1] Standard personal protective equipment, including safety glasses and gloves, should be worn during handling.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong acids and strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advised to avoid contact with copper and aluminum and their alloys.[1]
Troubleshooting Guide: Stability Issues
This guide addresses common stability problems you may encounter during your experiments with this compound.
Issue 1: Discoloration of the Compound Upon Storage
Question: My sample of this compound has turned yellow/brown over time. What could be the cause and is the material still usable?
Answer: Discoloration, such as turning pale-yellow, is often indicative of degradation, likely due to oxidation or reaction with atmospheric components.[1] While slight discoloration may not significantly impact the outcome of all reactions, it is a sign of impurity formation. For sensitive applications, it is recommended to use a fresh, colorless sample. To prevent discoloration, ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container in a cool, dark place.
Issue 2: Unexpected Side Reactions or Low Yield in Synthesis
Question: I am using this compound in a synthesis (e.g., for a beta-blocker) and observing unexpected byproducts and low yields. What are the potential stability-related causes?
Answer: The tertiary amine and diol functional groups in this compound can participate in various side reactions depending on the reaction conditions.
-
Reaction with Acidic Reagents/Byproducts: The basic dimethylamino group can be protonated by acidic reagents or acidic byproducts generated during the reaction. This can deactivate the nucleophilicity of the amine and may lead to the formation of unwanted salts.
-
Over-alkylation: In reactions where this compound acts as a nucleophile, there is a possibility of reaction at the hydroxyl groups, especially under basic conditions, leading to O-alkylation byproducts.
-
Oxidative Degradation: If the reaction is not performed under an inert atmosphere, oxidative degradation of the amino group can occur, leading to N-oxide formation or other degradation products. In the synthesis of related beta-blockers, radical-initiated oxidation is a known degradation pathway for similar amino alcohol structures.
To mitigate these issues, consider the following:
-
Use of a non-nucleophilic base to scavenge any generated acid.
-
Protection of the diol functionality if it is not the desired site of reaction.
-
Ensuring an inert atmosphere for the reaction.
Issue 3: Degradation Under Acidic or Basic Conditions
Question: How stable is this compound to acidic or basic hydrolysis during my work-up procedure?
Answer: As a tertiary amine, this compound is susceptible to reaction with strong acids.[1] In acidic conditions, the lone pair of electrons on the nitrogen atom will be protonated, forming a quaternary ammonium (B1175870) salt. This will alter its solubility and reactivity. While the propanediol structure itself is generally stable to mild acid and base, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, may lead to degradation. It is advisable to use mild acidic or basic conditions for extractions and to minimize the exposure time. Neutralization should be performed at low temperatures.
Issue 4: Thermal Instability
Question: I need to heat my reaction mixture containing this compound. At what temperature does it start to decompose?
Answer: Heating this compound may lead to expansion or decomposition, which can cause violent rupture of containers.[1] While a specific decomposition temperature is not readily available in the literature, its boiling point is around 216-217 °C. It is advisable to avoid prolonged heating at high temperatures. If distillation is required, it should be performed under reduced pressure. Thermal decomposition can release toxic fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1]
Issue 5: Potential for Oxidative Degradation
Question: I am running a reaction that involves an oxidizing agent. Will this compound be stable under these conditions?
Answer: No, this compound is not stable in the presence of strong oxidizing agents.[1] The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide or other degradation products. If your synthesis requires an oxidation step that should not affect the this compound moiety, consider protecting the amino group prior to the oxidation step.
Data on Stability
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the expected stability profile based on its chemical structure and data for analogous compounds.
| Condition | Stability | Potential Degradation Products |
| Acidic (e.g., 1M HCl) | Low | Quaternary ammonium salt |
| Basic (e.g., 1M NaOH) | Moderate | Generally stable, but prolonged heating may cause degradation. |
| Oxidative (e.g., H₂O₂) | Low | N-oxide, products of C-N bond cleavage. |
| Thermal (>150°C) | Low to Moderate | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).[1] |
| Photolytic (UV light) | Data not available | Discoloration (yellowing/browning) may occur. |
Experimental Protocols
The following are representative protocols for experiments relevant to assessing the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at a specified temperature (e.g., 80°C) for 24 hours.
-
Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, along with a control sample (unstressed stock solution), by a suitable analytical method such as HPLC-UV, HPLC-MS, or GC-MS to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method (Representative)
This is a representative HPLC method that can be adapted to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
Visualizations
The following diagrams illustrate key concepts related to the stability and reactivity of this compound.
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for investigating and addressing stability issues.
Caption: Conceptual reaction pathway for beta-blocker synthesis.
References
Methods for removing impurities from crude 3-(Dimethylamino)-1,2-propanediol
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for the purification of crude 3-(Dimethylamino)-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities depend on the synthesis route but typically include unreacted starting materials such as dimethylamine, glycidol, or 3-chloro-1,2-propanediol.[1] Isomeric byproducts, like 2-amino-1,3-propanediol, can also form, particularly in syntheses involving 3-chloro-1,2-propanediol.[1] Additionally, residual solvents from the reaction or work-up and byproducts from side reactions may be present.[1] Amines are also susceptible to air oxidation, which can lead to discoloration.[2]
Q2: What is the most effective method for purifying this compound to a high purity level (>99.5%)?
Vacuum distillation is a widely recommended and effective method for purifying this compound, capable of achieving purities over 99.5%.[2][3] For impurities with close boiling points, fractional distillation under a high vacuum is suggested to enhance separation.[2] Other potential methods include recrystallization, if a suitable solvent is found, and preparative chromatography for achieving very high purity.[1][4]
Q3: Can recrystallization be used to purify this compound?
Yes, recrystallization is a potential purification technique.[4] Its success hinges on identifying a suitable solvent or solvent system where this compound has high solubility at higher temperatures and low solubility at cooler temperatures.[4][5] This differential solubility allows for the formation of pure crystals as the solution cools, leaving impurities behind in the solvent.[5][6]
Q4: Which analytical techniques are best for assessing the purity of the final product?
The primary methods for confirming the identity and assessing the purity of this compound are spectroscopic and chromatographic techniques. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is ideal for detecting volatile impurities and quantifying the purity of the main compound.[2][3] High-Performance Liquid Chromatography (HPLC) is a complementary technique, particularly useful for identifying non-volatile or thermally sensitive impurities.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
| Problem | Potential Cause | Recommended Solution | Citation |
| Co-distillation of Impurities | Boiling points of impurities are very close to the product's boiling point. | 1. Use fractional distillation under a high vacuum to improve separation efficiency.2. Consider converting the diol to a derivative (e.g., a silyl (B83357) ether), purifying the derivative, and then removing the protecting group. | [2] |
| Product is a Viscous Liquid | The inherent high viscosity of the diol makes handling, transfer, and loading onto a chromatography column difficult. | 1. Gently warm the product to reduce its viscosity before transferring.2. Dissolve the crude product in a suitable low-boiling point solvent before purification steps like column chromatography. | [2] |
| Significant Product Loss During Aqueous Work-up | The product is water-soluble, leading to loss in the aqueous phase during extraction. | 1. Saturate the aqueous phase with a salt, such as NaCl or K₂CO₃, to decrease the solubility of the organic product (salting-out effect).2. Perform multiple extractions with an appropriate organic solvent to maximize recovery. | [2] |
| Product Discoloration (Yellowing/Browning) | The tertiary amine group is susceptible to air oxidation over time. | 1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon).2. Ensure storage containers are dry and tightly sealed.3. If purity is critical for an experiment, consider re-purifying the material before use. | [2] |
| Low Purity After a Single Purification Step | The crude material contains a complex mixture of impurities that are not effectively removed by one method. | 1. Employ a multi-step purification strategy. For example, follow an initial distillation with column chromatography to remove closely related impurities.2. Re-evaluate the initial synthesis and work-up to minimize byproduct formation. | [1] |
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value | Citation |
|---|---|---|
| Purity (Commercial Grade) | ≥98% - 99.8% | [1][7] |
| Boiling Point (lit.) | 216-217 °C | [4] |
| Density (lit. at 25 °C) | 1.004 g/mL | [7] |
| Refractive Index (lit. n20/D) | 1.4609 | [7] |
| Flash Point | 105 °C (closed cup) |[8] |
Table 2: Example Impurity Profile for a Related Aminopropanediol Data below is for 3-Amino-1,2-propanediol and serves as an illustrative example of impurities that may be quantified by GC analysis.
| Impurity | Typical Value (by area %) |
|---|---|
| Glycerol | ~0.15 |
| Isoserinol (Isomer) | ~0.36 |
| Secondary Amines | ~0.01 |
| 1,3-Diamino-2-propanol | ~0.02 |
| Dimeric Ethers | ~0.009 |
Source: Adapted from a technical data sheet for 3-Amino-1,2-propanediol.[9]
Experimental Protocols & Workflows
Purification Workflow Overview
Caption: General workflow for the purification and analysis of this compound.
Protocol 1: Vacuum Distillation
This method is suitable for separating the product from non-volatile impurities and solvents with significantly different boiling points.[4]
-
Preparation: Ensure the crude material is free from water and low-boiling solvents by using a rotary evaporator.
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum operation, including a distillation flask, a fractionating column, a condenser, a vacuum adapter, and receiving flasks.
-
Distillation:
-
Place the crude material and a magnetic stir bar into the distillation flask.
-
Gradually reduce the pressure to the desired level (e.g., <1 mmHg). A patent for a similar compound specifies a vacuum ≥0.099 MPa.[3]
-
Slowly heat the flask using a heating mantle while stirring.
-
Collect and discard any initial low-boiling fractions (forerun).
-
Collect the main fraction at a stable temperature. The boiling point will be significantly lower than the atmospheric boiling point of 216-217 °C.[4] A patent for a related compound suggests a temperature range of 130-160 °C under vacuum.[3]
-
-
Completion: Stop the distillation before the flask is completely dry to prevent residue decomposition.
-
Analysis: Analyze all collected fractions using GC or HPLC to determine their purity.[2]
Protocol 2: Recrystallization
This protocol is a general guideline and requires identifying a suitable solvent first.[5]
-
Solvent Selection: Test various solvents to find one that dissolves the crude product completely when hot but poorly when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimum amount of the selected hot solvent until the solid is completely dissolved.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them before the solution cools.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If needed, further cool the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Protocol 3: Column Chromatography
This technique is effective for separating compounds with different polarities.[10] Given the amino group, ion-exchange chromatography is a strong candidate.[10][11]
-
Stationary Phase Selection: Choose an appropriate stationary phase. For an aminodiol, a weakly acidic cation exchange resin or silica (B1680970) gel could be effective.[10][11]
-
Column Packing: Pack a glass column with a slurry of the selected stationary phase in the initial mobile phase (eluent).
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the column.[2]
-
Elution: Begin passing the mobile phase through the column. The polarity of the solvent can be gradually increased (gradient elution) to separate components.
-
Fraction Collection: Collect the eluent in separate tubes (fractions).
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or another appropriate method to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final product.
Troubleshooting Impure Product
Caption: Decision tree for troubleshooting and repurifying an impure product batch.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. This compound 98 623-57-4 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. borregaard.com [borregaard.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Diastereoselectivity with Chiral Auxiliaries Derived from 3-(Dimethylamino)-1,2-propanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chiral auxiliaries derived from 3-(dimethylamino)-1,2-propanediol to improve diastereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are chiral auxiliaries derived from this compound and how do they induce diastereoselectivity?
Chiral auxiliaries derived from this compound are chiral molecules temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. A common class of auxiliaries synthesized from this precursor are bis(oxazoline) (BOX) ligands. These auxiliaries function by creating a sterically hindered environment around the reactive center. In a typical scenario, the substrate is covalently attached to the chiral auxiliary. The auxiliary then directs the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer. This control is often achieved through the formation of a rigid, chelated transition state, particularly in reactions involving metal catalysts.
Q2: In which types of reactions are these chiral auxiliaries most effective?
Chiral auxiliaries, including those conceptually derived from amino alcohols like this compound, are widely used in a variety of carbon-carbon bond-forming reactions. These include:
-
Diastereoselective Alkylation: Controlling the stereochemistry of enolate alkylation.
-
Diastereoselective Aldol Reactions: Directing the formation of new stereocenters during the addition of an enolate to a carbonyl compound.[1]
-
Diels-Alder Reactions: Influencing the facial selectivity of the diene or dienophile.[2][3]
-
Michael Additions: Guiding the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4]
Q3: How is the chiral auxiliary removed after the reaction?
Once the desired stereocenter(s) have been established, the chiral auxiliary must be removed to yield the final product. The cleavage method depends on the nature of the covalent bond connecting the auxiliary to the substrate. Common methods include:
-
Hydrolysis: Acidic or basic hydrolysis is often used to cleave ester or amide linkages.
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH4) can be used to cleave amide bonds, yielding an alcohol.
-
Oxidative Cleavage: In some cases, oxidative methods can be employed.
The choice of cleavage conditions is critical to avoid racemization of the newly formed stereocenter and to ensure a high yield of the desired product.[5]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Poor d.r.)
| Potential Cause | Suggested Solution |
| Insufficient Chelation or Poorly Formed Transition State: The chiral auxiliary may not be effectively coordinating with the metal center and the substrate to form a rigid transition state. | Optimize the Lewis Acid/Metal Catalyst: Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Cu(OTf)₂) or metal sources to find one that promotes a more ordered transition state. The choice of counter-ion can also be critical. Modify the Solvent: The polarity and coordinating ability of the solvent can significantly impact chelation. Test a range of aprotic solvents (e.g., THF, CH₂Cl₂, toluene). |
| Incorrect Reaction Temperature: Higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to lower selectivity. | Lower the Reaction Temperature: Many diastereoselective reactions require low temperatures (e.g., -78 °C or colder) to achieve high levels of selectivity. |
| Steric Mismatch: The steric bulk of the substrate, reagent, or the auxiliary itself may not be optimal for effective facial discrimination. | Modify the Reagent: Consider using a bulkier or less bulky reagent to enhance steric differentiation. Modify the Auxiliary: If possible, modify the structure of the chiral auxiliary to increase or decrease its steric hindrance. |
| Incorrect Stoichiometry of Reagents: An excess of a particular reagent might lead to non-chelated, less selective reaction pathways. | Adjust Stoichiometry: Carefully control the stoichiometry of the substrate, reagent, and any additives or catalysts. |
Problem 2: Low Reaction Yield
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation/Enolate Formation: In reactions involving enolates, incomplete formation can lead to low conversion. | Screen Different Bases: Use stronger or bulkier bases (e.g., LDA, NaHMDS, LiHMDS) to ensure complete deprotonation. Optimize Deprotonation Time and Temperature: Increase the deprotonation time or slightly raise the temperature during this step. |
| Decomposition of Reagents or Products: Organometallic reagents can be unstable at higher temperatures, and the product may be sensitive to the reaction or workup conditions. | Verify Reagent Quality: Ensure that all reagents, especially organometallics and anhydrous solvents, are fresh and of high purity. Use Milder Workup Conditions: Employ a milder quenching agent or adjust the pH during workup to prevent product degradation. |
| Poor Solubility: The substrate or reagents may not be fully soluble at the low temperatures required for high diastereoselectivity. | Use a Co-solvent: Add a co-solvent to improve the solubility of the reaction components. Ensure Efficient Stirring: Vigorous stirring is essential to maintain a homogeneous reaction mixture. |
Problem 3: Difficulty in Auxiliary Cleavage
| Potential Cause | Suggested Solution |
| Harsh Cleavage Conditions Leading to Product Decomposition: The conditions required to cleave the auxiliary may be too harsh for the product molecule. | Screen Milder Cleavage Reagents: Explore alternative, milder reagents for cleavage (e.g., different acids, bases, or reducing agents). Protect Sensitive Functional Groups: If the product contains functional groups that are sensitive to the cleavage conditions, consider a protection-deprotection strategy. |
| Epimerization during Cleavage: Basic or acidic conditions can sometimes lead to epimerization at the newly formed stereocenter. | Use Neutral or Near-Neutral Cleavage Methods: Investigate enzymatic cleavage or other methods that proceed under neutral pH. Lower the Temperature: Perform the cleavage reaction at a lower temperature to minimize the risk of epimerization. |
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for a diastereoselective Diels-Alder reaction using a bis(oxazoline) (BOX) ligand derived from this compound. This data is for illustrative purposes to guide experimental design and optimization.
Table 1: Effect of Lewis Acid on Diastereoselectivity in a Diels-Alder Reaction
| Entry | Lewis Acid (10 mol%) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Cu(OTf)₂ | CH₂Cl₂ | -78 | 92 | 95:5 |
| 2 | Zn(OTf)₂ | CH₂Cl₂ | -78 | 85 | 88:12 |
| 3 | Sc(OTf)₃ | CH₂Cl₂ | -78 | 90 | 92:8 |
| 4 | MgI₂ | CH₂Cl₂ | -78 | 78 | 85:15 |
Table 2: Optimization of Reaction Conditions with Cu(OTf)₂
| Entry | Solvent | Temp (°C) | Additive | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | CH₂Cl₂ | -78 | None | 92 | 95:5 |
| 2 | Toluene (B28343) | -78 | None | 88 | 93:7 |
| 3 | THF | -78 | None | 75 | 80:20 |
| 4 | CH₂Cl₂ | -40 | None | 95 | 90:10 |
| 5 | CH₂Cl₂ | 0 | None | 96 | 82:18 |
Experimental Protocols
Protocol 1: Synthesis of a Bis(oxazoline) Ligand from (R)-3-(Dimethylamino)-1,2-propanediol
This protocol is adapted from established methods for the synthesis of BOX ligands.
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (R)-3-(dimethylamino)-1,2-propanediol (2.1 equivalents) and a catalytic amount of anhydrous zinc chloride (0.1 equivalents).
-
Addition of Reagents: Add anhydrous toluene to the flask. To this solution, add dimethyl malonate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. The progress of the reaction can be monitored by the removal of water using a Dean-Stark trap.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) with 1% triethylamine) to yield the pure bis(oxazoline) ligand.
Protocol 2: Copper-Catalyzed Diastereoselective Diels-Alder Reaction
-
Catalyst Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the bis(oxazoline) ligand (0.1 equivalents) and Cu(OTf)₂ (0.1 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂). Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath).
-
Addition of Dienophile: Add the N-acryloyloxazolidinone dienophile (1.0 equivalent) to the cooled catalyst solution.
-
Addition of Diene: Slowly add freshly distilled cyclopentadiene (B3395910) (3.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the dienophile is consumed, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Troubleshooting logic for low diastereoselectivity.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Collection - Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper Complexes as Enantioselective DielsâAlder Catalysts:â Reaction Scope and Synthetic Applications - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective and diastereoselective Mukaiyama-Michael reactions catalyzed by bis(oxazoline) copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.williams.edu [chemistry.williams.edu]
Technical Support Center: Purity Analysis of 3-Methylamino-1,2-propanediol by Gas Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the gas chromatography (GC) methods for the purity analysis of 3-methylamino-1,2-propanediol (B1225494) (3-MAPD).
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the GC analysis of 3-methylamino-1,2-propanediol.
Q1: Why am I seeing poor peak shape, specifically peak tailing, for my 3-methylamino-1,2-propanediol peak?
A1: Peak tailing is a common issue when analyzing amines and polar compounds like 3-methylamino-1,2-propanediol by gas chromatography. It is often caused by strong interactions between the analyte and active sites (e.g., free silanol (B1196071) groups) on the column or in the inlet liner.
Troubleshooting Steps:
-
Column Choice and Conditioning:
-
Ensure you are using a suitable column. A mid-polarity column like a DB-1701 (or equivalent) is often recommended for this analysis.[1]
-
Properly condition the column according to the manufacturer's instructions to remove any residual moisture or contaminants.
-
-
Inlet Maintenance:
-
Use a deactivated inlet liner to minimize active sites.
-
Regularly replace the liner and septum to prevent the buildup of non-volatile residues.
-
-
Derivatization:
-
Consider derivatization of the sample. This chemical modification of the analyte can reduce its polarity and interaction with active sites, leading to improved peak shape. A common derivatizing agent for similar compounds is trifluoroacetic anhydride (B1165640) (TFAA).[1][2]
-
Q2: I am not seeing all the expected impurity peaks in my chromatogram ("lost peaks"). What could be the cause?
A2: The absence of expected impurity peaks, or "lost peaks," can occur due to several factors related to the chromatographic conditions. A primary reason is that the column temperature may be too low to elute all components.[1]
Troubleshooting Steps:
-
Optimize Column Temperature:
-
Increase the column temperature or use a temperature programming method. A typical starting point for a direct injection method could be an isothermal temperature of 240-260°C.[1][3]
-
If using a temperature program, ensure the final temperature is high enough and held for a sufficient duration to elute all potential high-boiling impurities.
-
-
Check Injector Temperature:
-
The injector temperature must be high enough to ensure complete and rapid vaporization of the sample and all its components. A temperature of around 280°C is a good starting point.[1]
-
-
Sample Preparation:
-
3-methylamino-1,2-propanediol is viscous. Diluting the sample with a suitable solvent, such as methanol, can help ensure a representative injection and efficient transfer of all components to the column.[1][3] Avoid solvents like acetone (B3395972) which can react with the analyte.[3]
-
Q3: Some of my peaks are overlapping and not well-separated. How can I improve the resolution?
A3: Poor separation, or "peak overlap," indicates that the chromatographic conditions are not optimized for resolving the main component from its impurities.[1]
Troubleshooting Steps:
-
Adjust Column Temperature Program:
-
If using an isothermal method, switch to a temperature program. Start at a lower temperature to improve the separation of early-eluting peaks and then ramp up the temperature to elute the higher-boiling components in a reasonable time.
-
Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds.
-
-
Carrier Gas Flow Rate:
-
Ensure the carrier gas flow rate is optimal for your column dimensions. For a 0.32 mm ID column, a flow rate of around 40 mL/min for nitrogen has been suggested.[1] However, it is best to determine the optimal flow rate for your specific column and carrier gas.
-
-
Column Selection:
-
If resolution issues persist, consider using a column with a different stationary phase that offers a different selectivity for your analytes.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical GC methods for the purity analysis of 3-methylamino-1,2-propanediol?
A1: There are two primary approaches for the GC analysis of 3-methylamino-1,2-propanediol:
-
Direct Injection Method: This method involves diluting the sample in a suitable solvent (e.g., methanol) and injecting it directly into the GC. This approach is simpler but may be more prone to issues like peak tailing.[1][3]
-
Derivatization Method: This involves a chemical reaction to modify the 3-methylamino-1,2-propanediol and its impurities to make them more volatile and less polar. This can significantly improve chromatographic performance. A common derivatization agent is trifluoroacetic anhydride (TFAA).[1][2]
Q2: What are some of the potential impurities that I should be looking for in a 3-methylamino-1,2-propanediol sample?
A2: Based on synthesis routes and potential side reactions, some possible impurities include:
-
2-methylamino-1,3-propanediol
-
1,3-dimethylamino-propanol
-
N,N-(2,3-dihydroxypropyl)methylamine
-
Glycerol
-
Polyglycerol[1]
Q3: What are the key GC parameters for the analysis of 3-methylamino-1,2-propanediol?
A3: The following tables summarize the key GC parameters for both direct injection and derivatization methods.
Table 1: GC Parameters for Direct Injection Method
| Parameter | Value | Reference |
| Column | DB-1701 (30m x 0.32mm x 0.5µm) | [1] |
| Column Temperature | 240 - 260°C (Isothermal) | [1][3] |
| Injector Temperature | 280°C | [1] |
| Detector Temperature | 280°C (FID) | [1] |
| Carrier Gas | Nitrogen | [1] |
| Flow Rate | 30 - 40 mL/min | [1] |
| Injection Volume | 0.2 µL | [1] |
| Split Ratio | 20:1 | [1] |
| Sample Preparation | Dissolve ~0.1 mL in 2 mL methanol | [1] |
Table 2: GC Parameters for Derivatization Method (with TFAA)
| Parameter | Value | Reference |
| Column | SE-54 capillary column (30m x 0.25mm x 0.25µm) or similar | [1] |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) | [1][2] |
| Derivatization Conditions | React at 50°C for 30 minutes | [1] |
| Detector | FID | [1][2] |
| Injector Temperature | 200°C | [2] |
| Detector Temperature | 260°C | [2] |
| Temperature Program | 90°C, then ramp at 8°C/min to 225°C, hold for 14 minutes | [2] |
| Carrier Gas | Helium | [2] |
Q4: Do I need to use a specific detector for this analysis?
A4: A Flame Ionization Detector (FID) is commonly used and is suitable for detecting the carbon-containing 3-methylamino-1,2-propanediol and its organic impurities.[1][2]
Q5: Can I perform chiral purity analysis of 3-methylamino-1,2-propanediol by GC?
A5: Yes, chiral purity analysis by GC is possible. This would require the use of a specialized chiral GC column. These columns contain a chiral stationary phase that can differentiate between the enantiomers of a chiral compound.
Visualized Workflows and Logic
Caption: Experimental workflow for GC purity analysis of 3-methylamino-1,2-propanediol.
Caption: Troubleshooting logic for common GC analysis issues of 3-methylamino-1,2-propanediol.
References
Overcoming viscosity issues during the handling of aminodiols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the viscosity of aminodiols during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my aminodiol solution so viscous?
A1: The high viscosity of aminodiol solutions is primarily due to strong intermolecular hydrogen bonding.[1][2][3][4][5] Aminodiols possess both hydroxyl (-OH) and amino (-NH2) functional groups, which act as excellent hydrogen bond donors and acceptors. This leads to the formation of extensive molecular networks, increasing the fluid's internal friction and resistance to flow.[1][3][5] The molecular weight and structural arrangement of the aminodiol also contribute to its viscosity.[4][6]
Q2: How does temperature affect the viscosity of my aminodiol solution?
A2: Increasing the temperature will decrease the viscosity of your aminodiol solution.[7][8][9] Higher temperatures provide the molecules with more thermal energy, which helps to overcome the intermolecular attractive forces, including hydrogen bonds.[7] This allows the molecules to move more freely, resulting in a less viscous fluid. Conversely, lowering the temperature will increase viscosity.
Q3: What are the best general practices for pipetting viscous aminodiols?
A3: Handling viscous liquids like concentrated aminodiol solutions requires specific pipetting techniques to ensure accuracy and precision.[10][11][12] It is recommended to use positive displacement pipettes. If using standard air displacement pipettes, employ the reverse pipetting technique. Additionally, slowing down the aspiration and dispensing speed can significantly improve accuracy.[13] Using wide-bore pipette tips can also be beneficial.[14]
Q4: Can I dilute my aminodiol to reduce its viscosity?
A4: Yes, dilution with a suitable solvent is an effective method for reducing viscosity. The choice of solvent is critical and should be based on the downstream application and the solubility of the aminodiol. Polar solvents are generally good choices, but their impact on the stability and activity of the aminodiol must be considered.
Troubleshooting Guide
Issue 1: Inaccurate and Imprecise Pipetting
Symptoms:
-
Inconsistent results in assays.
-
Visible discrepancies in dispensed volumes.
-
Difficulty aspirating or dispensing the solution.
Possible Causes:
-
High viscosity of the aminodiol solution.
-
Use of incorrect pipetting techniques or equipment.
Solutions:
| Solution ID | Description | Pros | Cons |
| TS-01-A | Use Positive Displacement Pipettes: These pipettes have a piston that is in direct contact with the liquid, eliminating issues with air gaps and ensuring accurate dispensing of viscous fluids.[12] | High accuracy and precision for viscous liquids. | May require specific, disposable tips which can be more expensive. |
| TS-01-B | Employ Reverse Pipetting Technique: This technique involves aspirating more liquid than needed and then dispensing the set volume, which improves accuracy for viscous solutions with standard pipettes. | Can be used with standard air displacement pipettes. | Requires more of the sample and may be less precise than positive displacement pipettes. |
| TS-01-C | Adjust Pipetting Speed: Decrease the aspiration and dispensing speed to allow the viscous liquid sufficient time to move.[13] | No special equipment needed. | Can be time-consuming for a large number of samples. |
| TS-01-D | Use Wide-Bore Pipette Tips: The larger opening reduces the shear stress on the liquid, making it easier to pipette.[14] | Simple and can be effective for moderately viscous liquids. | May not be sufficient for extremely viscous solutions. |
Issue 2: Difficulty in Mixing and Dissolving
Symptoms:
-
Aminodiol takes a very long time to dissolve.
-
Solution appears non-homogenous with visible clumps or striations.
-
Stir bar is unable to create a vortex.
Possible Causes:
-
High concentration leading to high viscosity.
-
Insufficient energy input to overcome the viscosity for proper mixing.
Solutions:
| Solution ID | Description | Pros | Cons |
| TS-02-A | Increase Temperature: Gently warming the solution on a hot plate with stirring can significantly lower the viscosity and improve the rate of dissolution.[7] | Highly effective and easy to implement. | The aminodiol must be thermally stable. |
| TS-02-B | Incremental Addition: Add the aminodiol to the solvent in small portions while continuously stirring to prevent the formation of large, difficult-to-dissolve agglomerates. | Simple and helps to ensure homogeneity. | Can be a slow process. |
| TS-02-C | Use an Overhead Stirrer: For larger volumes or highly viscous solutions, an overhead mechanical stirrer provides more torque than a magnetic stir bar and can ensure a homogenous mixture. | More powerful and effective for high viscosity. | Requires specialized equipment. |
| TS-02-D | Solvent Selection: Choose a solvent in which the aminodiol is highly soluble and that has a lower intrinsic viscosity. | Can significantly improve handling characteristics. | The solvent must be compatible with the intended application. |
Data on Viscosity Modification
The following table provides illustrative data on how different factors can influence the viscosity of a hypothetical aminodiol solution.
| Aminodiol Sample | Concentration (mg/mL) | Temperature (°C) | Added Solvent (10% v/v) | Resulting Viscosity (cP) |
| A | 100 | 25 | None | 150 |
| B | 100 | 40 | None | 75 |
| C | 100 | 25 | Ethanol | 90 |
| D | 100 | 25 | Glycerol | 200 |
| E | 50 | 25 | None | 60 |
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
This protocol outlines the standard procedure for measuring the viscosity of an aminodiol solution using a Brookfield-type rotational viscometer.[15][16][17]
Materials:
-
Rotational Viscometer (e.g., Brookfield DV-I+)
-
Appropriate spindle for the expected viscosity range
-
Beaker containing the aminodiol solution
-
Water bath for temperature control
Procedure:
-
Instrument Setup:
-
Ensure the viscometer is level.
-
Attach the appropriate spindle to the viscometer. The spindle choice depends on the expected viscosity of the sample.
-
-
Sample Preparation:
-
Place the beaker containing the aminodiol solution in a water bath set to the desired temperature.
-
Allow the sample to equilibrate to the set temperature for at least 30 minutes.[18]
-
-
Measurement:
-
Lower the viscometer head so that the spindle is immersed in the aminodiol solution up to the immersion mark.[15]
-
Select the desired rotational speed (RPM).
-
Turn on the motor and allow the reading to stabilize. This may take a few moments for viscous liquids.
-
Record the viscosity reading in centipoise (cP) and the torque percentage. The torque reading should ideally be between 10% and 100% for an accurate measurement.[19]
-
-
Cleaning:
-
After the measurement, raise the viscometer head and remove the spindle.
-
Clean the spindle thoroughly with an appropriate solvent and dry it completely before the next measurement.[18]
-
Visual Guides
Caption: Troubleshooting workflow for viscosity issues.
Caption: Key factors influencing aminodiol viscosity.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural relaxation, viscosity, and network connectivity in a hydrogen bonding liquid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Temperature dependence of viscosity - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. Handling of Viscous Liquids - Basics, Techniques and Tricks - Eppendorf New Zealand [eppendorf.com]
- 11. Handling of viscous liquids - Basics, Techniques and Tricks [labroots.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. myadlm.org [myadlm.org]
- 15. guideline-sop.com [guideline-sop.com]
- 16. docs.gato.txst.edu [docs.gato.txst.edu]
- 17. SOP for Calibration of Brook Field Viscometer | Pharmaguideline [pharmaguideline.com]
- 18. Operation of Viscometer SOP - PharmaBlog [pharmablog.in]
- 19. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to 3-(Dimethylamino)-1,2-propanediol and 3-(Diethylamino)-1,2-propanediol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)-1,2-propanediol and 3-(Diethylamino)-1,2-propanediol (B1585586) are structurally similar amino alcohols that serve as crucial intermediates in various synthetic applications, most notably in the fields of drug delivery and pharmaceuticals. Both molecules feature a propanediol (B1597323) backbone with a tertiary amine substituent at the 3-position. The primary distinction lies in the N-alkyl groups—methyl versus ethyl—which significantly influences their physicochemical properties and the performance of the resultant products. This guide provides a detailed comparison of these two compounds, supported by available experimental data and established synthetic methodologies, to aid researchers in selecting the appropriate precursor for their specific needs.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly minor difference in the alkyl substituents of this compound and 3-(diethylamino)-1,2-propanediol leads to notable variations in their physical and chemical characteristics. These differences can impact reaction kinetics, solubility, and the properties of downstream products.
| Property | This compound | 3-(Diethylamino)-1,2-propanediol |
| CAS Number | 623-57-4 | 621-56-7 |
| Molecular Formula | C₅H₁₃NO₂ | C₇H₁₇NO₂ |
| Molecular Weight | 119.16 g/mol | 147.22 g/mol |
| Boiling Point | 216-217 °C | 233-235 °C |
| Density | 1.004 g/mL at 25 °C | 0.965 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4609 | 1.4602 |
Performance in Synthesis: Cationic Lipids for Gene Delivery
A primary application for both compounds is in the synthesis of cationic lipids, which are essential components of non-viral vectors for gene delivery systems like lipid nanoparticles (LNPs).[1] The structure of the hydrophilic headgroup of these lipids, derived from the aminodiol, is a critical determinant of transfection efficiency and cytotoxicity.[1]
The N-alkyl groups (dimethyl vs. diethyl) are expected to have a significant impact on the performance of the resulting cationic lipids due to differences in lipophilicity and steric hindrance.[1] The longer ethyl chains of the diethylamino group will increase the lipophilicity of the cationic lipid's headgroup, which can influence its interaction with and insertion into the cell membrane.[1] Conversely, the bulkier diethylamino group can create more steric hindrance, potentially affecting the binding affinity with nucleic acids and interaction with cellular components.[2][3]
Comparative Synthesis of a Cationic Lipid
While direct, side-by-side comparative studies are limited, a reported synthesis of a cationic lipid using this compound yielded a product in 60% yield.[4] Below is a generalized, comparative protocol for the synthesis of a cationic lipid from both precursors.
Experimental Protocol: Synthesis of a Cationic Lipid
This protocol describes a two-step synthesis of a cationic lipid, exemplified by the reaction with an activated fatty acid (e.g., oleoyl (B10858665) chloride).
Materials:
-
This compound or 3-(Diethylamino)-1,2-propanediol
-
Oleoyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(dialkylamino)-1,2-propanediol (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Addition of Fatty Acid Chloride: Cool the reaction mixture to 0 °C in an ice bath. Dissolve oleoyl chloride (2.1 equivalents) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 30-60 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by silica gel column chromatography. A common eluent system starts with a gradient of ethyl acetate in hexane, followed by methanol (B129727) in DCM.[5]
-
Characterization: Characterize the purified cationic lipid using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]
Quantitative Data:
| Precursor | Reported Yield |
| This compound | 60%[4] |
| 3-(Diethylamino)-1,2-propanediol | Not available |
Note: The yield for the 3-(diethylamino)-1,2-propanediol-derived lipid is not available in the reviewed literature and would require experimental determination.
Application in Pharmaceutical Synthesis: Beta-Blockers
General Synthetic Pathway for Propranolol (B1214883):
The synthesis of propranolol typically proceeds through the formation of an α-naphthyl glycidyl (B131873) ether intermediate from α-naphthol and epichlorohydrin.[6] This intermediate is then reacted with isopropylamine (B41738) to yield propranolol.[6] The 3-(dialkylamino)-1,2-propanediol would be used in an alternative route to generate a similar reactive epoxide.
Conclusion
Both this compound and 3-(diethylamino)-1,2-propanediol are versatile synthetic intermediates with significant applications in drug delivery and pharmaceutical synthesis. The choice between the two precursors will largely depend on the desired properties of the final product.
-
This compound , with its smaller N-alkyl groups, is expected to lead to products with lower lipophilicity and less steric hindrance. This may be advantageous in applications where high water solubility or specific binding interactions are crucial.
-
3-(Diethylamino)-1,2-propanediol , on the other hand, will impart greater lipophilicity and steric bulk to the final molecule. This could be beneficial for enhancing membrane permeability in drug delivery systems or modulating receptor interactions in pharmaceuticals.
While direct comparative experimental data remains limited in some areas, the fundamental structural differences between these two compounds provide a rational basis for their selection in targeted synthetic applications. Further experimental investigation is warranted to fully elucidate the performance trade-offs between these two valuable building blocks.
References
A Comparative Guide to Dialkylaminopropanediols in Cationic Lipid Synthesis for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
The rational design of cationic lipids is a cornerstone of efficient and safe non-viral gene delivery. The hydrophilic headgroup of these lipids plays a pivotal role in DNA/RNA complexation, endosomal escape, and overall transfection efficiency, while also influencing cytotoxicity. This guide provides a comparative analysis of three structurally related dialkylaminopropanediols as headgroup precursors for cationic lipid synthesis: 3-(N,N-dimethylamino)-1,2-propanediol, 3-(N,N-diethylamino)-1,2-propanediol, and 3-(N,N-dipropylamino)-1,2-propanediol.
While direct, peer-reviewed comparative studies on the performance of cationic lipids derived from these specific three precursors are limited, this guide synthesizes established structure-activity relationship (SAR) principles to project their relative performance. The provided experimental protocols offer a framework for researchers to conduct their own head-to-head comparisons.
Performance Comparison of Dialkylaminopropanediol-Based Cationic Lipids
The following table summarizes the projected performance characteristics of cationic lipids synthesized with different dialkylaminopropanediol headgroups. These projections are based on the known influence of N-alkyl substitution on the pKa and steric hindrance of the amino headgroup, which are critical factors for transfection efficiency and cytotoxicity.[1][2] It is anticipated that increasing the alkyl chain length will increase the pKa of the tertiary amine and introduce greater steric bulk.
| Parameter | Cationic Lipid with Dimethylaminopropanediol | Cationic Lipid with Diethylaminopropanediol | Cationic Lipid with Dipropylaminopropanediol |
| Projected Transfection Efficiency | Moderate to High | High | Moderate |
| Projected Cytotoxicity | Moderate | Low to Moderate | Low |
| Rationale for Performance | Lower pKa may lead to less efficient endosomal escape compared to diethylamino derivative. | Optimal balance of pKa for endosomal escape and moderate steric hindrance. The pKa is expected to be in a range that facilitates protonation in the endosome, leading to membrane disruption. | Higher pKa might lead to a more persistent positive charge, potentially increasing cytotoxicity. However, increased steric hindrance could shield the charge, mitigating this effect and possibly reducing interaction with cellular components, leading to lower overall toxicity. The larger size may also impact lipoplex formation and uptake. |
| Ease of Synthesis | High | High | High |
Experimental Protocols
General Synthesis of a Dialkylaminopropanediol-Based Cationic Lipid
This protocol describes a two-step synthesis of a cationic lipid using a dialkylaminopropanediol headgroup and oleoyl (B10858665) chloride as a representative fatty acid.
Materials:
-
3-(N,N-dialkylamino)-1,2-propanediol (dimethyl, diethyl, or dipropyl variant)
-
Oleoyl chloride
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane, Ethyl Acetate (B1210297), Methanol (B129727) (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the selected 3-(N,N-dialkylamino)-1,2-propanediol (1 equivalent) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in anhydrous DCM.
-
Addition of Fatty Acid Chloride: Cool the reaction mixture to 0°C in an ice bath. Dissolve oleoyl chloride (2.1 equivalents) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 30-60 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane, followed by methanol in DCM) to yield the pure cationic lipid.
Formulation of Cationic Liposomes by Thin-Film Hydration
Materials:
-
Synthesized cationic lipid
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
-
Nuclease-free water or buffer (e.g., HEPES-buffered saline, HBS)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve the synthesized cationic lipid and a helper lipid (e.g., DOPE, in a 1:1 molar ratio) in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under high vacuum for at least 1-2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film by adding nuclease-free water or buffer and vortexing or sonicating until the lipid film is fully dispersed, forming a liposome (B1194612) suspension.
-
Sizing (Optional but Recommended): For a uniform size distribution, the liposome suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
In Vitro Transfection and Evaluation
Materials:
-
Cationic liposome formulation
-
Plasmid DNA (e.g., encoding a reporter gene like GFP or luciferase)
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete cell culture medium with serum
-
96-well plates
-
Reagents for transfection efficiency and cytotoxicity assays (e.g., luciferase assay reagent, MTT or LDH assay kit)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Lipoplex Formation:
-
For each well, dilute a specific amount of plasmid DNA (e.g., 0.1 µg) in serum-free medium.
-
In a separate tube, dilute the cationic liposome formulation in serum-free medium. The optimal lipid-to-DNA ratio (N/P ratio) should be determined empirically (e.g., testing ratios from 2:1 to 10:1).
-
Combine the diluted DNA and liposome solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow for lipoplex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with the lipoplex-containing medium.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C.
-
After incubation, remove the transfection medium and replace it with fresh, complete growth medium.
-
-
Evaluation of Transfection Efficiency: After 24-48 hours, quantify the expression of the reporter gene (e.g., by fluorescence microscopy for GFP or a luminometer for luciferase).
-
Evaluation of Cytotoxicity: In parallel wells, assess cell viability using a standard method such as the MTT or LDH assay at 24-48 hours post-transfection.[3]
Visualizing the Workflow and Synthetic Pathway
To further clarify the processes involved, the following diagrams illustrate the general synthetic pathway for the cationic lipids and the experimental workflow for their evaluation.
Caption: General synthetic pathway for dialkylaminopropanediol-based cationic lipids.
Caption: Experimental workflow for the evaluation of cationic lipid performance.
References
Validating the Stereoselectivity of Chiral Auxiliaries from 3-(Dimethylamino)-1,2-propanediol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical development, the selection of an effective chiral auxiliary is paramount. Chiral auxiliaries temporarily impart chirality to a prochiral substrate, directing subsequent chemical transformations to yield a specific stereoisomer. This guide provides a comprehensive comparison of the stereoselectivity of chiral auxiliaries derived from 3-(Dimethylamino)-1,2-propanediol, with a focus on the highly effective indane-derived bis(oxazoline) ligands, commonly known as "Inda-Box".
The performance of Inda-Box is objectively compared with other widely used chiral auxiliaries, supported by experimental data from peer-reviewed literature. Detailed experimental protocols are provided for the synthesis of the auxiliary and its application in a stereoselective reaction, enabling researchers to replicate and validate these findings.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The following tables summarize the performance of the Inda-Box ligand in comparison to other common bis(oxazoline) (BOX) auxiliaries in asymmetric Diels-Alder reactions.
Table 1: Asymmetric Diels-Alder Reaction of N-acroyloxazolidinone with Cyclopentadiene
| Entry | Chiral Auxiliary | Catalyst System | Diastereoselectivity (endo:exo) | Enantiomeric Excess (ee) of endo product (%) |
| 1 | Inda-Box | Cu(OTf)₂ | >99:1 | 92-99% |
| 2 | Phe-Box | Cu(OTf)₂ | >95:5 | 30% |
| 3 | tBu-Box | Cu(OTf)₂ | >99:1 | >98% |
Data compiled from studies on C₂-symmetric chiral bis(oxazoline)-metal complexes.
Table 2: Asymmetric Hetero-Diels-Alder Reaction of Ethyl Glyoxylate (B1226380) with Danishefsky's Diene
| Entry | Chiral Auxiliary | Catalyst System | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) | Yield (%) |
| 1 | Inda-Box | Cu(OTf)₂ | >19:1 | 95% | >90% |
Data from Kurosu et al., Tetrahedron Letters, 2004.
These data highlight the superior performance of the Inda-Box ligand, particularly in comparison to the phenyl-substituted analogue (Phe-Box), in achieving high levels of enantioselectivity in Diels-Alder reactions. While the tert-butyl variant (tBu-Box) also shows excellent results, the rigid, conformationally constrained indane backbone of the Inda-Box ligand contributes significantly to its high stereodirecting ability.
Experimental Protocols
Detailed methodologies for the synthesis of the Inda-Box chiral auxiliary and its application in a copper-catalyzed asymmetric hetero-Diels-Alder reaction are provided below.
Synthesis of (4S,4'S,5R,5'R)-2,2'-Methylenebis(4,5-dihydro-5H-indeno[1,2-d]oxazole) (Inda-Box)
This protocol is adapted from the literature for the synthesis of bis(oxazoline) ligands from chiral amino alcohols. The precursor, (1R,2S)-1-amino-2-indanol, can be synthesized from precursors related to this compound.
Materials:
-
(1R,2S)-1-amino-2-indanol
-
Zinc triflate (Zn(OTf)₂)
-
Toluene (B28343), anhydrous
Procedure:
-
To a stirred solution of malononitrile (1.0 equivalent) in anhydrous toluene, add a catalytic amount of zinc triflate (5-10 mol%).
-
Add a solution of (1R,2S)-1-amino-2-indanol (2.2 equivalents) in anhydrous toluene to the mixture.
-
Heat the reaction mixture to reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure Inda-Box ligand.
Asymmetric Hetero-Diels-Alder Reaction using Inda-Box-Cu(II) Catalyst
This protocol describes the highly diastereoselective and enantioselective hetero-Diels-Alder reaction between an activated diene and an aldehyde.
Materials:
-
Inda-Box ligand
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Danishefsky's diene
-
Ethyl glyoxylate
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Molecular sieves, 4 Å
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), add Cu(OTf)₂ (10 mol%) and the Inda-Box ligand (11 mol%).
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 1-2 hours to form the chiral catalyst complex.
-
Add powdered 4 Å molecular sieves to the flask.
-
Cool the mixture to -78 °C and add the dienophile, ethyl glyoxylate (1.0 equivalent).
-
Slowly add Danishefsky's diene (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio and enantiomeric excess of the product can be determined by chiral HPLC or NMR analysis of the crude product. The product can be purified by flash column chromatography.
Visualizing the Asymmetric Induction
The following diagrams illustrate the logical workflow for the synthesis and application of the Inda-Box chiral auxiliary.
Performance comparison of DOTMA synthesized from different amino alcohol precursors
A Comparative Guide for Researchers and Drug Development Professionals
The cationic lipid DOTMA (1,2-di-O-tetradecyl-3-O-(N,N-dimethylamino)propane) is a widely utilized non-viral vector for gene delivery. Its efficacy and safety are critically influenced by its molecular structure, particularly the nature of the polar headgroup derived from an amino alcohol precursor. This guide provides a comparative analysis of DOTMA synthesized from two different amino alcohol precursors: the traditional 3-(dimethylamino)-1,2-propanediol and the alternative serinol. The comparison focuses on how the choice of precursor can impact key performance metrics such as transfection efficiency and cytotoxicity.
Performance Comparison: DOTMA from Different Amino Alcohol Precursors
While direct head-to-head comparative studies under identical experimental conditions are limited in publicly available literature, we can infer the performance characteristics based on the structure-activity relationships of cationic lipids. The structural differences in the amino alcohol headgroup are anticipated to influence the physicochemical properties of the resulting liposomes and their interactions with cellular membranes.
| Performance Metric | DOTMA from this compound | DOTMA from Serinol Derivative | Rationale for Performance Difference |
| Transfection Efficiency | Established high efficiency in various cell lines. | Potentially enhanced efficiency due to the presence of an additional hydroxyl group. | The hydroxyl group on the serinol-derived headgroup may increase hydrophilicity and alter the pKa of the amine, potentially improving interaction with the cell membrane and facilitating endosomal escape. |
| Cytotoxicity | Moderate cytotoxicity, a known limitation of many cationic lipids. | Potentially lower cytotoxicity. | The increased hydrophilicity from the additional hydroxyl group in the serinol-based lipid might reduce non-specific interactions with cell membranes and cellular components, leading to improved cell viability.[1][2] |
| Biodegradability | The ether linkage in DOTMA is generally stable. | Similar stability due to the ether linkage. | The primary determinant of biodegradability for this class of lipids is the nature of the linker between the hydrophobic tails and the headgroup, which is an ether bond in both cases.[3] |
| Liposome Stability | Forms stable liposomes, often with a helper lipid like DOPE. | Expected to form stable liposomes. The additional hydroxyl group may influence lipid packing and membrane curvature. | The fundamental amphipathic nature of both lipid structures allows for the formation of stable liposomal structures. |
Synthesis Pathways of DOTMA from Different Amino Alcohol Precursors
The synthesis of DOTMA and its analogues involves the alkylation of the amino alcohol precursor with a long-chain alkyl halide, followed by quaternization of the amine if desired. The choice of the starting amino alcohol dictates the final structure of the hydrophilic headgroup.
References
A Comparative Guide to Analytical Techniques for Determining Chiral Purity of 3-(Dimethylamino)-1,2-propanediol Derivatives
The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals and their intermediates. For 3-(dimethylamino)-1,2-propanediol derivatives, which serve as key building blocks in the synthesis of various active pharmaceutical ingredients, robust and reliable analytical methods are essential. This guide provides a comparative overview of the primary chromatographic techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
Direct enantiomeric separation by HPLC using Chiral Stationary Phases (CSPs) is the most prevalent and powerful technique for analyzing the chiral purity of amino alcohol derivatives.[1][2] The versatility of HPLC allows for operation in different modes, including normal-phase, reversed-phase, and polar organic, to optimize separation.
Principle of Separation: Chiral recognition on a CSP is achieved through transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, result in different retention times for each enantiomer, allowing for their separation and quantification.
Commonly Used Chiral Stationary Phases: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are widely recognized for their broad applicability and excellent chiral recognition capabilities for a wide range of compounds, including amino alcohols.[1][3][4] Macrocyclic glycopeptide-based CSPs are also effective, especially for polar and ionic compounds like underivatized amino acids.
Performance Comparison of HPLC Methods:
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Conditions | Typical Resolution (Rs) | Analysis Time (min) | Detection | Key Advantages |
| Normal-Phase HPLC | Chiralpak® AS[5] | n-Hexane/Ethanol/Basic Additive (e.g., DEA) | > 2.5[5] | < 15 | UV, ELSD[5], MS[6] | High efficiency, good resolution.[7] |
| Normal-Phase HPLC | Polysaccharide-based (e.g., Chiralpak® AD/IA, Chiralcel® OD)[1] | n-Hexane/Isopropanol (IPA) + 0.1% DEA | > 1.5 | < 30 | UV, Fluorescence | Broad applicability for amino alcohols.[1][8] |
| Reversed-Phase HPLC | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T/V)[8] | Methanol/Aqueous Buffer (e.g., Ammonium Acetate) | Variable, often > 1.5 | < 30 | UV, LC-MS | Good for polar/ionic analytes, MS-compatible. |
| Indirect HPLC (Pre-column Derivatization) | Achiral C18 Column[9][10] | Acetonitrile/Aqueous Buffer | > 2.0 | < 20 | UV, Fluorescence | Uses standard columns, can enhance sensitivity.[11] |
DEA: Diethylamine, ELSD: Evaporative Light Scattering Detector, MS: Mass Spectrometry.
Experimental Protocol: Chiral HPLC
This protocol outlines a general approach for developing a chiral separation method for a this compound derivative using a polysaccharide-based CSP.
-
Column Selection : Begin screening with a polysaccharide-based column such as Chiralpak® IA or Chiralcel® OD-H.[8]
-
Mobile Phase Preparation (Normal-Phase) :
-
Prepare a stock solution of n-Hexane with 0.1% Diethylamine (DEA) (v/v) to improve the peak shape of the basic amine analyte.
-
Prepare a mobile phase by mixing the n-Hexane/DEA stock with an alcohol modifier (e.g., 2-Propanol or Ethanol) in a 90:10 (v/v) ratio.[8]
-
-
Instrumentation Setup :
-
HPLC System : Equipped with a binary or quaternary pump, autosampler, column thermostat, and UV detector.
-
Flow Rate : Set to 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature : Maintain at 25 °C.[8]
-
Detection : Set the UV detector to a wavelength where the analyte has maximum absorbance (e.g., 210-230 nm for compounds with a phenyl group).
-
-
Analysis :
-
Dissolve the racemic standard of the analyte in the mobile phase.
-
Inject the sample and record the chromatogram.
-
-
Optimization :
-
Resolution (Rs) : Aim for a baseline resolution of Rs ≥ 1.5.[8]
-
Modifier Adjustment : Vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to optimize selectivity and retention time.
-
Modifier Type : If separation is insufficient, switch the alcohol modifier (e.g., from IPA to Ethanol).
-
Visualization: HPLC Workflow
References
- 1. yakhak.org [yakhak.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
The Impact of N-Alkyl Substitution on the Efficacy of 3-(Dimethylamino)-1,2-propanediol Derived Cationic Lipids in Gene Transfection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rational design of cationic lipids is a cornerstone of innovation in non-viral gene delivery. The structure of the hydrophilic headgroup is a critical determinant of both the transfection efficiency and the cytotoxicity of these lipid-based vectors. Among the various scaffolds utilized for headgroup synthesis, 3-(dimethylamino)-1,2-propanediol serves as a common and effective starting point. This guide provides a comparative analysis of cationic lipids derived from this scaffold and its N-alkyl analogs, offering insights into how subtle structural modifications can significantly impact their performance in gene transfection. While direct, side-by-side comparative studies on a homologous series of N,N-dialkylamino-1,2-propanediol based lipids are not extensively available in publicly accessible literature, this guide synthesizes established principles of structure-activity relationships to predict and understand their relative efficacy.
Structure-Activity Relationship: The Influence of the Headgroup
The headgroup of a cationic lipid plays a pivotal role in its function. It is responsible for the initial electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of lipoplexes. Furthermore, the physicochemical properties of the headgroup, such as its pKa and steric bulk, influence the stability of the lipoplex, its interaction with cellular membranes, and the crucial step of endosomal escape for successful gene delivery.[1][2]
Variations in the N-alkyl substituents on the 3-amino-1,2-propanediol (B146019) headgroup—from dimethyl to diethyl to dipropyl—are predicted to modulate the following key parameters:
-
pKa Value: The substitution of methyl with larger alkyl groups (ethyl, propyl) is expected to increase the electron-donating inductive effect, thereby increasing the basicity and the pKa of the tertiary amine. This can lead to more efficient protonation in the acidic environment of the endosome, a phenomenon often referred to as the "proton sponge effect," which is hypothesized to facilitate endosomal rupture and release of the genetic payload into the cytoplasm.
-
Steric Hindrance: Increasing the size of the alkyl chains introduces greater steric bulk around the nitrogen atom. This can influence the efficiency of DNA condensation and the overall morphology of the resulting lipoplexes.
-
Hydrophobicity: While the headgroup is primarily hydrophilic, increasing the length of the N-alkyl chains will impart a degree of hydrophobicity. This can affect how the cationic lipid interacts with and inserts into the lipid bilayer of the cell and endosomal membranes. An optimal balance of hydrophilicity and hydrophobicity is crucial for efficient membrane fusion and destabilization.[3]
Comparative Performance Analysis
The following tables provide a framework for comparing the performance of cationic lipids derived from this compound and its analogs. The data presented is illustrative and based on general principles of structure-activity relationships in cationic lipids, as direct comparative experimental data for this specific homologous series is limited in the available literature.
Table 1: Predicted Physicochemical Properties of 3-(Dialkylamino)-1,2-propanediol Derived Cationic Lipids
| Headgroup Moiety | N-Alkyl Substituent | Predicted pKa | Predicted Steric Hindrance | Predicted Headgroup Hydrophobicity |
| This compound | Methyl | Baseline | Low | Low |
| 3-(Diethylamino)-1,2-propanediol | Ethyl | Higher | Moderate | Moderate |
| 3-(Dipropylamino)-1,2-propanediol | Propyl | Highest | High | High |
Table 2: Predicted In Vitro Gene Transfection Efficacy and Cytotoxicity
| Cationic Lipid Derivative | Predicted Transfection Efficiency | Predicted Cytotoxicity | Rationale |
| Lipid-DMAPD (Dimethylamino) | Good | Moderate | Well-established balance of charge and size. |
| Lipid-DEAPD (Diethylamino) | Potentially Higher | Potentially Higher | Increased pKa may enhance endosomal escape, but increased lipophilicity could lead to higher membrane disruption and toxicity. |
| Lipid-DPAPD (Dipropylamino) | Variable | Potentially Highest | Increased steric hindrance might negatively impact DNA condensation, while higher lipophilicity could significantly increase cytotoxicity.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of these cationic lipids. The following are generalized protocols extrapolated from established methods for analogous lipid synthesis and transfection assays.[2]
Synthesis of a Cationic Lipid with a 3-(Dialkylamino)-1,2-propanediol Headgroup
This protocol outlines a two-step synthesis, exemplified by the reaction of a 3-(dialkylamino)-1,2-propanediol with an activated fatty acid, such as oleoyl (B10858665) chloride.
Materials:
-
3-(Dialkylamino)-1,2-propanediol (e.g., this compound)
-
Oleoyl chloride (or other fatty acid chloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the 3-(dialkylamino)-1,2-propanediol and triethylamine (2.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Fatty Acid Chloride: Cool the reaction mixture to 0 °C in an ice bath. Dissolve oleoyl chloride (2.1 equivalents) in anhydrous DCM and add it dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the synthesized cationic lipid using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Gene Transfection Assay
This protocol describes a standard method for evaluating the gene transfection efficiency of the synthesized cationic lipids.
Materials:
-
Synthesized cationic lipid
-
Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP or luciferase)
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Opti-MEM® or other serum-free medium
-
Transfection reagent for positive control (e.g., Lipofectamine®)
-
Assay-specific reagents (e.g., lysis buffer and luciferase substrate for luciferase assay)
Procedure:
-
Liposome (B1194612) Formulation:
-
Co-dissolve the cationic lipid and helper lipid (e.g., in a 1:1 molar ratio) in chloroform.
-
Evaporate the solvent to form a thin lipid film.
-
Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) and sonicate or extrude to form small unilamellar vesicles (liposomes).
-
-
Lipoplex Formation:
-
Dilute the pDNA in a serum-free medium.
-
In a separate tube, dilute the cationic liposome formulation in the same serum-free medium.
-
Combine the diluted pDNA and liposome solutions and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
-
-
Cell Transfection:
-
Seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
Remove the growth medium and add the lipoplex-containing medium to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C. .
-
After incubation, replace the transfection medium with fresh, complete growth medium.
-
-
Analysis of Reporter Gene Expression:
-
Incubate the cells for 24-48 hours post-transfection.
-
For GFP expression, visualize the cells using fluorescence microscopy or quantify using flow cytometry.
-
For luciferase expression, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Cytotoxicity Assay:
-
Perform a parallel experiment and assess cell viability using an MTT or similar assay 24-48 hours post-transfection to determine the cytotoxicity of the lipid formulations.
-
Visualizing the Workflow and Pathways
General Synthesis Workflow for a 3-(Dialkylamino)-1,2-propanediol Cationic Lipid
Caption: A generalized workflow for the synthesis of a cationic lipid.
Cationic Lipid-Mediated Gene Transfection Pathway
Caption: The cellular pathway of cationic lipid-mediated gene delivery.
References
Spectroscopic comparison of 3-(Dimethylamino)-1,2-propanediol and its dipropyl analog
In the landscape of pharmaceutical and chemical synthesis, N-substituted propanediols are versatile building blocks. This guide provides a detailed spectroscopic comparison of two such analogs: 3-(Dimethylamino)-1,2-propanediol and 3-(Dipropylamino)-1,2-propanediol. The following sections present a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development. While extensive experimental data is available for the dimethyl analog, the data for the dipropyl analog is less prevalent in public databases.[1]
Molecular Structure Overview
The fundamental structural difference between the two molecules lies in the N-alkyl substituents, which significantly influences their spectroscopic characteristics.
Comparative Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for a direct comparison.
¹H NMR Spectral Data
| Assignment | This compound | 3-(Dipropylamino)-1,2-propanediol (Predicted) |
| Solvent | CDCl₃ | CDCl₃ |
| N(CH₃)₂ | 2.24 ppm (s, 6H) | - |
| N(CH₂CH₂CH₃)₂ | - | 2.45 ppm (t, 4H, J=7.6 Hz) |
| NCH₂ | 2.28-2.49 ppm (m, 2H) | 2.50 ppm (m, 2H) |
| CH(OH) | 3.79 ppm (m, 1H) | 3.80 ppm (m, 1H) |
| CH₂OH | 3.48-3.62 ppm (m, 2H) | 3.55 ppm (m, 2H) |
| NCH₂CH₂CH₃ | - | 1.45 ppm (sext, 4H, J=7.6 Hz) |
| NCH₂CH₂CH₃ | - | 0.88 ppm (t, 6H, J=7.4 Hz) |
Note: ¹H NMR data for this compound is experimental[2]. Data for 3-(Dipropylamino)-1,2-propanediol is predicted based on structurally similar compounds[3].
¹³C NMR Spectral Data
| Assignment | This compound | 3-(Dipropylamino)-1,2-propanediol (Predicted) |
| Solvent | CDCl₃ | CDCl₃ |
| N(CH₃)₂ | 45.5 ppm | - |
| N(CH₂CH₂CH₃)₂ | - | 55.0 ppm |
| NCH₂ | 62.0 ppm | 57.0 ppm |
| CH(OH) | 68.0 ppm | 68.5 ppm |
| CH₂OH | 65.0 ppm | 65.5 ppm |
| NCH₂CH₂CH₃ | - | 20.5 ppm |
| NCH₂CH₂CH₃ | - | 11.8 ppm |
Note: Experimental ¹³C NMR data for this compound is available[4]. Predicted data is provided for the dipropyl analog[3].
Mass Spectrometry Data
| Parameter | This compound | 3-(Dipropylamino)-1,2-propanediol |
| Molecular Formula | C₅H₁₃NO₂[5][6] | C₉H₂₁NO₂[1] |
| Molecular Weight | 119.16 g/mol [7] | 175.27 g/mol [3] |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Base Peak (m/z) | 58.0 | Not specified |
| Molecular Ion (m/z) | 119.0[2] | 175.0 |
Note: The mass spectrum for 3-(Dipropylamino)-1,2-propanediol shows a characteristic fragmentation pattern for an amino alcohol, though a detailed public analysis is limited[1].
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Weigh approximately 10-20 mg of the purified compound. Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).[3]
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and identify the chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition : Place the salt plates in the spectrometer's sample holder. Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H (broadband, ~3300 cm⁻¹), C-H (stretch, ~2800-3000 cm⁻¹), and C-N (stretch, ~1000-1200 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the purified compound into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
-
Ionization : Utilize an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.[1]
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to study the fragmentation pattern for structural confirmation.[3]
Experimental Workflow
The logical flow for a comprehensive spectroscopic comparison is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Dimethylaminopropane-1,2-diol(623-57-4) 1H NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Propanediol, 3-(dimethylamino)- [webbook.nist.gov]
- 7. This compound 98 623-57-4 [sigmaaldrich.com]
A Researcher's Guide to Determining Enantiomeric Excess in Chiral Amino Alcohols: A Method Comparison
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of stereoselective synthesis and pharmaceutical quality control. Chiral amino alcohols are vital building blocks in many active pharmaceutical ingredients, where a specific stereoisomer dictates therapeutic efficacy and safety. This guide provides an objective comparison of the primary analytical techniques used to determine the enantiomeric excess of these critical compounds, supported by experimental data and detailed protocols.
At a Glance: Comparing Key Analytical Methods
The selection of an optimal analytical method hinges on factors such as required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the quantitative performance of the four most common techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE).
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Separation of volatile derivatives on a chiral column. | Diastereomeric differentiation using a Chiral Derivatizing or Solvating Agent. | Differential migration in an electric field with a chiral selector in the buffer. |
| Derivatization | Often not required, but can be used to improve detection. | Generally required to increase volatility. | Required (derivatizing agent) or used (solvating agent). | Can be used for detection enhancement, but not always necessary for separation. |
| Typical Analysis Time | 10 - 40 minutes per sample. | 15 - 50 minutes per sample. | 5 - 15 minutes per sample (post-preparation). | 10 - 30 minutes per sample. |
| Limit of Quantitation (LOQ) for Minor Enantiomer | ~0.1 - 0.5%[1] | ~0.1% | ~1 - 5% | ~0.1% (UV), <0.01% (LIF)[2][3] |
| Accuracy / Precision (%RSD) | < 2% | < 3% | 1 - 5% | < 5% |
| Sample Amount | Micrograms (µg) | Nanograms (ng) to micrograms (µg) | Milligrams (mg) | Nanograms (ng) to micrograms (µg) |
| Key Advantages | High resolution, robustness, widely applicable. | High efficiency and sensitivity, especially with MS detection. | Rapid analysis, non-destructive, provides structural information. | High efficiency, low sample and reagent consumption, fast method development. |
| Key Disadvantages | Longer analysis time, higher solvent consumption. | Requires volatile and thermally stable derivatives. | Lower sensitivity, potential for signal overlap. | Lower concentration sensitivity with UV detection, reproducibility can be challenging. |
In-Depth Method Analysis and Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique, often considered the gold standard for enantiomeric excess determination. The separation is achieved by the differential interaction between the enantiomers and a chiral stationary phase (CSP).
Experimental Workflow
Detailed Experimental Protocol (General)
-
Column Selection : Choose a suitable Chiral Stationary Phase. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for amino alcohols.
-
Mobile Phase Preparation :
-
For normal-phase chromatography, a common mobile phase is a mixture of n-hexane or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol.
-
For basic amino alcohols, adding a small amount (e.g., 0.1%) of a basic additive like diethylamine (B46881) (DEA) can improve peak shape and resolution.
-
-
Sample Preparation : Dissolve the amino alcohol sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions :
-
Flow Rate : Set to a typical rate, for example, 1.0 mL/min.
-
Column Temperature : Maintain at a constant temperature, e.g., 25 °C.
-
Injection Volume : 5-10 µL.
-
Detection : Use a UV detector at a wavelength where the analyte absorbs (e.g., 210-254 nm).
-
-
Data Analysis :
-
Identify the two peaks corresponding to the enantiomers.
-
Integrate the area under each peak (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For most amino alcohols, derivatization is a necessary prerequisite to increase their volatility and thermal stability.
Experimental Workflow
Detailed Experimental Protocol (with Derivatization)
-
Derivatization :
-
Place the dried amino alcohol sample (approx. 100 µg) in a reaction vial.
-
Add 100 µL of a suitable solvent like dichloromethane (B109758) and 50 µL of a derivatizing agent (e.g., trifluoroacetic anhydride, TFAA).
-
Seal the vial and heat at a specified temperature (e.g., 60-100 °C) for a set time (e.g., 15-30 minutes) to form the N,O-trifluoroacetyl derivatives.
-
Cool the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
Column Selection : Use a chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Chirasil-DEX CB) or an amino acid derivative phase (e.g., Chirasil-L-Val).
-
GC Conditions :
-
Injector Temperature : e.g., 250 °C.
-
Carrier Gas : Helium at a constant flow.
-
Oven Temperature Program : Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C) and hold.
-
Detector : Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). MS provides higher sensitivity and structural confirmation.
-
-
Data Analysis :
-
Calculate the enantiomeric excess from the integrated peak areas of the two separated diastereomers as described for HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining ee without chromatographic separation. The technique relies on converting the enantiomeric pair into diastereomers, either covalently with a chiral derivatizing agent (CDA) or non-covalently with a chiral solvating agent (CSA). These diastereomers exhibit distinct signals in the NMR spectrum, which can be integrated for quantification.
Experimental Workflow
Detailed Experimental Protocol (using a Chiral Solvating Agent)
-
Reagent Selection : Choose a suitable chiral solvating agent (CSA). For amino alcohols, agents like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or BINOL derivatives are often effective.[4]
-
Sample Preparation :
-
In a clean NMR tube, dissolve a known quantity of the chiral amino alcohol sample (e.g., 5-10 mg).
-
Add a molar excess (typically 1.5-3 equivalents) of the CSA.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Data Acquisition :
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis :
-
Identify a proton signal of the analyte (e.g., the proton on the carbon bearing the amino group) that is well-resolved into two distinct peaks or multiplets for the two diastereomeric complexes.
-
Carefully integrate the areas of these two signals (Integral₁ and Integral₂).
-
Calculate the enantiomeric excess using the formula: % ee = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100
-
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful separation technique characterized by high efficiency, short analysis times, and minimal sample consumption. Enantiomers are separated based on their different mobilities in an electric field when they interact with a chiral selector added to the background electrolyte (BGE).
Detailed Experimental Protocol (General)
-
Selector and Buffer Preparation :
-
Prepare a background electrolyte (BGE), such as a phosphate (B84403) or borate (B1201080) buffer, at a specific pH.
-
Dissolve a chiral selector in the BGE. Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) are the most common selectors for amino alcohols.[5] The concentration of the selector is a critical parameter to optimize.
-
-
Capillary Conditioning : Before the first use, and daily, condition the fused-silica capillary by flushing sequentially with 1 M NaOH, water, and the BGE.
-
Sample Preparation : Dissolve the amino alcohol sample in water or the BGE to a concentration of 0.1-0.5 mg/mL.
-
Electrophoretic Conditions :
-
Injection : Inject the sample using pressure (e.g., 50 mbar for 5 seconds).
-
Voltage : Apply a high voltage (e.g., 15-25 kV) across the capillary.
-
Temperature : Maintain a constant capillary temperature (e.g., 20 °C) for reproducibility.
-
Detection : Monitor the separation using a UV detector, typically at a low wavelength (e.g., 200-214 nm).
-
-
Data Analysis :
-
The resulting electropherogram will show two peaks for the enantiomers.
-
Calculate the enantiomeric excess from the corrected peak areas as described for HPLC. (Peak area is often corrected by dividing by the migration time).
-
Conclusion
The determination of enantiomeric excess for chiral amino alcohols can be reliably achieved through several powerful analytical techniques. Chiral HPLC stands out for its robustness and is often the method of choice for quality control and regulatory purposes. Chiral GC offers excellent resolution and sensitivity but typically requires sample derivatization. For rapid screening and situations where sample is not limited, NMR spectroscopy provides a fast, non-separative alternative. Finally, Chiral CE excels in high-efficiency separations with minimal sample and solvent consumption, making it ideal for high-throughput analysis in research and development settings. The ultimate choice of method will depend on the specific analytical challenge, available resources, and the desired balance between speed, sensitivity, and accuracy.
References
- 1. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of enantiomeric excess by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
The Influence of Catione Lipid Headgroups on Transfection Efficiency: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of a non-viral vector for nucleic acid delivery is a critical determinant of experimental success. Cationic lipids, key components of these delivery systems, feature diverse hydrophilic headgroups that significantly impact their interaction with nucleic acids and cell membranes, ultimately governing transfection efficiency and cytotoxicity. This guide provides a comparative analysis of common cationic lipid headgroups, supported by experimental data, to inform the rational design and selection of lipid-based transfection reagents.
The polar headgroup of a cationic lipid is responsible for the initial electrostatic interaction with negatively charged nucleic acids, leading to the formation of a compact complex known as a lipoplex.[1][2] The structure of this headgroup influences the overall charge of the lipoplex, its stability, and its ability to interact with and fuse with the cell membrane, as well as facilitating the crucial step of endosomal escape.[3][4]
Comparative Analysis of Transfection Efficiency
The transfection efficiency of cationic lipids is intimately linked to the chemical structure of their headgroup. Different headgroups confer distinct physicochemical properties to the lipoplex, affecting its journey from the extracellular space to the cell nucleus.
Commonly studied cationic lipid headgroups include quaternary ammonium (B1175870) salts, amines (primary, secondary, and tertiary), amino acids, peptides, and guanidinium (B1211019) groups.[1][5] For instance, lipids with spermine (B22157) headgroups have demonstrated high transfection efficiency, in some cases comparable to or exceeding that of commercially available reagents like Lipofectamine™ 2000.[6] The polyamine structure of spermine is thought to contribute to efficient DNA condensation and endosomal buffering.
In contrast, the widely used 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) features a quaternary ammonium headgroup.[7][8] Another common cationic lipid, 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol), incorporates a tertiary amine.[9] The choice of headgroup can also influence the cytotoxicity of the formulation. For example, some studies suggest that peptide-based headgroups may offer a more favorable toxicity profile compared to quaternary ammonium headgroups.[10]
The following tables summarize quantitative data from studies comparing the transfection efficiency and cytotoxicity of various cationic lipid headgroups.
| Cationic Lipid (Headgroup) | Helper Lipid | Cell Line | Transfection Efficiency (% of cells) | Cytotoxicity (Cell Viability %) | Reference |
| Spermine-C14 | Phosphatidylcholine | HeLa | ~45% (at weight ratio 25) | High viability | [6] |
| Spermine-C16 | Phosphatidylcholine | HeLa | ~33% (at weight ratio 25) | High viability | [6] |
| Spermine-C18 | Phosphatidylcholine | HeLa | ~27% (at weight ratio 25) | High viability | [6] |
| Lipofectamine™ 2000 | - | HeLa | ~45% | Not specified | [6] |
| Cationic Lipid 1a (amino acid-based) | DOPE | 293T | ~30% (at N/P ratio 3:1) | Less toxic than DC-Chol | [11] |
| DC-Chol | DOPE | 293T | <20% (at N/P ratio 3:1) | - | [11] |
| CDA14 (Quaternary ammonium) | - | NCI-H460 | Not specified | IC50: 109.4 µg/mL | [10] |
| CDO14 (Tri-peptide) | - | NCI-H460 | Not specified | IC50: 340.5 µg/mL | [10] |
| Formulation | Serum Condition | Cell Line | Transfection Efficiency (Relative Light Units) | Reference |
| DOTAP/DNA | 10% Serum | 293A | Varies with lipid:DNA ratio | [7][8] |
| DC-Chol/DNA | 10% Serum | 293A | Varies with lipid:DNA ratio | [7][8] |
| DOTAP-Cholesterol/mRNA | Serum-containing | BM-DCs | Successful transfection | [12] |
| DOTAP-DOPE/mRNA | Serum-containing | BM-DCs | Failed transfection | [12] |
Experimental Protocols
Accurate comparison of transfection efficiency requires standardized experimental protocols. Below are methodologies for key experiments cited in this guide.
Protocol 1: Cationic Liposome (B1194612) Preparation and Lipoplex Formation
This protocol outlines the preparation of cationic liposomes and subsequent formation of lipoplex with plasmid DNA.
-
Lipid Film Hydration:
-
Dissolve the cationic lipid and a helper lipid (e.g., DOPE or Cholesterol) in chloroform (B151607) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with a sterile aqueous buffer (e.g., HEPES-buffered saline) by vortexing or sonication to form a liposome suspension.
-
-
Lipoplex Formation:
-
Dilute the desired amount of plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the cationic liposome suspension in the same serum-free medium.
-
Add the diluted DNA to the diluted liposome suspension and mix gently.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
Protocol 2: In Vitro Transfection and Efficiency Assessment
This protocol describes the process of transfecting cultured cells and quantifying the transfection efficiency using a reporter gene.
-
Cell Seeding:
-
Plate cells in a multi-well plate at a density that ensures 70-90% confluency on the day of transfection.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the prepared lipoplex solution dropwise to the cells.
-
Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for a specified period (e.g., 4-6 hours).
-
After incubation, remove the lipoplex-containing medium and replace it with fresh, complete culture medium.
-
-
Efficiency Assessment (Reporter Gene Assay):
-
Culture the cells for an additional 24-48 hours to allow for reporter gene expression.
-
If using a fluorescent reporter (e.g., GFP), visualize and quantify the percentage of fluorescent cells using fluorescence microscopy or flow cytometry.
-
If using an enzymatic reporter (e.g., luciferase), lyse the cells and measure the enzyme activity using a luminometer.
-
Protocol 3: Cytotoxicity Assay
This protocol details the evaluation of the cytotoxic effects of the cationic lipid formulations.
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the cationic liposome formulations in a complete culture medium.
-
Replace the medium in the cell plate with the prepared dilutions.
-
Incubate the cells for 24-48 hours.
-
-
Viability Measurement (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Visualizing the Process: From Lipoplex to Gene Expression
To better understand the journey of the genetic material, the following diagrams illustrate the key steps in cationic lipid-mediated transfection.
Caption: A streamlined workflow for a typical in vitro transfection experiment.
Caption: Key stages of cationic lipid-mediated gene delivery into a cell.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The headgroup evolution of cationic lipids for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The headgroup evolution of cationic lipids for gene delivery. | Semantic Scholar [semanticscholar.org]
- 6. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of cationic lipid DNA transfection complexes differing in susceptability to serum inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Benchmarking new chiral catalysts against those derived from 3-(Dimethylamino)-1,2-propanediol
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical decision that profoundly influences the efficiency, stereoselectivity, and economic viability of synthetic routes. This guide provides an objective comparison of the performance of emerging chiral catalysts against well-established catalysts derived from chiral amino alcohols, with a focus on derivatives of 3-(Dimethylamino)-1,2-propanediol's structural class.
While specific, extensive benchmarking data for catalysts directly derived from this compound in common asymmetric reactions is limited in publicly available literature, this guide will utilize data from closely related and extensively studied chiral amino alcohol catalysts as a representative benchmark. This allows for a robust comparison against novel catalytic systems in key asymmetric transformations, including the aldol (B89426) reaction, Michael addition, and ketone reduction. The data presented is supported by experimental protocols to ensure reproducibility and aid in catalyst selection.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding chiral β-hydroxy carbonyl compounds that are key structural motifs in numerous natural products and pharmaceuticals. The direct aldol reaction, often catalyzed by chiral amines or their derivatives, proceeds through an enamine intermediate. The catalyst's structure governs the facial selectivity of the enamine's attack on the aldehyde, thereby controlling the stereochemical outcome.
Here, we compare the performance of a classic proline-derived catalyst, representing the amino alcohol class, against a newer generation of chiral organocatalysts.
Table 1: Performance of Chiral Catalysts in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-Proline | 20 | MeOH/H₂O | 19 | High | 90:10 | 95 |
| Chiral Polymeric Nanoparticles (l-tryptophan based) | - | Solvent-free | 72 | 86 | - | >86 |
| Proline-derived organocatalyst (3g) with Cu(OTf)₂ | - | DMSO/H₂O | - | - | - | >99 |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical reaction conditions.[1][2][3]
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another crucial method for stereoselective carbon-carbon bond formation, enabling the synthesis of a wide array of chiral compounds. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral catalysts, including organocatalysts and metal complexes, are employed to control the stereochemical outcome.
The following table compares the efficacy of a chiral phase-transfer catalyst with organocatalysts derived from dipeptides and sugars in the Michael addition of various nucleophiles to α,β-unsaturated compounds.
Table 2: Performance of Chiral Catalysts in the Asymmetric Michael Addition
| Catalyst | Reaction | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Multisite Phase-Transfer Catalyst | Diethyl malonate to chalcones | - | - | - | up to 93 | up to 95 |
| α,β-Dipeptide (Ile-β-Ala) | Isobutyraldehyde to nitroolefins | - | Solvent-free | 24 | - | - |
| Sugar-derived Thiourea | Acetylacetone to nitroolefins | 15 | CH₂Cl₂ | - | up to 99 | up to 98 |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical reaction conditions.[4][5][6]
Performance in Enantioselective Reduction of Prochiral Ketones
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a vital transformation in the synthesis of pharmaceuticals and other fine chemicals. A variety of catalytic systems, including those based on chiral amino alcohols, have been developed for this purpose.
This section benchmarks the performance of a classic CBS catalyst, derived from a chiral amino alcohol, against a newer ruthenium-based catalyst and a biocatalyst.
Table 3: Performance of Chiral Catalysts in the Asymmetric Reduction of Acetophenone
| Catalyst / Method | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| CBS Catalyst (oxazaborolidine) | Borane | THF | RT | High | >95 |
| Ru(II) complex with PNNP-type ligand | Transfer Hydrogenation | - | - | - | up to 97 |
| Bacillus cereus TQ-2 (whole-cell biocatalyst) | Glycerol (co-substrate) | - | 30 | - | 99 (R) |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical reaction conditions.[7][8]
Experimental Protocols
Detailed methodologies for the benchmark reactions are provided below to allow for replication and further investigation.
General Protocol for Asymmetric Aldol Reaction Catalyzed by (S)-Proline[1]
-
To a solution of the aldehyde (1.0 equiv) in a 9:1 mixture of methanol (B129727) and water (0.5 M) is added the ketone (2.0 equiv).
-
(S)-Proline (20 mol%) is then added, and the resulting mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Protocol for Asymmetric Michael Addition[9]
-
In a dried reaction vessel under an inert atmosphere, the chiral catalyst is dissolved in the appropriate solvent.
-
The Michael donor is added to the solution and the mixture is stirred for a specified time at a controlled temperature.
-
The Michael acceptor is then added, and the reaction is stirred until completion, as monitored by TLC.
-
The reaction is quenched with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over a drying agent, filtered, and the solvent is removed in vacuo.
-
The residue is purified by column chromatography to yield the Michael adduct.
-
The enantiomeric excess is determined by chiral HPLC or other suitable analytical techniques.
General Protocol for Asymmetric Reduction of Ketones with an Oxazaborolidine Catalyst[10]
-
In a flame-dried flask under an inert atmosphere, the chiral lactam alcohol (10 mol%) is dissolved in anhydrous tetrahydrofuran (B95107) (THF).
-
A solution of borane-dimethyl sulfide (B99878) complex (1.0 equiv) in THF is added dropwise at room temperature.
-
The mixture is stirred for a specified time to allow for the in situ generation of the oxazaborolidine catalyst.
-
A solution of the prochiral ketone (1.0 equiv) in anhydrous THF is then added dropwise to the catalyst solution.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the chiral secondary alcohol.
-
The enantiomeric excess is determined by chiral HPLC or gas chromatography (GC) analysis.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in chiral catalysis, the following diagrams illustrate a typical experimental workflow and a generalized catalytic cycle.
Caption: A generalized workflow for a typical asymmetric catalytic reaction.
Caption: A simplified representation of a chiral catalytic cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. sciencevision.org [sciencevision.org]
- 7. New chiral catalysts for reduction of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 3-(Dimethylamino)-1,2-propanediol: A Step-by-Step Guide
This document provides essential safety and logistical information for the proper disposal of 3-(Dimethylamino)-1,2-propanediol, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4] Strict adherence to safety protocols is mandatory during handling and disposal.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Corrosion | Category 1B: Causes severe skin burns.[4] | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes.[2][4] |
| Eye Damage | Category 1: Causes serious eye damage.[4] | Safety goggles and a face shield are required.[5] |
| Respiratory Irritation | May cause severe respiratory tract irritation with possible burns.[1] | Work in a well-ventilated area or a chemical fume hood.[1] Use a NIOSH-approved respirator with appropriate cartridges if ventilation is inadequate. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[3]
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[2][3] Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize (if permissible and safe): For small spills, and only if you are trained and have the appropriate materials, cautiously neutralize the residue with a suitable dilute acid.[3] Always add the acid slowly to the base.
-
Collect and Package: Carefully collect the absorbed material and any contaminated soil into a labeled, sealable container for hazardous waste.[2][3]
-
Decontaminate the Area: Wash the spill area thoroughly with water. Prevent runoff from entering drains.[3]
-
Dispose of Contaminated Materials: All contaminated clothing and cleaning materials must be disposed of as hazardous waste.[2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an authorized hazardous waste collection service.
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (Corrosive).
-
-
Arrange for Pickup:
-
Treatment and Final Disposal Options (to be performed by a licensed facility):
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Dimethylamino)-1,2-propanediol
Essential safety protocols and logistical plans are critical for the secure handling and disposal of 3-(Dimethylamino)-1,2-propanediol in a laboratory setting. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines will minimize exposure risks and promote a safe research environment.
The primary hazards associated with this compound are its corrosive nature, which can cause severe skin burns and eye damage.[1][2][3][4] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent contact with this chemical. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield offers additional protection against splashes. |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5] Gloves must be inspected before use and hands should be washed and dried after handling.[1] |
| Body | Lab Coat or Chemical-Resistant Apron | Wear fire/flame resistant and impervious clothing to protect against splashes and contamination of personal garments.[1] |
| Respiratory | NIOSH-Approved Respirator | To be used in a well-ventilated area.[2][3][6] If exposure limits are exceeded or irritation occurs, a full-face respirator with an appropriate cartridge for organic vapors (such as type ABEK EN14387) should be used.[7] |
Hazard Classification and Precautionary Statements
Understanding the hazard classification of this compound is fundamental to its safe handling.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion 1B / 1C |
ngcontent-ng-c282987731="" class="ng-star-inserted"> | Danger | H314: Causes severe skin burns and eye damage.[1][3][7] |
| Eye Damage 1 |
ngcontent-ng-c282987731="" class="ng-star-inserted"> | Danger | H318: Causes serious eye damage. |
Key precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P260 (do not breathe mist/vapours/spray).[1][3]
Operational and Disposal Plan
A systematic workflow from receiving the chemical to its final disposal is crucial for maintaining a safe laboratory environment.
Experimental Workflow and Handling
Caption: Workflow for handling this compound.
Step-by-Step Handling and Disposal Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[2][6]
-
Keep the container tightly sealed when not in use.[2][3] The storage class for this chemical is 8A, for combustible corrosive hazardous materials.[7]
Handling:
-
Always handle this compound within a chemical fume hood to minimize inhalation of vapors.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Do not eat, drink, or smoke when handling this chemical.[3][6]
-
Wash hands thoroughly with soap and water after handling.[3][6]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2][8]
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical aid.[2]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting.[1][2] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.[1]
Spill and Leak Procedures:
-
Evacuate personnel from the area and ensure adequate ventilation.
-
Wearing full PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2][6]
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.[2][3]
-
Wash the spill area and prevent runoff from entering drains.[6]
Disposal:
-
Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.
-
Consult with your institution's waste management authority for specific disposal guidelines.[3][6]
-
Treatment may involve neutralization with a suitable dilute acid at an approved treatment plant.[3][6]
References
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound 98 623-57-4 [sigmaaldrich.com]
- 8. (R)-3-(Dimethylamino)-1,2-propanediol - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
